Doxacurium chloride
Description
Properties
CAS No. |
83348-52-1 |
|---|---|
Molecular Formula |
C56H78Cl2N2O16 |
Molecular Weight |
1106.1 g/mol |
IUPAC Name |
1-O-[3-[(1S,2R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R,2S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |
InChI |
InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57-,58+;; |
InChI Key |
APADFLLAXHIMFU-LGIHQUBZSA-L |
SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Synonyms |
2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |
Origin of Product |
United States |
Foundational & Exploratory
Doxacurium Chloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction. This antagonism prevents the depolarization of the muscle fiber membrane, leading to skeletal muscle relaxation and paralysis. This technical guide provides an in-depth exploration of the molecular interactions, pharmacokinetics, and pharmacodynamics of this compound, supplemented with detailed experimental protocols and data presented for scientific review.
Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1][2][3] As a bulky, bis-quaternary benzylisoquinolinium diester, its structure allows it to bind to the same recognition sites as acetylcholine on the α-subunits of the nAChR.[4] However, unlike the agonist ACh, the binding of this compound does not induce the conformational change necessary for ion channel opening.
By occupying the receptor binding sites, this compound prevents ACh from binding and eliciting its depolarizing effect. This competitive inhibition is concentration-dependent. An increase in the concentration of this compound at the neuromuscular junction will lead to a greater number of occupied receptors and a more profound neuromuscular blockade. Conversely, an increase in the concentration of ACh, for instance through the administration of an acetylcholinesterase inhibitor, can displace this compound from the receptors and reverse the neuromuscular blockade.[1]
Signaling Pathway at the Neuromuscular Junction
The normal physiological process of neuromuscular transmission and the inhibitory action of this compound are depicted in the following signaling pathway diagrams.
Caption: Normal signal transmission at the neuromuscular junction.
Caption: Competitive antagonism by this compound.
Pharmacodynamic Profile
The neuromuscular blocking effects of this compound are characterized by a dose-dependent intensity and duration of action.
Potency
The potency of this compound is typically defined by the effective dose required to produce a certain level of neuromuscular blockade. The average ED95 (dose required to produce 95% suppression of the adductor pollicis muscle twitch response to ulnar nerve stimulation) for this compound in adults receiving balanced anesthesia is approximately 0.025 mg/kg. This compound is reported to be approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine.
Onset, Duration, and Recovery
The onset of action of this compound is relatively slow, and the duration of action is long. The following tables summarize the key pharmacodynamic parameters.
Table 1: Pharmacodynamic Parameters of this compound in Adults (Balanced Anesthesia)
| Dose (mg/kg) | Time to Maximum Block (min) | Clinically Effective Duration (min)1 |
| 0.025 (ED95) | ~9-10 | ~55 |
| 0.05 (2 x ED95) | ~4-5 | ~100 |
| 0.08 (3 x ED95) | ~3-4 | ≥160 |
| 1 Time from injection to 25% recovery of control twitch height. | ||
| Data compiled from product monograph. |
Table 2: Pharmacodynamic Parameters of this compound in Children (2-12 years, Halothane Anesthesia)
| Dose (mg/kg) | Time to Maximum Block (min) | Clinically Effective Duration (min) |
| 0.03 (ED95) | ~7 | ~30 |
| 0.05 | ~4 | ~45 |
| Data compiled from product monograph. |
Pharmacokinetic Profile
The disposition of this compound involves both renal and hepatobiliary elimination. It is minimally hydrolyzed by human plasma cholinesterase.
Table 3: Pharmacokinetic Parameters of this compound in Different Patient Populations
| Parameter | Healthy Young Adults | Elderly Patients | Kidney Transplant Patients | Liver Transplant Patients |
| Clearance (mL/min/kg) | 2.66 | 1.75 ± 0.16 | 1.23 | 2.3 |
| Volume of Distribution (L/kg) | 0.11 - 0.43 | - | 0.17 - 0.55 | 0.17 - 0.35 |
| Half-life (min) | 99 | 120 ± 10 | - | - |
| Data compiled from DrugBank. |
Experimental Protocols
The in vivo assessment of the neuromuscular blocking effects of this compound is crucial for determining its pharmacodynamic profile. A standard experimental protocol involves the following steps:
In Vivo Assessment of Neuromuscular Blockade
-
Subject Preparation: The subject is anesthetized, and vital signs are monitored continuously.
-
Nerve Stimulation: A peripheral nerve, typically the ulnar nerve at the wrist, is stimulated using a nerve stimulator. Supramaximal square-wave stimuli of 0.2 msec duration are delivered in a train-of-four (TOF) pattern at a frequency of 2 Hz every 15 seconds.
-
Measurement of Muscle Response: The evoked mechanical response (twitch) of the corresponding muscle, the adductor pollicis, is measured using a force-displacement transducer.
-
Baseline Measurement: A stable baseline of twitch height is established before the administration of this compound.
-
Drug Administration: this compound is administered intravenously as a bolus dose.
-
Data Acquisition: The twitch height of the first response in the TOF (T1) is recorded continuously to determine the following parameters:
-
Onset of Action: Time from drug administration to maximum depression of T1.
-
Maximum Blockade: The percentage of T1 depression from baseline.
-
Duration of Action: Time from drug administration until T1 recovers to 25% of baseline.
-
Recovery Index: Time for T1 to recover from 25% to 75% of baseline.
-
-
Reversal (Optional): An acetylcholinesterase inhibitor, such as neostigmine, can be administered to reverse the neuromuscular blockade. The time to full recovery of the TOF ratio (T4/T1) to >0.9 is then measured.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxacurium | C56H78N2O16+2 | CID 60169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nuromax (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Clinical pharmacology of this compound. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxacurium Chloride: A Comprehensive Technical Guide on its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent used as an adjunct to general anesthesia to provide skeletal muscle relaxation during surgery and mechanical ventilation.[1] Chemically, it is a bis-quaternary benzylisoquinolinium diester.[2] This document provides an in-depth technical overview of the structure and synthesis of this compound, tailored for professionals in the fields of chemistry and pharmacology.
Chemical Structure
This compound is a symmetric molecule, with the full IUPAC name bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate dichloride. It exists as a mixture of three stereoisomers: a meso form and a pair of enantiomers, all of which are trans-isomers at the tetrahydroisoquinoline ring system.
Caption: Figure 1: Chemical Structure of this compound.
Physicochemical Properties
This compound is a white to off-white amorphous solid with high water solubility.[3] Key physicochemical data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅₆H₇₈Cl₂N₂O₁₆ |
| Molecular Weight | 1106.14 g/mol |
| Appearance | White to off-white amorphous solid |
| Solubility | >100 mg/mL in water |
| Decomposition Temp. | ~160 °C |
| pH of 1 mg/mL solution | 4.0 - 6.0 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the quaternization of a laudanosine derivative followed by esterification. The key starting material is 5',8-Dimethoxylaudanosine.
Synthesis Pathway
Caption: Figure 2: Synthesis Pathway of this compound.
Experimental Protocols
The synthesis of this compound can be broken down into two primary experimental steps, as derived from patent literature.
Step 1: Synthesis of trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride
-
Reaction Setup: A solution of 5',8-Dimethoxylaudanosine (I) is prepared in refluxing acetone.
-
Quaternization: To this solution, 3-iodopropanol (II) is added, and the mixture is maintained at reflux.
-
Ion Exchange: The resulting mixture is passed through a Dowex 1-X8 ion exchange resin.
-
Isolation: The eluate is collected and concentrated to yield trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride (III).
Step 2: Synthesis of this compound
-
Esterification: The intermediate (III) is dissolved in refluxing dichloroethane.
-
Coupling: Succinyl chloride (IV) is added to the solution, and the reaction is maintained at reflux.
-
Purification: The crude product is purified by recrystallization or chromatographic techniques to yield this compound (V).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of this compound have been extensively studied. The drug is primarily eliminated unchanged in the urine and bile.
Pharmacokinetic Parameters
| Parameter | Healthy Young Adults | Kidney Transplant Patients | Liver Transplant Patients | Elderly Patients (70-83 yrs) |
| Elimination Half-life (t½) | 99 min | 221 min | 115 min | 120 ± 10 min |
| Volume of Distribution (Vd) | 0.22 L/kg | 0.27 L/kg | 0.29 L/kg | - |
| Plasma Clearance | 2.66 mL/min/kg | 1.23 mL/min/kg | 2.30 mL/min/kg | 1.75 ± 0.16 mL/min/kg |
Pharmacodynamic Parameters
| Parameter | Value |
| ED₉₅ (Adults, balanced anesthesia) | 0.025 mg/kg (range: 0.020 to 0.033 mg/kg)[3] |
| ED₉₅ (Children 2-12 yrs, halothane) | ~0.03 mg/kg |
| Onset of Action (0.05 mg/kg) | 4-5 minutes |
| Clinical Duration (0.025 mg/kg) | ~55 minutes (range: 9 to 145 minutes)[3] |
| Clinical Duration (0.05 mg/kg) | ~100 minutes |
Mechanism of Action
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.
Caption: Figure 3: Mechanism of Action of this compound.
By binding to the nAChRs, this compound prevents acetylcholine from binding and depolarizing the motor end-plate, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation. This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.
References
- 1. Synthesis and biological evaluation of bis(methoxy methyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolines as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]
- 3. pdf.hres.ca [pdf.hres.ca]
Doxacurium Chloride Pharmacokinetics: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of doxacurium chloride in key preclinical models. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies of this long-acting neuromuscular blocking agent.
Executive Summary
This compound is a nondepolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor end-plate.[1] Preclinical pharmacokinetic studies have been conducted in various animal models, including dogs, cats, and Rhesus monkeys, to characterize its distribution, metabolism, and elimination profile. This document summarizes the available quantitative pharmacokinetic data, details the experimental methodologies employed in these studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been investigated in several preclinical species. The following tables summarize the key findings from these studies, providing a comparative view of the drug's disposition across different animal models.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Dose | Reference |
| Clearance (Cl) | 0.18 L/hr/kg | 0.009 mg/kg i.v. (ED100) | [2] |
| Volume of Distribution at Steady State (Vdss) | 0.12 L/kg | 0.009 mg/kg i.v. (ED100) | [2] |
| Elimination Half-Life (t½β) | 25.7 min | 0.009 mg/kg i.v. (ED100) | [2] |
| ED95 | 0.006-0.007 mg/kg i.v. | N/A | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Cats
| Parameter | Value | Dose | Reference |
| Clearance (Cl) | 0.22 L/hr/kg | 0.020 mg/kg i.v. (ED100) | |
| Volume of Distribution at Steady State (Vdss) | 0.12 L/kg | 0.020 mg/kg i.v. (ED100) | |
| Elimination Half-Life (t½β) | 35.0 min | 0.020 mg/kg i.v. (ED100) | |
| ED95 | 0.012 mg/kg i.v. | N/A |
Table 3: Pharmacokinetic Parameters of this compound in Rhesus Monkeys
| Parameter | Value | Dose | Reference |
| Clearance (Cl) | 0.47 L/hr/kg | 0.103 mg/kg (series of i.v. inj.) (ED95) | |
| Volume of Distribution at Steady State (Vdss) | 0.34 L/kg | 0.103 mg/kg (series of i.v. inj.) (ED95) | |
| Elimination Half-Life (t½β) | 38.3 min | 0.103 mg/kg (series of i.v. inj.) (ED95) | |
| ED95 | 0.017 mg/kg i.v. | N/A |
Experimental Protocols
The following sections detail the methodologies typically employed in preclinical pharmacokinetic studies of this compound.
Animal Models and Preparation
Studies are generally conducted in healthy, adult male and female dogs (e.g., mixed-breed), cats, and Rhesus monkeys. Animals are typically anesthetized to prevent distress and movement, which could interfere with the experimental procedures. Anesthesia can be induced and maintained using inhalational agents such as isoflurane. Mechanical ventilation is employed to maintain normal respiratory function, with parameters such as end-tidal CO2 monitored and maintained within a physiological range (e.g., 35-45 mm Hg).
Drug Administration
This compound is administered intravenously (i.v.) as a bolus injection or a series of injections. The drug is typically dissolved in a sterile, isotonic solution for administration. Doses are often based on the effective dose required to produce a certain level of neuromuscular blockade, such as the ED95 (the dose required to produce 95% suppression of the twitch response).
Blood Sampling
Serial blood samples are collected at predetermined time points following drug administration to characterize the plasma concentration-time profile of this compound. Common sampling sites include the jugular, cephalic, or saphenous veins in dogs and cats, and the femoral vein in non-human primates. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA). The frequency and duration of sampling are designed to adequately capture the distribution and elimination phases of the drug. For example, a typical schedule might involve sampling at 0 (pre-dose), 1, 3, 5, 10, 30, 60, 120, 150, and 180 minutes post-dose.
Analytical Methodology
Quantification of this compound in plasma samples is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
A general LC-MS/MS method would involve the following steps:
-
Sample Preparation: Plasma samples are first treated to precipitate proteins, often using a cold organic solvent like acetonitrile. This is followed by centrifugation to separate the precipitated proteins. The supernatant containing the drug is then further processed, which may include evaporation of the solvent and reconstitution in the mobile phase.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is used to separate doxacurium from endogenous plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in the positive electrospray ionization (ESI) mode, and specific precursor-to-product ion transitions for doxacurium are monitored using multiple reaction monitoring (MRM) for sensitive and specific quantification.
Visualizations
Signaling Pathway: Mechanism of Action
This compound exerts its effect by competitively inhibiting the action of acetylcholine at the nicotinic receptors of the neuromuscular junction.
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow: Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: General experimental workflow for a preclinical pharmacokinetic study.
References
Doxacurium Chloride: A Technical Guide to its Pharmacodynamics and Dose-Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2][3] It acts as a competitive antagonist to acetylcholine at the neuromuscular junction, thereby inducing skeletal muscle relaxation.[3] This technical guide provides an in-depth overview of the pharmacodynamics and dose-response relationship of this compound, compiling quantitative data from various studies, detailing experimental protocols, and visualizing key pathways and workflows. This compound is noted for its potency, being approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine.[1] A key characteristic of doxacurium is its stable cardiovascular profile, showing no significant dose-related effects on mean arterial blood pressure or heart rate, and a lack of histamine release, making it suitable for high-risk patient groups.
Core Pharmacodynamics
Mechanism of Action
This compound functions by competitively binding to nicotinic cholinergic receptors on the motor end-plate of the neuromuscular junction. This binding antagonizes the action of the neurotransmitter acetylcholine, preventing the depolarization of the muscle fiber membrane and subsequent muscle contraction. This action results in a flaccid paralysis of the skeletal muscles. The neuromuscular block induced by doxacurium is reversible and can be antagonized by the administration of acetylcholinesterase inhibitors, such as neostigmine. These inhibitors increase the concentration of acetylcholine in the synaptic cleft, which then competes with doxacurium for receptor binding, leading to the restoration of neuromuscular transmission.
Signaling Pathway
The signaling pathway at the neuromuscular junction and the inhibitory action of this compound are depicted in the following diagram:
Neuromuscular junction signaling and doxacurium's inhibitory action.
Dose-Response Relationship
The dose-response of this compound has been extensively studied in various patient populations and under different anesthetic conditions. The following tables summarize the key quantitative data.
Table 1: Potency (ED50 and ED95) of this compound in Adults
| Anesthetic Technique | ED50 (µg/kg) | ED95 (µg/kg) | Patient Population |
| Nitrous Oxide and Fentanyl | 11-13 | 23-25 | Adults |
| Nitrous Oxide and Enflurane | 6 | 14 | Adults |
| Nitrous Oxide and Isoflurane | 8 | 16 | Adults |
| Nitrous Oxide and Halothane | 8 | 19 | Adults |
| Balanced Anesthesia | - | 25 (range: 20-33) | Adults |
Data sourced from references:
Table 2: Potency (ED25, ED50, ED75, and ED95) of this compound in Children
| Anesthetic Technique | ED25 (µg/kg) | ED50 (µg/kg) | ED75 (µg/kg) | ED95 (µg/kg) | Patient Population |
| Halothane-Nitrous Oxide-Oxygen | 11.5 | 14.8 | 19.0 | 27.3 | Children (2-12 years) |
| Halothane | - | - | - | 30 | Children (2-12 years) |
Data sourced from reference:
Table 3: Onset and Duration of Action of this compound in Adults under Balanced Anesthesia
| Initial Dose (mg/kg) | Time to Maximum Block (minutes) | Clinically Effective Duration (minutes) |
| 0.025 (ED95) | 9-10 (range: 5-16) | 55 (range: 9-145) |
| 0.05 (2 x ED95) | 4-6 (range: 2.5-13) | 100 (range: 39-232) |
| 0.08 (3 x ED95) | 3.5 (range: 2.4-5) | 160 (range: 110-338) |
Data sourced from reference:
Table 4: Onset and Duration of Action of this compound in Children under Halothane Anesthesia
| Initial Dose (mg/kg) | Time to Maximum Block (minutes) | Clinically Effective Duration (minutes) |
| 0.03 (ED95) | ~7 | ~30 |
| 0.05 | ~4 | ~45 |
Data sourced from reference:
Experimental Protocols
The evaluation of this compound's pharmacodynamics typically involves rigorous clinical trials. The following outlines a standard experimental protocol for assessing neuromuscular blocking agents.
Study Design
A common approach is a randomized, controlled, dose-ranging study. Patients are typically ASA physical status I or II, providing informed consent.
Anesthesia and Monitoring
Anesthesia is induced and maintained with a specified regimen, such as nitrous oxide-oxygen-fentanyl-thiopental or a volatile anesthetic like isoflurane or halothane. Standard monitoring includes electrocardiogram (ECG), blood pressure, heart rate, and end-tidal CO2.
Neuromuscular Monitoring
The primary endpoint is the degree of neuromuscular blockade, which is quantified using a peripheral nerve stimulator. The ulnar nerve is stimulated at the wrist, and the evoked response of the adductor pollicis muscle is measured. This can be done through mechanomyography or electromyography. A common stimulation pattern is the train-of-four (TOF), where four supramaximal stimuli are delivered at 2 Hz every 10-15 seconds. The degree of block is assessed by the depression of the first twitch (T1) height or the TOF ratio (T4/T1).
Dose Administration and Data Collection
This compound is administered intravenously as a bolus dose. For dose-response studies, incremental doses may be given until a desired level of block (e.g., 95% twitch depression) is achieved. Key parameters recorded include:
-
Onset of action: Time from injection to maximum twitch depression.
-
Clinical duration: Time from injection until the twitch height recovers to 25% of the baseline value.
-
Recovery index: Time taken for twitch height to recover from 25% to 75% of baseline.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the clinical evaluation of this compound.
A typical experimental workflow for the clinical evaluation of this compound.
Conclusion
This compound is a potent, long-acting, non-depolarizing neuromuscular blocking agent with a well-defined pharmacodynamic profile. Its competitive antagonism at the nicotinic acetylcholine receptor provides predictable and reversible muscle relaxation. The dose-response relationship is influenced by the choice of anesthetic agents and patient age. The favorable cardiovascular safety profile of this compound makes it a valuable agent in clinical practice, particularly for lengthy surgical procedures and in patients where hemodynamic stability is crucial. The detailed quantitative data and experimental methodologies presented in this guide serve as a comprehensive resource for researchers and clinicians involved in the study and application of neuromuscular blocking agents.
References
The Genesis of a Long-Acting Neuromuscular Blocker: A Technical Guide to the Discovery and Development of Doxacurium Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery and developmental journey of doxacurium chloride, a long-acting, non-depolarizing neuromuscular blocking agent. From its rational design and synthesis to its extensive preclinical and clinical evaluation, this document provides a comprehensive overview for the scientific community.
A Strategic Quest for Cardiovascular Stability: The Discovery and History of this compound
This compound emerged from a focused research initiative in the 1980s at Burroughs Wellcome Co. aimed at developing a potent, long-acting neuromuscular blocking agent with a superior cardiovascular safety profile compared to existing drugs.[1] The quest was for a non-depolarizing agent that would provide profound and sustained muscle relaxation for lengthy surgical procedures without the histamine release and vagolytic or sympathomimetic effects that plagued earlier compounds.[2]
Synthesized in 1980 by a team of chemists and anesthesiologists, doxacurium was the culmination of structure-activity relationship studies on tetrahydroisoquinolinium compounds.[1] These efforts were a continuation of the search for an ideal replacement for succinylcholine, moving towards potent, non-depolarizing agents.[1] Doxacurium's design as a bis-quaternary benzylisoquinolinium diester was intentional to confer a non-depolarizing mechanism of action and a favorable cardiovascular profile.[1] Its development marked a significant step in the evolution of neuromuscular blocking drugs, offering a long-duration option with minimal hemodynamic consequences.
Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from depolarizing the muscle fiber, thereby inhibiting muscle contraction. This non-depolarizing blockade results in skeletal muscle relaxation. The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft to overcome the competitive block.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the condensation and esterification of isoquinoline derivatives. The general synthetic route is outlined in the patent literature.
Experimental Protocol: Synthesis
-
Condensation: 5',8-Dimethoxylaudanosine is condensed with 3-iodopropanol in refluxing acetone.
-
Ion Exchange: The resulting product is passed through a Dowex 1-X8 ion exchange resin to yield trans-N-(3-hydroxypropyl)-5',8-dimethoxylaudanosinium chloride.
-
Esterification: This intermediate is then esterified with succinyl chloride in refluxing dichloroethane to form this compound.
-
Purification: The final product, a mixture of stereoisomers, can be purified using chromatographic techniques. A patent describes a process for the purification of isoquinoline neuromuscular blocking agents, including this compound, using silica modified by treatment with a tertiary amine or a quaternary ammonium compound.
Preclinical Development
Animal Pharmacology
Preclinical studies in animals were crucial in characterizing the neuromuscular blocking properties and safety profile of this compound. In isoflurane-anesthetized dogs, the ED50 and ED90 (the doses required to produce 50% and 90% twitch depression, respectively) were determined. These studies also provided initial data on the onset and duration of action.
Toxicology
While specific, detailed preclinical toxicology reports for doxacurium are not publicly available, general principles for the preclinical toxicological evaluation of new drugs would have been followed. These studies are designed to assess the safety of a drug candidate before human clinical trials and typically include:
-
Acute Toxicity Studies: To determine the effects of a single high dose and the maximum tolerated dose.
-
Repeated-Dose Toxicity Studies: To evaluate the effects of the drug when administered daily for a specified period in at least two mammalian species.
-
Safety Pharmacology Studies: To investigate the potential undesirable pharmacodynamic effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
-
Local Tolerance Studies: To assess the effects of the drug at the site of administration.
The favorable cardiovascular profile observed in clinical trials suggests that preclinical safety pharmacology studies did not reveal significant adverse hemodynamic effects. Furthermore, studies in dogs showed that doxacurium was non-irritating when administered perivenously or intramuscularly.
Clinical Development
The clinical development of this compound involved a series of trials to establish its efficacy, safety, and pharmacokinetic profile in humans.
Experimental Protocols: Neuromuscular Monitoring in Clinical Trials
A cornerstone of the clinical evaluation of neuromuscular blocking agents is the precise measurement of the degree of muscle relaxation. The most common method employed in the clinical trials of doxacurium was neuromuscular monitoring using a peripheral nerve stimulator to deliver a train-of-four (TOF) stimulus.
Typical Protocol:
-
Patient Preparation: The patient is anesthetized, and stimulating electrodes are placed over a peripheral motor nerve, typically the ulnar nerve at the wrist. A sensor is attached to the corresponding muscle (e.g., the adductor pollicis of the thumb) to measure the evoked response.
-
Stimulation: A supramaximal electrical stimulus is delivered in a train-of-four pattern, which consists of four stimuli at a frequency of 2 Hz.
-
Measurement: The muscular response to each of the four stimuli is measured. The degree of neuromuscular block is quantified by the TOF count (the number of visible twitches) and the TOF ratio (the ratio of the amplitude of the fourth twitch to the first).
-
Data Analysis: The onset of action is the time from drug administration to maximal twitch depression. The clinical duration of action is often defined as the time from drug administration until the twitch height recovers to 25% of the baseline value. The recovery index is the time taken for recovery from 25% to 75% of baseline twitch height.
Drug Development Workflow
The development of this compound followed a classical pharmaceutical development pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various clinical studies.
Table 1: Potency of this compound in Adults
| Anesthetic | ED₅₀ (µg/kg) | ED₉₅ (µg/kg) |
| Nitrous Oxide-Fentanyl | 13 | 23-30 |
| Nitrous Oxide-Enflurane | - | 14 |
| Nitrous Oxide-Isoflurane | - | 16 |
| Nitrous Oxide-Halothane | - | 19 |
ED₅₀/ED₉₅: Dose required to produce 50%/95% twitch depression.
Table 2: Onset and Duration of Action of this compound in Adults (Nitrous Oxide-Fentanyl Anesthesia)
| Dose (µg/kg) | Multiple of ED₉₅ | Onset to Max Block (min) | Clinical Duration (to 25% recovery) (min) | Time to 95% Recovery (min) |
| ~40 | ~1.3 | - | 75.7 ± 5.6 | - |
| 23-30 | 1 | 10.3 ± 1.3 | - | 73.7 ± 8.7 |
| ~40 | ~1.7 | 7.6 ± 0.8 | - | 125.8 ± 24.8 |
| 50 | ~2.2 | - | - | 204.0 ± 21.2 |
| 37.5 | 1.5 | - | - | - |
| 62.5 | 2.5 | 9.85 ± 6.17 | 102 ± 42 (to 20% recovery) | - |
Values are presented as mean ± SD where available.
Table 3: Pharmacokinetics of this compound
| Parameter | Value |
| Plasma Protein Binding | ~30% |
| Biological Half-life | 99 minutes (in normal healthy adults) |
| Metabolism | Not significantly metabolized |
| Elimination | Excreted unchanged in urine and bile |
Table 4: Comparative Data: Doxacurium vs. Pancuronium in ICU Patients
| Parameter | Doxacurium | Pancuronium |
| Initial Dose (mg/kg) | 0.04 | 0.07 |
| Maintenance Dose (mg/kg) | 0.025 | 0.05 |
| Change in Heart Rate after Initial Dose | No significant change | Significant increase |
| Recovery Time (discontinuation to recovery) (min) | 138 ± 46 | 279 ± 229 |
Values are presented as mean ± SD.
Table 5: Comparative Cardiovascular Effects of Neuromuscular Blockers
| Drug | Dose (mg/kg) | Change in Mean Arterial Pressure | Change in Heart Rate | Change in Cardiac Index |
| Doxacurium | 0.037 | No significant change | No significant change | No significant change |
| Doxacurium | 0.075 | No significant change | Small decrease | No significant change |
| Pancuronium | 0.09 | Significant increase | Significant increase | Significant increase |
| Vecuronium | 0.075 | No significant change | More pronounced decrease | No significant change |
Data from patients undergoing coronary artery bypass surgery.
Conclusion
The development of this compound was a significant advancement in the field of anesthesiology, providing a long-acting neuromuscular blocking agent with a favorable cardiovascular safety profile. Its discovery was the result of a targeted drug design strategy, and its progression through preclinical and clinical development was characterized by rigorous scientific evaluation. While its long duration of action has led to it being superseded by intermediate-acting agents in many clinical scenarios, the story of this compound remains a valuable case study in rational drug development for researchers and scientists in the pharmaceutical industry.
References
Doxacurium Chloride: An In-Depth Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxacurium chloride, a long-acting, non-depolarizing neuromuscular blocking agent, plays a crucial role in surgical anesthesia. A comprehensive understanding of its chemical properties and stability profile is paramount for its safe and effective formulation, storage, and administration. This technical guide provides a detailed overview of the physicochemical characteristics of this compound, its stability under various conditions, and its compatibility with intravenous fluids. Furthermore, it outlines experimental protocols for stability-indicating analytical methods and discusses the known degradation pathways, offering valuable insights for researchers and professionals in drug development and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a sterile, nonpyrogenic aqueous solution with a pH ranging from 3.9 to 5.0.[1] It is a white to off-white amorphous solid that decomposes at approximately 160°C.[2] The molecular formula of this compound is C56H78Cl2N2O16, corresponding to a molecular weight of 1106.14 g/mol .[1][3] this compound is a mixture of three trans, trans stereoisomers: a meso form and a dl pair.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C56H78Cl2N2O16 | |
| Molecular Weight | 1106.14 g/mol | |
| Appearance | White to off-white amorphous solid | |
| Decomposition Temperature | ~160°C | |
| Solubility in Water | >100 mg/mL at ambient temperature | |
| n-Octanol:Water Partition Coefficient | 0 | |
| pH of Injection (1 mg/mL) | 3.9 to 5.0 |
This compound is highly soluble in water and ethanol. The compound does not partition into the 1-octanol phase of a distilled water/1-octanol system, indicating its hydrophilic nature.
Stability and Degradation
pH Stability and Incompatibilities
This compound injection is stable at a pH between 3.9 and 5.0. However, it is incompatible with alkaline solutions having a pH greater than 8.5, such as barbiturate solutions, which may cause precipitation.
Stability in Intravenous Fluids
This compound injection, when diluted, maintains its physical and chemical stability for up to 24 hours at room temperature (15° to 25°C) in polypropylene syringes. Compatible intravenous fluids for dilution (up to 1:10) include:
-
5% Dextrose Injection, USP
-
0.9% Sodium Chloride Injection, USP
-
5% Dextrose and 0.9% Sodium Chloride Injection, USP
-
Lactated Ringer's Injection, USP
-
5% Dextrose and Lactated Ringer's Injection
It is recommended to use aseptic techniques for dilution as the preservative effectiveness of benzyl alcohol diminishes upon dilution. Diluted solutions should ideally be used immediately, with any unused portion discarded after 8 hours.
Storage Conditions
This compound injection should be stored at room temperature, between 15° and 25°C (59° to 77°F). It is imperative to not freeze the solution.
Degradation Pathways
While this compound is considered to be minimally hydrolyzed by human plasma cholinesterase and is primarily excreted unchanged in urine and bile, studies have shown that it can degrade in solution. Research by Montgomery et al. (2006) identified two breakdown products of doxacurium in laboratory-prepared solutions, suggesting that the compound is not as stable in solution as previously indicated.
The proposed degradation likely involves the hydrolysis of the ester linkages in the succinic acid bridge of the doxacurium molecule. This would result in the formation of two mono-quaternary alcohol and ester breakdown products.
Experimental Protocols
General Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following are general protocols based on ICH guidelines that can be adapted for this compound.
3.1.1. Acid and Base Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
For acid hydrolysis, add hydrochloric acid to a final concentration of 0.1 N.
-
For base hydrolysis, add sodium hydroxide to a final concentration of 0.1 N.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours), monitoring for degradation.
-
Neutralize the samples before analysis.
3.1.2. Oxidative Degradation
-
Prepare a solution of this compound.
-
Add hydrogen peroxide to a final concentration of 3%.
-
Store the solution at room temperature, protected from light, for a specified duration.
-
Analyze the sample at appropriate time points.
3.1.3. Thermal Degradation
-
Place solid this compound powder in a controlled temperature oven (e.g., 70°C).
-
Expose the powder for a defined period.
-
For solution stability, heat a solution of this compound at a controlled temperature.
3.1.4. Photostability
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at the end of the exposure period.
Stability-Indicating LC-MS/MS Method for Qualitative Analysis
The following protocol is adapted from Montgomery et al. (2006) for the qualitative identification of doxacurium and its breakdown products.
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Column: A suitable reversed-phase column, such as a Lichrosphere 60 RP-Select B (15 cm x 5 µm x 2.1 mm).
-
Mobile Phase: 40% acetonitrile/60% water/0.025% methanesulfonic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray ionization (ESI).
-
Capillary Temperature: 250°C.
-
Source Voltage: 4.5 kV.
-
Capillary Voltage: 34 V.
This method allows for the separation and identification of doxacurium and its breakdown products based on their retention times and mass-to-charge ratios.
Mechanism of Action: Neuromuscular Blockade
This compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor end-plate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and initiating muscle contraction, leading to skeletal muscle relaxation. This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.
Conclusion
This technical guide has synthesized critical information on the chemical properties and stability of this compound. Key takeaways for researchers and drug development professionals include its specific physicochemical characteristics, its stability profile in various intravenous solutions, and its incompatibility with alkaline solutions. The provided general protocols for forced degradation studies and a specific LC-MS/MS method for qualitative analysis offer a foundation for robust stability-indicating method development. Understanding the degradation pathways and the mechanism of action is crucial for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. Further research into a validated, quantitative stability-indicating HPLC method would be a valuable addition to the existing body of knowledge.
References
Stereoisomers of Doxacurium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent recognized for its potent activity and stable cardiovascular profile.[1][2] As a bisquaternary benzylisoquinolinium diester, its mechanism of action involves competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate.[3][4] A critical aspect of this compound's chemistry is its stereoisomerism. The pharmaceutical formulation consists of a mixture of three trans-trans stereoisomers: a meso form (R,S-S,R) and an enantiomeric pair (R,S-R,S and S,R-S,R).[3] While the pharmacology of this isomeric mixture is well-documented, a significant gap exists in the scientific literature regarding the specific activity of each individual stereoisomer. This guide provides a comprehensive overview of the known pharmacology of this compound, outlines general experimental protocols for its study, and discusses its mechanism of action, acknowledging the current limitations in data for the separated isomers.
Introduction to this compound Stereoisomers
This compound is a symmetrical molecule, being a diester of succinic acid. The presence of chiral centers results in the existence of multiple stereoisomers. The clinically used formulation specifically contains three stereoisomers, all in the trans-trans configuration at the tetrahydroisoquinoline ring systems. These are:
-
meso-doxacurium (R,S-S,R): An achiral diastereomer.
-
Enantiomeric Pair:
-
(R,S-R,S)-doxacurium
-
(S,R-S,R)-doxacurium
-
Currently, publicly available data does not differentiate the neuromuscular blocking potency, duration of action, or other pharmacological parameters of these individual stereoisomers. Studies have focused on the composite effects of the mixture.
Pharmacological Profile of this compound (Stereoisomeric Mixture)
This compound is characterized as a long-acting neuromuscular blocker with a slow onset of action. Its primary clinical advantage lies in its cardiovascular stability, showing a lack of histamine release and minimal effects on heart rate and blood pressure, even at doses exceeding the ED95.
Quantitative Pharmacodynamic Data
The following table summarizes the key pharmacodynamic parameters of the this compound stereoisomeric mixture in adults under balanced anesthesia.
| Parameter | Value | Notes |
| ED95 | 23-30 µg/kg | The dose required to produce 95% suppression of the first twitch (T1) of a train-of-four (TOF) stimulus. |
| Onset of Action (to 90-95% block) | 7.6 - 10.3 minutes | Slower onset compared to other neuromuscular blocking agents. |
| Clinical Duration (to 25% recovery of T1) | 75.7 - 164.4 minutes | Dose-dependent duration. |
| Spontaneous Recovery (to 95% of control T1) | 73.7 - 204.0 minutes | Dose-dependent recovery time. |
Mechanism of Action
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the motor end-plate, thereby inhibiting muscle contraction. This non-depolarizing blockade can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.
Experimental Protocols
General Workflow for Preclinical and Clinical Evaluation
Key Methodologies
-
Synthesis and Separation: The synthesis of this compound involves the coupling of two tetrahydroisoquinoline moieties with a succinic acid linker. The separation of the resulting stereoisomers would likely be achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
In Vitro Receptor Binding: Radioligand binding assays using membranes from tissues rich in nAChRs (e.g., Torpedo electric organ) or cell lines expressing specific nAChR subtypes can be employed to determine the binding affinity (Ki) of each stereoisomer.
-
Ex Vivo Nerve-Muscle Preparation: Isolated nerve-muscle preparations (e.g., rat phrenic nerve-hemidiaphragm) allow for the characterization of the concentration-response relationship and the nature of the neuromuscular block (depolarizing vs. non-depolarizing) in a controlled environment.
-
In Vivo Neuromuscular Monitoring: In anesthetized animals, the effect of the compounds on muscle twitch response to nerve stimulation is monitored. This is typically done by stimulating a peripheral nerve (e.g., the ulnar nerve) and measuring the force of contraction of a corresponding muscle (e.g., adductor pollicis). This allows for the determination of key parameters such as ED95, onset time, and duration of action.
-
Clinical Trials: Human studies involve the administration of the drug to volunteers and patients undergoing surgery. Neuromuscular function is closely monitored using techniques like acceleromyography or electromyography to quantify the degree of blockade and recovery.
Conclusion and Future Directions
This compound is a potent, long-acting neuromuscular blocking agent with a favorable cardiovascular safety profile. It exists as a mixture of three trans-trans stereoisomers. While the pharmacology of this mixture is well-established, there is a clear lack of data on the individual contributions of the meso and enantiomeric forms to the overall clinical effect. Future research should focus on the stereoselective synthesis or efficient separation of these isomers to allow for their individual pharmacological characterization. Such studies would provide valuable insights into the structure-activity relationships of bisquaternary benzylisoquinolinium neuromuscular blockers and could potentially lead to the development of new agents with improved pharmacological profiles.
References
- 1. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of this compound. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
In Vivo Metabolism and Excretion of Doxacurium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxacurium chloride, a long-acting, nondepolarizing neuromuscular blocking agent, is characterized by its limited metabolism and primary elimination through renal and biliary pathways. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the in vivo metabolism and excretion of this compound. The information presented herein is intended to support research, scientific, and drug development endeavors by offering a detailed understanding of the drug's disposition in various species and patient populations. Quantitative data are presented in structured tables for comparative analysis, and experimental workflows and metabolic pathways are visualized through diagrams. It is important to note that while extensive pharmacokinetic data is available, detailed experimental protocols from the cited literature were not fully accessible.
Introduction
This compound is a bis-quaternary benzylisoquinolinium diester that functions as a competitive antagonist at the nicotinic acetylcholine receptors on the motor end-plate[1]. Its clinical use is primarily for inducing skeletal muscle relaxation during surgery and mechanical ventilation. A thorough understanding of its metabolic fate and excretion routes is critical for its safe and effective use, particularly in special patient populations such as those with renal or hepatic impairment.
Metabolism
Current evidence strongly suggests that this compound undergoes minimal to no metabolism in vivo. The primary mechanism of elimination is the excretion of the unchanged parent drug[2].
Biotransformation Pathways
Studies in humans have not identified significant metabolic pathways for this compound. It is minimally hydrolyzed by human plasma cholinesterase[1]. While some research has identified "breakdown products" in postmortem fluids, it is unclear if these are the result of enzymatic metabolism in vivo or postmortem degradation[3]. These breakdown products were detected using liquid chromatography-tandem mass spectrometry[3].
The following diagram illustrates the proposed disposition of this compound, emphasizing its lack of significant metabolism.
References
- 1. Clinical pharmacology of this compound. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Qualitative identification of doxacurium and its breakdown products in postmortem fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Doxacurium Chloride Protocol for Neuromuscular Blockade in Rats: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions by competitively antagonizing nicotinic acetylcholine receptors at the motor end-plate, thereby inhibiting neuromuscular transmission.[1][2] This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine.[1] this compound is characterized by its high potency and a stable cardiovascular profile, with a minimal tendency to cause histamine release. In clinical and preclinical research, it is utilized to induce skeletal muscle relaxation. These application notes provide a detailed protocol for the use of this compound to induce neuromuscular blockade in rats for scientific research purposes.
Data Presentation
Table 1: this compound Dosage and Administration Data
| Species | Route of Administration | Dosage | Observation | Reference |
| Rat (non-ventilated) | Subcutaneous (chronic) | 0.15 mg/kg/day | Well-tolerated | |
| Rat (non-ventilated) | Subcutaneous (chronic) | 0.30 mg/kg/day | Maximum tolerated dose | |
| Human (adult) | Intravenous | ED95: 0.025 mg/kg (0.020-0.033 mg/kg) | Effective dose for 95% twitch suppression | |
| Human (adult) | Intravenous | 0.05 mg/kg (2 x ED95) | Clinically effective block for ~100 minutes | |
| Human (adult) | Intravenous | 0.08 mg/kg (3 x ED95) | Clinically effective block for ~160 minutes | |
| Dog (isoflurane anesthetized) | Intravenous | ED50: 2.1 µg/kg | Effective dose for 50% twitch suppression | |
| Dog (isoflurane anesthetized) | Intravenous | ED90: 3.5 µg/kg | Effective dose for 90% twitch suppression |
Experimental Protocols
This section outlines a detailed protocol for inducing and monitoring neuromuscular blockade with this compound in rats. This protocol is based on established methodologies for studying neuromuscular blocking agents in rodent models.
Animal Preparation and Anesthesia
-
Animal Model: Adult male or female Sprague-Dawley rats (250-400g) are commonly used.
-
Anesthesia: Anesthesia can be induced and maintained with an inhalational anesthetic such as isoflurane or a combination of injectable anesthetics (e.g., ketamine/xylazine). The choice of anesthetic is critical as some agents can potentiate the effects of neuromuscular blocking agents.
-
Surgical Preparation:
-
Perform a tracheostomy to facilitate mechanical ventilation.
-
Cannulate the jugular vein for intravenous drug administration.
-
Cannulate the carotid artery for blood pressure monitoring and blood sampling, if required.
-
-
Ventilation: Mechanically ventilate the rat with a rodent ventilator. Adjust the tidal volume and respiratory rate to maintain physiological blood gas levels.
-
Physiological Monitoring: Continuously monitor core body temperature, heart rate, and mean arterial pressure. Maintain body temperature using a heating pad.
This compound Administration
-
Dose-Finding Study: Due to the lack of a definitive intravenous ED95 in rats, a preliminary dose-finding study is essential. Based on data from other species, a starting dose in the range of 0.01 to 0.05 mg/kg intravenously could be explored.
-
Drug Preparation: this compound should be diluted in a sterile, isotonic saline solution to the desired concentration for accurate dosing.
-
Administration: Administer the prepared this compound solution as an intravenous bolus through the cannulated jugular vein.
Monitoring of Neuromuscular Blockade
-
Stimulation: Isolate the sciatic nerve or another peripheral motor nerve for stimulation. Place stimulating electrodes around the nerve.
-
Measurement of Muscle Contraction: Attach the tendon of the corresponding muscle (e.g., tibialis anterior or gastrocnemius) to a force-displacement transducer to record isometric twitch contractions.
-
Stimulation Protocol:
-
Single Twitch Stimulation: Apply supramaximal single stimuli (0.1-0.2 Hz) to the nerve to establish a baseline twitch response.
-
Train-of-Four (TOF) Stimulation: Apply a series of four supramaximal stimuli at 2 Hz every 10-15 seconds. The ratio of the fourth twitch height to the first twitch height (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular blockade.
-
-
Data Acquisition: Record the evoked muscle twitch responses using a data acquisition system. The degree of neuromuscular blockade is quantified as the percentage reduction in twitch height from the pre-drug baseline.
Reversal of Neuromuscular Blockade
-
Reversal Agent: Neostigmine is an effective acetylcholinesterase inhibitor for reversing the effects of this compound.
-
Administration: Administer neostigmine (e.g., 0.05-0.07 mg/kg) intravenously. An anticholinergic agent, such as atropine or glycopyrrolate, should be co-administered to counteract the muscarinic side effects of neostigmine.
-
Monitoring Recovery: Continue to monitor the twitch response and TOF ratio until they return to baseline levels.
Mandatory Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: this compound competitively blocks acetylcholine at the neuromuscular junction.
Experimental Workflow for Neuromuscular Blockade in Rats
Caption: Workflow for inducing and reversing neuromuscular blockade in a rat model.
References
Application Notes and Protocols: Doxacurium Chloride for Skeletal Muscle Relaxation in Surgical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a skeletal muscle relaxant by competitively inhibiting nicotinic acetylcholine receptors at the neuromuscular junction.[2] This property makes it a valuable tool in surgical research, particularly in studies requiring sustained muscle relaxation to facilitate surgical procedures and mechanical ventilation. Its stable cardiovascular profile and lack of significant histamine release at clinical doses further enhance its utility in sensitive research models.[1][3] These application notes provide detailed information on the use of this compound in a research setting, including its pharmacological properties, quantitative data from preclinical studies, and comprehensive experimental protocols.
Mechanism of Action
This compound is a benzylisoquinolinium diester compound that acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[3] By binding to these receptors, it prevents the binding of ACh, thereby inhibiting depolarization of the muscle fiber and subsequent muscle contraction. This action results in skeletal muscle relaxation. The neuromuscular blockade induced by this compound can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction, allowing it to outcompete doxacurium for receptor binding.
Data Presentation
The following tables summarize quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy and Potency of this compound
| Animal Model | Anesthetic | ED50 (µg/kg) | ED90/ED95 (µg/kg) | Onset at ~ED90 (min) | Duration at ~ED90 (min) | Reference |
| Dog (Mixed-breed) | Isoflurane | 2.1 | 3.5 (ED90) | 40 ± 5 | 108 ± 31 | |
| Rat (Non-ventilated) | N/A | N/A | N/A (MTD: 300 µg/kg/day, SC) | N/A | N/A | |
| Monkey | Anesthetized | N/A | 4.5 x ED95 (safe dose) | N/A | N/A |
MTD: Maximum Tolerated Dose; SC: Subcutaneous; N/A: Not Available
Table 2: Clinical Pharmacodynamic Parameters of this compound in Humans
| Population | Anesthetic | ED95 (µg/kg) | Onset at 2xED95 (min) | Clinical Duration at ED95 (min) | Recovery Index (25-75%) (min) | Reference |
| Adults | Balanced | 23-30 | 4-5 | ~55-60 | ~27 | |
| Children (2-12 yrs) | Halothane | ~30-32 | ~7 | ~30 | ~27 |
Experimental Protocols
Protocol 1: Determination of Dose-Response Relationship for this compound in an Anesthetized Animal Model (e.g., Rodent)
Objective: To determine the potency (ED50 and ED95) of this compound for neuromuscular blockade.
Materials:
-
This compound solution for injection
-
Anesthetic agent (e.g., isoflurane, pentobarbital)
-
Saline solution (0.9% NaCl)
-
Animal model (e.g., Sprague-Dawley rat)
-
Ventilator
-
Peripheral nerve stimulator
-
Force-displacement transducer or electromyography (EMG) system
-
Data acquisition system
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a suitable anesthetic agent. The depth of anesthesia should be sufficient to prevent pain and distress.
-
Intubate the animal and initiate mechanical ventilation.
-
Maintain the animal's core body temperature at 37°C using a heating pad.
-
Surgically expose the sciatic nerve and the gastrocnemius-soleus muscle complex of one hind limb.
-
Attach the tendon of the muscle to a force-displacement transducer to record isometric twitch tension. Alternatively, place EMG electrodes to record muscle action potentials.
-
Place stimulating electrodes on the sciatic nerve.
-
-
Neuromuscular Monitoring:
-
Set the peripheral nerve stimulator to deliver supramaximal single twitch stimuli (e.g., 0.1 Hz).
-
Record baseline twitch height or EMG amplitude for a stable period (e.g., 10-15 minutes).
-
-
Dose Administration and Data Collection:
-
Administer incremental intravenous (IV) doses of this compound. Start with a low dose expected to produce a minimal effect and increase the dose in a cumulative manner.
-
Allow the effect of each dose to reach a plateau before administering the next dose.
-
Record the percentage of twitch depression at the peak effect of each dose compared to the baseline.
-
Continue until a 95-100% block is achieved.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the log of the cumulative dose against the percentage of twitch depression.
-
Use probit analysis or a similar statistical method to calculate the ED50 (the dose required to produce 50% twitch depression) and ED95 (the dose required to produce 95% twitch depression).
-
Protocol 2: Assessment of Onset, Duration, and Recovery from this compound-Induced Neuromuscular Blockade
Objective: To characterize the time course of action of a single bolus dose of this compound.
Materials: Same as Protocol 1.
Procedure:
-
Animal Preparation and Baseline Monitoring: Prepare the animal and establish a stable baseline of neuromuscular function as described in Protocol 1.
-
Drug Administration: Administer a single IV bolus dose of this compound (e.g., the predetermined ED95 or 2xED95).
-
Data Recording: Continuously record the twitch response.
-
Parameter Measurement:
-
Onset of Action: Time from drug administration to maximum twitch depression.
-
Maximum Blockade: The percentage of twitch depression at its peak.
-
Clinical Duration (Duration25): Time from drug administration until the twitch height recovers to 25% of the baseline.
-
Recovery Index (25-75%): Time taken for the twitch height to recover from 25% to 75% of the baseline.
-
Total Duration: Time from drug administration until the twitch height recovers to 90% or 95% of the baseline.
-
-
Reversal (Optional): To study the reversal of blockade, an acetylcholinesterase inhibitor (e.g., neostigmine) can be administered once a certain level of spontaneous recovery (e.g., 10% or 25%) has occurred. The time to full recovery following the administration of the reversal agent should be recorded.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.
References
Application Notes and Protocols for Doxacurium Chloride in Electrophysiological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist of acetylcholine at the nicotinic receptors on the motor end-plate, thereby inhibiting neuromuscular transmission.[1] This property makes it a valuable tool in certain electrophysiological studies where the elimination of muscle artifacts is crucial for obtaining high-quality neuronal recordings. This document provides detailed application notes and protocols for the use of this compound in such studies.
Mechanism of Action
This compound is a benzylisoquinolinium diester compound that competitively binds to nicotinic acetylcholine receptors at the neuromuscular junction.[1][3] This binding prevents acetylcholine from depolarizing the muscle fiber, leading to skeletal muscle relaxation and paralysis. Its action can be reversed by acetylcholinesterase inhibitors, such as neostigmine. Doxacurium is noted for its stable cardiovascular profile, with minimal to no histamine release or effects on heart rate and blood pressure at clinically relevant doses.
Data Presentation
Table 1: Potency (ED50 and ED95) of this compound
| Species | Anesthesia | ED50 (µg/kg) | ED95 (µg/kg) | Citation |
| Human (Adult) | Nitrous Oxide-Fentanyl | 13 | 23 | |
| Human (Adult) | Halothane | - | ~16 | |
| Human (Children, 2-12 years) | Halothane | 19 | 32 | |
| Dog | Isoflurane | 2.1 | 3.5 |
Table 2: Onset and Duration of Action of this compound in Humans (Adults) under Balanced Anesthesia
| Dose (µg/kg) | Time to Maximum Block (minutes) | Clinical Duration (to 25% recovery; minutes) | Citation |
| 25 (ED95) | ~9-10 | ~60 | |
| 37.5 (1.5 x ED95) | ~9.85 | ~102 (to 20% recovery) | |
| 50 (2 x ED95) | ~5 | ~100 | |
| 80 (3 x ED95) | ~4 | ~160 |
Experimental Protocols
In Vivo Electrophysiology in Animal Models (e.g., Rodents)
Objective: To eliminate muscle artifacts during in vivo intracellular or extracellular recordings from the central or peripheral nervous system.
Important Considerations:
-
Ventilation: The animal must be artificially ventilated as this compound will paralyze the respiratory muscles.
-
Anesthesia: A stable plane of anesthesia must be maintained throughout the experiment. The choice of anesthetic can affect the potency of this compound.
-
Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, body temperature) and the depth of neuromuscular blockade (using a peripheral nerve stimulator) is essential.
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Sterile saline for dilution
-
Anesthetic agent
-
Mechanical ventilator
-
Equipment for monitoring vital signs
-
Peripheral nerve stimulator
-
Intravenous or intraperitoneal catheter for drug administration
Protocol (Suggested starting point, requires optimization for specific experimental conditions):
-
Anesthesia and Surgery: Anesthetize the animal according to your approved institutional protocol. Perform all necessary surgical procedures, including the implantation of recording electrodes and placement of an intravenous or intraperitoneal catheter.
-
Ventilation: Intubate and begin artificial ventilation. Adjust the ventilator settings (tidal volume and respiratory rate) to maintain normal blood gas levels.
-
Initial Dose: Administer an initial bolus of this compound. Based on canine data, a starting dose in the range of 2-5 µg/kg intravenously could be considered for rodents, but this requires empirical determination.
-
Monitoring Neuromuscular Blockade: Use a peripheral nerve stimulator to monitor the train-of-four (TOF) twitch response of a limb. The absence of twitches indicates a deep level of neuromuscular blockade.
-
Maintenance of Blockade: Due to its long-acting nature, frequent redosing may not be necessary. If muscle activity returns, administer maintenance doses of approximately 10-20% of the initial effective dose.
-
Electrophysiological Recording: Once a stable level of neuromuscular blockade is achieved, begin your electrophysiological recordings.
-
Reversal (Optional): At the end of the experiment, the neuromuscular blockade can be reversed with an acetylcholinesterase inhibitor like neostigmine (e.g., 0.05 mg/kg) administered with an anticholinergic agent like glycopyrrolate to counteract muscarinic side effects.
In Vitro Electrophysiology (e.g., Patch-Clamp)
The use of this compound in in vitro electrophysiological preparations such as brain slices or cultured neurons is not well-documented in the scientific literature. Its large molecular weight and primary action at the neuromuscular junction make it less suitable for central nervous system studies where blood-brain barrier penetration is a factor in vivo, and specificity is paramount in vitro.
Considerations for potential in vitro use on nicotinic acetylcholine receptors:
-
Target Specificity: this compound is a potent antagonist of muscle-type nicotinic acetylcholine receptors. Its effects on neuronal subtypes are not extensively characterized.
-
Concentration: Effective concentrations for in vitro studies would need to be determined empirically, likely in the nanomolar to low micromolar range.
-
Alternative Blockers: For in vitro studies on neuronal nicotinic receptors, more specific and well-characterized antagonists are generally preferred.
Mandatory Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Workflow for in vivo electrophysiology using this compound.
References
Application Notes and Protocols for the Preparation of Doxacurium Chloride Solutions for Injection
For Research, Scientific, and Drug Development Applications
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular-blocking agent.[1][2] It functions as a skeletal muscle relaxant by competitively binding to cholinergic receptors on the motor end-plate, which antagonizes the action of acetylcholine, resulting in a block of neuromuscular transmission.[2][3][4] This document provides detailed protocols for the preparation of this compound solutions for intravenous injection in a laboratory setting, emphasizing aseptic techniques and quality control to ensure solution integrity and safety.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and preparation.
| Property | Value | Reference |
| Chemical Name | [1α,2β(1'S,2'R)]-2,2'-[(1,4-dioxo-1,4-butanediyl)bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium] dichloride (meso form) | |
| Molecular Formula | C₅₆H₇₈Cl₂N₂O₁₆ | |
| Molecular Weight | 1106.14 g/mol | |
| Appearance | White to off-white amorphous solid | |
| Solubility | Very soluble in distilled water (>100 mg/mL), ethanol, 0.1 N HCl, 0.1 N NaOH, 0.9% saline injection, and 5% dextrose injection. | |
| pH of 1 mg/mL solution | 3.9 to 5.0 | |
| n-Octanol:Water Partition Coefficient | 0 | |
| Decomposition Temperature | Approximately 160°C |
Materials and Equipment
This compound Formulation
-
This compound for injection (e.g., Nuromax®), typically supplied as a sterile solution at a concentration of 1 mg/mL in multi-dose vials containing 0.9% w/v benzyl alcohol as a preservative.
Compatible Diluents
-
5% Dextrose Injection, USP
-
0.9% Sodium Chloride Injection, USP
-
5% Dextrose and 0.9% Sodium Chloride Injection, USP
-
Lactated Ringer's Injection, USP
-
5% Dextrose and Lactated Ringer's Injection
Equipment and Consumables
-
Laminar air flow hood or biological safety cabinet
-
Sterile, disposable polypropylene syringes
-
Sterile, disposable needles of various gauges
-
70% Isopropyl alcohol wipes
-
Sterile, empty vials or intravenous bags for final solution
-
Appropriate personal protective equipment (PPE): sterile gloves, gown, mask
-
Sharps container
-
Labeling supplies
Experimental Protocols
Storage and Handling of Undiluted this compound
-
Store this compound injection vials at room temperature, between 15°C and 25°C.
-
DO NOT FREEZE.
-
Visually inspect the vial for particulate matter and discoloration prior to use. The solution should be clear.
Protocol for Dilution of this compound
This protocol should be performed under strict aseptic conditions to minimize the risk of microbial contamination.
-
Preparation of the Workspace:
-
Prepare a clean and uncluttered workspace in a laminar air flow hood or biological safety cabinet.
-
Disinfect the work surface with 70% isopropyl alcohol and allow it to dry completely.
-
Assemble all necessary materials.
-
-
Vial Preparation:
-
Remove the protective cap from the this compound vial and the chosen diluent container.
-
Disinfect the rubber septum of each vial with a new 70% isopropyl alcohol wipe and allow to air dry.
-
-
Withdrawal of this compound:
-
Using a sterile syringe of appropriate volume, draw up a volume of air equal to the volume of this compound solution to be withdrawn.
-
Insert the needle through the center of the this compound vial's rubber septum.
-
Invert the vial and inject the air. This will prevent the formation of a vacuum.
-
Withdraw the desired volume of this compound solution into the syringe.
-
-
Dilution:
-
Insert the needle of the syringe containing the this compound into the rubber septum of the compatible diluent container (e.g., an intravenous bag).
-
Inject the this compound into the diluent.
-
Gently agitate the container to ensure thorough mixing. Avoid vigorous shaking to prevent foaming.
-
-
Labeling:
-
Immediately label the prepared solution with the following information:
-
"this compound"
-
Final concentration (e.g., mg/mL)
-
Diluent used
-
Date and time of preparation
-
Expiration date and time (see Section 5.0 for stability information)
-
Initials of the preparer
-
-
Quality Control
-
Visual Inspection: Before administration, visually inspect the prepared solution for any particulate matter, cloudiness, or color change. If any of these are observed, the solution should be discarded.
-
pH Measurement (Optional): For research applications requiring precise pH control, the pH of the final solution can be measured using a calibrated pH meter. The expected pH will be influenced by the chosen diluent.
Stability and Incompatibilities
Stability of Diluted Solutions
| Diluent | Dilution Ratio | Storage Container | Storage Temperature | Stability | Reference |
| 5% Dextrose Injection, USP | Up to 1:10 | Polypropylene syringes | 5°C to 25°C | 24 hours | |
| 0.9% Sodium Chloride Injection, USP | Up to 1:10 | Polypropylene syringes | 5°C to 25°C | 24 hours |
Note: Dilution of the commercial formulation diminishes the preservative effectiveness of benzyl alcohol. Therefore, it is preferable to use the diluted product immediately. Any unused portion of the diluted solution should be discarded after 8 hours.
Chemical Incompatibilities
-
This compound injection is acidic (pH 3.9 to 5.0) and should not be mixed with alkaline solutions having a pH greater than 8.5.
-
Incompatibility has been noted with barbiturate solutions.
Visualization of Workflow and Mechanism of Action
Experimental Workflow
Caption: Workflow for the aseptic preparation of this compound injection solutions.
Signaling Pathway: Mechanism of Action
Caption: Competitive antagonism of acetylcholine by this compound at the neuromuscular junction.
References
Application Notes and Protocols: Monitoring Neuromuscular Block with Doxacurium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent used in clinical settings to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery.[1] As a benzylisoquinolinium diester, it functions by competitively antagonizing acetylcholine receptors at the motor end-plate, thereby inhibiting neuromuscular transmission.[1] This document provides detailed application notes and protocols for monitoring the neuromuscular block induced by this compound, intended for research, scientific, and drug development applications. Accurate monitoring is crucial for determining the appropriate dosage, ensuring patient safety, and evaluating the efficacy of reversal agents.
Mechanism of Action
This compound is a nondepolarizing skeletal muscle relaxant.[1] It binds competitively to cholinergic receptors on the motor end-plate, antagonizing the action of the neurotransmitter acetylcholine.[1] This prevents depolarization of the muscle fiber and subsequent muscle contraction. This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the neuromuscular junction.[1]
Figure 1: Mechanism of action of this compound at the neuromuscular junction.
Pharmacokinetics and Pharmacodynamics
This compound is characterized by a slow onset and long duration of action. Its pharmacokinetics are linear, with plasma concentrations being approximately proportional to the administered dose. The drug is primarily eliminated unchanged through renal and biliary pathways.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Healthy Young Adults | Elderly Patients | Kidney Transplant Patients | Liver Transplant Patients |
| Plasma Clearance (mL/min/kg) | 2.54 ± 0.24 | 1.75 ± 0.16 | 1.23 | 2.3 |
| Half-life (minutes) | 99 | 120 ± 10 | - | - |
| Volume of Distribution (L/kg) | 0.11 - 0.43 | - | 0.17 - 0.55 | 0.17 - 0.35 |
| Protein Binding | ~30% | ~30% | ~30% | ~30% |
Table 2: Pharmacodynamic Properties of this compound in Adults (Balanced Anesthesia)
| Dose (mg/kg) | ED95 (95% twitch suppression) | Time to Maximum Block (minutes) | Clinical Duration (to 25% recovery) (minutes) |
| 0.025 | 0.025 (range: 0.020-0.033) | 7.7 - 10.3 | ~60 |
| 0.03 | - | ~7 | ~30 |
| 0.05 | - | 4 - 5 | ~100 (range: 39-232) |
| 0.08 | - | 3 - 4 | ≥160 |
Experimental Protocols for Monitoring Neuromuscular Block
The standard method for monitoring neuromuscular block is through the use of a peripheral nerve stimulator to evoke a muscle response, which is then measured. The most common techniques involve electromyography (EMG) or mechanomyography (MMG).
Protocol 1: Determination of ED95 (Effective Dose for 95% Suppression)
Objective: To determine the dose of this compound required to produce a 95% suppression of the single twitch response.
Materials:
-
This compound solution for injection
-
Peripheral nerve stimulator
-
Recording equipment (EMG or MMG)
-
Surface electrodes
-
Anesthetized animal model or human subject (in a clinical setting)
Procedure:
-
Subject Preparation: Anesthetize the subject according to standard protocols.
-
Electrode Placement: Place stimulating electrodes along the path of a peripheral nerve (e.g., the ulnar nerve). Place recording electrodes over the corresponding muscle (e.g., the adductor pollicis).
-
Baseline Measurement: Before drug administration, establish a stable baseline single twitch response by delivering supramaximal stimuli at a frequency of 0.1 Hz.
-
Drug Administration: Administer incremental bolus doses of this compound intravenously.
-
Monitoring: Continuously monitor the twitch response after each dose.
-
Data Analysis: Calculate the percentage of twitch height depression relative to the baseline. The ED95 is the dose that causes a 95% reduction in twitch height.
Protocol 2: Train-of-Four (TOF) Monitoring
Objective: To assess the degree of neuromuscular block during onset, maintenance, and recovery.
Materials:
-
Same as Protocol 1.
Procedure:
-
Subject Preparation and Electrode Placement: As described in Protocol 1.
-
TOF Stimulation: Apply a train-of-four stimulation pattern, which consists of four supramaximal stimuli delivered at a frequency of 2 Hz. This sequence is typically repeated every 10-12 seconds.
-
Baseline TOF Ratio: Before drug administration, determine the baseline TOF ratio (T4/T1), which should be close to 1.0. The T4/T1 ratio is the ratio of the amplitude of the fourth twitch to the first twitch.
-
Drug Administration: Administer this compound.
-
Monitoring and Data Interpretation:
-
Onset and Maintenance: As the neuromuscular block develops, the number of responses to the TOF stimulation will decrease. The degree of block can be estimated by the number of twitches observed:
-
4 twitches: 0-75% block
-
3 twitches: 75% block
-
2 twitches: 80% block
-
1 twitch: 90% block
-
0 twitches: 100% block
-
-
Recovery: During recovery, the twitches will reappear. The TOF ratio is a sensitive indicator of residual neuromuscular blockade. A TOF ratio of ≥ 0.9 is generally considered adequate for recovery.
-
Figure 2: Experimental workflow for Train-of-Four (TOF) monitoring.
Protocol 3: Assessment of Reversal Agents
Objective: To evaluate the efficacy of anticholinesterase agents in antagonizing doxacurium-induced neuromuscular block.
Materials:
-
Same as Protocol 1, plus a reversal agent (e.g., neostigmine).
Procedure:
-
Induce Neuromuscular Block: Administer this compound to achieve a deep level of neuromuscular block (e.g., T1 at 10% of baseline or a specific TOF count).
-
Administer Reversal Agent: Once the desired level of block is achieved and maintained for a specified period, administer the reversal agent.
-
Monitor Recovery: Continuously monitor the return of the twitch response and the TOF ratio.
-
Data Analysis: Measure the time to achieve a TOF ratio of ≥ 0.9. Compare the recovery times between different reversal agents or doses. In clinical trials, a dose of 0.06 mg/kg of neostigmine has been shown to be effective in antagonizing moderate to deep levels of neuromuscular block from doxacurium.
Data Presentation
The following tables summarize key quantitative data related to the clinical use and monitoring of this compound.
Table 3: this compound Dosing and Administration
| Population | Initial Dose (mg/kg) | Maintenance Dose (mg/kg) | Notes |
| Adults | |||
| Intubation | 0.05 - 0.08 | 0.005 - 0.01 | Higher doses for more prolonged block. |
| After Succinylcholine | 0.025 | 0.005 - 0.01 | Administer after recovery from succinylcholine is evident. |
| Children (2-12 years) | 0.03 - 0.05 | - | Onset and duration are shorter than in adults. |
| Elderly | Use with caution, may have a longer duration of action. | Use with caution. | Time to maximum block is longer. |
Table 4: Time Course of Neuromuscular Block and Recovery with this compound
| Event | Time (minutes) | Notes |
| Onset | ||
| Time to Maximum Block (0.025 mg/kg) | 7.7 - 11.2 | Longer in elderly patients. |
| Time to Intubation Conditions (0.05 mg/kg) | 4 - 5 | |
| Duration | ||
| Clinical Duration (0.025 mg/kg) | ~60 | Time to 25% recovery. |
| Clinical Duration (0.05 mg/kg) | ~100 | Time to 25% recovery. |
| Recovery | ||
| Spontaneous Recovery (to 95%) | Can be prolonged (up to 4 hours) | Pharmacologic reversal is often required. |
| Time to T4/T1 ≥ 0.7 after Neostigmine (0.06 mg/kg) | 19 (range: 7-55) | When administered at ~25% T1 recovery. |
Conclusion
Monitoring neuromuscular block induced by this compound is essential for its safe and effective use in research and clinical practice. The protocols and data presented in these application notes provide a framework for quantitative assessment of the pharmacodynamic effects of doxacurium and the efficacy of reversal agents. The use of peripheral nerve stimulation, particularly with Train-of-Four monitoring, allows for precise titration of the drug and ensures adequate recovery of neuromuscular function.
References
Doxacurium Chloride: Application Notes and Protocols for Neuromuscular Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of doxacurium chloride in the study of neuromuscular diseases. This compound is a long-acting, non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist to acetylcholine receptors at the neuromuscular junction.[1][2] Its high potency and stable cardiovascular profile make it a valuable tool for researchers investigating the pathophysiology of neuromuscular disorders and for the preclinical assessment of novel therapeutic agents.
Mechanism of Action
This compound competitively binds to the nicotinic acetylcholine receptors on the motor end-plate, thereby antagonizing the action of acetylcholine.[1] This inhibition of acetylcholine binding prevents depolarization of the muscle fiber membrane and subsequent muscle contraction, leading to skeletal muscle relaxation.[1] The neuromuscular block induced by this compound is non-depolarizing and can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.[1]
Mechanism of this compound at the Neuromuscular Junction.
Applications in Neuromuscular Disease Research
This compound can be employed in various research applications to study neuromuscular diseases:
-
Characterization of Neuromuscular Transmission: To quantify the degree of neuromuscular block and assess the function of the neuromuscular junction in animal models of diseases like myasthenia gravis.
-
Evaluation of Therapeutic Agents: To determine the efficacy of novel drugs aimed at improving neuromuscular transmission by assessing their ability to overcome a doxacurium-induced block.
-
Studies of Receptor Dynamics: To investigate the binding kinetics and competitive interactions of compounds with the nicotinic acetylcholine receptor.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies involving this compound.
Table 1: Pharmacodynamic Parameters of this compound in Isoflurane-Anesthetized Dogs
| Parameter | Dose: 3.5 µg/kg (ED90) | Dose: 4.5 µg/kg |
| Maximal T1% Depression (Mean ± SD) | 92% ± 4% | 94% ± 7% |
| Onset Time (minutes, Mean ± SD) | 40 ± 5 | 41 ± 8 |
| Duration to 25% T1 Recovery (minutes, Mean ± SD) | 108 ± 31 | 111 ± 33 |
| Recovery Time (25% to 75% T1, minutes, Mean ± SD) | 42 ± 11 | 37 ± 10 |
Data from a study in six healthy, adult, mixed-breed dogs. T1% refers to the first twitch tension compared with baseline.
Table 2: Clinical Dosage and Recovery Times in Humans
| Dose | Time to 90% Blockade (minutes, Mean ± SD) | Time to 25% Spontaneous Recovery (minutes, Mean ± SD) |
| 50 µg/kg (2 x ED95) | 5.4 ± 1.5 | 84.7 ± 54.3 |
| 80 µg/kg (3 x ED95) | 3.5 ± 1.2 | 164.4 ± 85.2 |
Data from a study in 36 patients under nitrous oxide-oxygen-narcotic-enflurane anesthesia.
Table 3: Comparative Recovery Times in Human Patients
| Agent (Dose) | Time to 5% Control Twitch Height (minutes, Mean ± SE) | Time to 25% Control Twitch Height (minutes, Mean ± SE) |
| Doxacurium (1.3 x ED95) | 59.2 ± 4.1 | 75.7 ± 5.6 |
| Pancuronium (100 µg/kg) | 81.7 ± 10.3 | 83.0 ± 8.4 |
Data from a study in 81 ASA physical status I and II patients anesthetized with nitrous oxide-oxygen-fentanyl-thiopental.
Experimental Protocols
Protocol 1: In Vivo Assessment of Neuromuscular Blockade in a Rodent Model of Myasthenia Gravis
This protocol is a hypothetical adaptation based on established methods for studying neuromuscular function in animal models.
Objective: To quantify the increased sensitivity to this compound in a rat model of experimental autoimmune myasthenia gravis (EAMG).
Materials:
-
This compound solution (1 mg/mL)
-
Anesthetic (e.g., isoflurane)
-
Peripheral nerve stimulator
-
Force transducer or electromyography (EMG) recording equipment
-
EAMG and control rats
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia. Place the animal on a heating pad to maintain body temperature.
-
Surgical Preparation: Expose the sciatic nerve and the gastrocnemius muscle of one hind limb.
-
Stimulation and Recording: Attach stimulating electrodes to the sciatic nerve and a force transducer to the Achilles tendon to measure isometric muscle contraction, or insert recording electrodes into the gastrocnemius muscle for EMG.
-
Baseline Measurement: Deliver supramaximal single twitch stimuli to the nerve at a set frequency (e.g., 0.1 Hz) and record the baseline muscle twitch tension or compound muscle action potential (CMAP) amplitude.
-
Doxacurium Administration: Administer a single intravenous bolus of this compound at a predetermined dose.
-
Data Acquisition: Continuously record the muscle response following drug administration until full recovery of the twitch response.
-
Data Analysis: Determine the time to onset of block, time to maximal block, duration of block (time to 25%, 50%, and 75% recovery of baseline response), and the recovery index (time from 25% to 75% recovery).
-
Comparison: Compare the pharmacodynamic parameters between the EAMG and control groups.
Workflow for In Vivo Assessment of Neuromuscular Blockade.
Protocol 2: In Vitro Phrenic Nerve-Hemidiaphragm Preparation
This is a classic ex vivo method to study the effects of drugs on neuromuscular transmission.
Objective: To determine the potency (IC50) of this compound in inhibiting neuromuscular transmission in an isolated tissue preparation.
Materials:
-
Phrenic nerve-hemidiaphragm preparation from a rat or mouse
-
Organ bath with Krebs-Ringer solution, bubbled with 95% O2 / 5% CO2
-
Force transducer
-
Nerve stimulating electrodes
-
This compound solutions of varying concentrations
Procedure:
-
Tissue Preparation: Dissect the phrenic nerve-hemidiaphragm from the animal and mount it in the organ bath containing oxygenated Krebs-Ringer solution at 37°C.
-
Stimulation and Recording: Attach the phrenic nerve to stimulating electrodes and the diaphragm to a force transducer.
-
Equilibration and Baseline: Allow the preparation to equilibrate for at least 30 minutes. Stimulate the nerve with single supramaximal pulses at a constant frequency (e.g., 0.2 Hz) and record the baseline contractile force.
-
Cumulative Concentration-Response Curve: Add this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.
-
Data Analysis: Plot the percentage inhibition of the contractile response against the logarithm of the this compound concentration.
-
IC50 Determination: Calculate the concentration of this compound that produces a 50% inhibition of the contractile response (IC50).
Workflow for In Vitro Neuromuscular Transmission Assay.
Safety Precautions
This compound is a potent neuromuscular blocking agent and should only be handled by trained personnel in a laboratory or clinical setting equipped for respiratory support. Appropriate personal protective equipment should be worn. In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a valuable pharmacological tool for the investigation of neuromuscular diseases. Its specific and competitive antagonism of the nicotinic acetylcholine receptor allows for the precise modulation of neuromuscular transmission, facilitating the study of disease mechanisms and the evaluation of potential therapies. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their studies of neuromuscular function and dysfunction.
References
Application Notes and Protocols for Long-Term Infusion of Doxacurium Chloride in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions by competitively antagonizing nicotinic acetylcholine receptors at the motor end-plate, leading to skeletal muscle relaxation.[1][3][4] These application notes provide detailed protocols for the long-term infusion of this compound in a canine model, a common animal model for preclinical research. The protocols are based on available pharmacokinetic and pharmacodynamic data and established guidelines for the use of neuromuscular blocking agents in laboratory animals.
Data Presentation
The following tables summarize quantitative data on this compound from studies in canines and relevant clinical data in humans that can inform preclinical study design.
Table 1: Neuromuscular Effects of this compound (Bolus Doses) in Isoflurane-Anesthetized Dogs
| Dose (µg/kg) | Maximal First Twitch Depression (T1%) (Mean ± SD) | Onset Time (min) (Mean ± SD) | Duration to 25% Recovery (min) (Mean ± SD) | Recovery Time (25% to 75%) (min) (Mean ± SD) |
| 3.5 | 92% ± 4% | 40 ± 5 | 108 ± 31 | 42 ± 11 |
| 4.5 | 94% ± 7% | 41 ± 8 | 111 ± 33 | 37 ± 10 |
Data extracted from a study in six healthy, adult, mixed-breed dogs.
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Healthy Young Adults | Kidney Transplant Patients | Liver Transplant Patients | Elderly Patients (70-83 yrs) |
| Volume of Distribution (L/kg) | 0.11 - 0.43 | 0.17 - 0.55 | 0.17 - 0.35 | - |
| Clearance (mL/min/kg) | 2.66 | 1.23 | 2.3 | 1.75 ± 0.16 |
| Half-life (min) | 99 | - | - | - |
These human data can provide a basis for allometric scaling and initial dose estimations in animal models.
Experimental Protocols
Protocol 1: Long-Term Continuous Infusion of this compound in a Canine Model
This protocol is designed to maintain a steady state of neuromuscular blockade for prolonged experimental procedures.
1. Animal Model:
-
Species: Canine (e.g., Beagle)
-
Health Status: Healthy, free of neuromuscular or renal disease.
-
Weight: Appropriate for the experimental setup and monitoring equipment.
2. Materials:
-
This compound for injection (1 mg/mL)
-
Sterile saline for dilution
-
Syringe pump for continuous infusion
-
Intravenous catheters
-
Anesthetic machine with ventilator
-
Physiological monitoring equipment (ECG, blood pressure, end-tidal CO2, temperature)
-
Peripheral nerve stimulator (for Train-of-Four monitoring)
-
Reversal agents (e.g., neostigmine, atropine)
-
Ophthalmic lubricant
3. Anesthesia and Preparation:
-
Induce general anesthesia using a suitable anesthetic agent (e.g., propofol).
-
Intubate the animal and maintain anesthesia with an inhalant anesthetic (e.g., isoflurane) and provide mechanical ventilation.
-
Place intravenous catheters in a cephalic and/or saphenous vein for drug administration and fluid support.
-
Place an arterial catheter for direct blood pressure monitoring and blood gas analysis.
-
Attach monitoring equipment to continuously record vital signs.
-
Position the peripheral nerve stimulator electrodes over a suitable nerve (e.g., peroneal or ulnar nerve) to monitor neuromuscular function.
-
Allow the animal to stabilize under anesthesia for at least 15-20 minutes before administering this compound.
4. Dosing Regimen:
-
Loading Dose (Bolus): Administer an initial intravenous bolus of 3.5 µg/kg of this compound to achieve rapid onset of neuromuscular blockade. This dose is based on the ED90 derived from canine studies.
-
Maintenance Infusion: Immediately following the bolus, begin a continuous intravenous infusion of this compound at a rate of 0.1 - 0.3 µg/kg/min .
-
Note: This is an estimated starting range. The exact infusion rate should be titrated to effect based on the degree of neuromuscular blockade as assessed by Train-of-Four (TOF) monitoring. The goal is typically to maintain one or two twitches of the TOF.
-
5. Monitoring and Supportive Care during Long-Term Infusion:
-
Neuromuscular Function: Monitor the depth of neuromuscular blockade every 15 minutes using the TOF stimulation. Adjust the infusion rate as needed to maintain the desired level of blockade.
-
Anesthetic Depth: Since neuromuscular blockade masks traditional signs of anesthetic depth (e.g., reflex responses), it is crucial to monitor other indicators such as heart rate, blood pressure, and pupillary size. Any sudden increase in heart rate or blood pressure may indicate inadequate anesthesia.
-
Cardiovascular and Respiratory Function: Continuously monitor ECG, blood pressure, heart rate, and end-tidal CO2. Maintain these parameters within the normal physiological range for the anesthetized dog.
-
Body Temperature: Maintain normothermia using a warming blanket or other heating device.
-
Fluid Balance: Administer intravenous fluids to maintain hydration and support cardiovascular function.
-
Ocular Care: Apply ophthalmic lubricant to the eyes every 2-4 hours to prevent corneal drying.
-
Bladder Care: For procedures lasting longer than 4 hours, the urinary bladder may need to be emptied periodically via catheterization.
6. Recovery:
-
Discontinue the this compound infusion.
-
Continue to monitor neuromuscular function using the TOF stimulator until all four twitches have returned to baseline.
-
If necessary, the neuromuscular blockade can be reversed with an anticholinesterase agent such as neostigmine (0.04 mg/kg IV) administered concurrently with an anticholinergic agent like atropine (0.02 mg/kg IV) or glycopyrrolate to counteract muscarinic side effects.
-
Once neuromuscular function has fully recovered, the animal can be weaned from the ventilator and allowed to recover from anesthesia.
-
Provide appropriate post-procedural analgesia and supportive care.
Mandatory Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Workflow for long-term infusion of this compound in a canine model.
References
Application Notes and Protocols: Reversal of Doxacurium Chloride Neuromuscular Blockade with Neostigmine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological reversal of neuromuscular blockade induced by doxacurium chloride using neostigmine. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to support research and development in this area.
Introduction
This compound is a long-acting, non-depolarizing neuromuscular blocking agent. Its effects are reversible through the administration of acetylcholinesterase inhibitors, such as neostigmine. Understanding the dose-response relationship, optimal timing of administration, and patient-specific factors is crucial for the safe and effective reversal of neuromuscular blockade in a clinical and research setting. Neostigmine acts by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine at the neuromuscular junction. This inhibition leads to an increase in the concentration of acetylcholine, which then competes with the non-depolarizing blocking agent (doxacurium) at the nicotinic acetylcholine receptors, thereby restoring neuromuscular transmission.
Data Presentation
Table 1: Dose-Response of this compound for Twitch Depression in Adults
| Anesthetic Condition | ED50 (µg/kg) | ED95 (µg/kg) |
| Nitrous Oxide and Fentanyl | 11 | 24 |
| Nitrous Oxide and Enflurane | 6 | 14 |
| Nitrous Oxide and Isoflurane | 8 | 16 |
| Nitrous Oxide and Halothane | 8 | 19 |
| Balanced Anesthesia | - | 25 |
Table 2: Spontaneous and Neostigmine-Assisted Recovery from Doxacurium Blockade
| Patient Group | Doxacurium Dose (µg/kg) | Recovery Parameter | Time to Recovery (minutes) | Neostigmine Dose for Recovery |
| Young Adults (18-40 yr) | 30 | 25% First Twitch Recovery (Spontaneous) | 80.2 ± 12.2 | N/A |
| Elderly (70-85 yr) | 30 | 25% First Twitch Recovery (Spontaneous) | 133.0 ± 17.1 | N/A |
| Adults | 50 (2 x ED95) | 25% Spontaneous Recovery | 84.7 ± 54.3 | N/A |
| Adults | 80 (3 x ED95) | 25% Spontaneous Recovery | 164.4 ± 85.2 | N/A |
| Adults | ED95 | 95% Spontaneous Recovery | 73.7 ± 8.7 | N/A |
| Adults | 1.7 x ED95 | 95% Spontaneous Recovery | 125.8 ± 24.8 | N/A |
| Adults | 2.2 x ED95 | 95% Spontaneous Recovery | 204.0 ± 21.2 | N/A |
| Young Adults | 30 | 70% Train-of-Four (TOF) Recovery (10 min post-neostigmine) | - | 53.6 ± 7.5 µg/kg (estimated) |
| Elderly | 30 | 70% Train-of-Four (TOF) Recovery (10 min post-neostigmine) | - | 41.6 ± 5.8 µg/kg (estimated) |
| Children (2-10 yr) | 30 | TOF Ratio to 70% | 4.2 ± 1.7 | 40 µg/kg |
Table 3: Neostigmine Dose-Response for Reversal of Doxacurium Blockade in Children (2-10 years)
| Neostigmine Dose (µg/kg) | ED70 for T1 Recovery (µg/kg) | ED90 for T1 Recovery (µg/kg) |
| 5, 10, 20, or 40 | 14.3 ± 1.8 | 25.7 ± 2.7 |
Signaling Pathway
Caption: Mechanism of action of neostigmine at the neuromuscular junction.
Experimental Protocols
Protocol 1: Determination of Doxacurium Dose-Response
Objective: To determine the dose of this compound required to produce a 50% (ED50) and 95% (ED95) depression of the first twitch (T1) of the train-of-four (TOF) stimulation.
Materials:
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This compound for injection
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Syringes and needles for administration
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Anesthetized and ventilated subject (e.g., rabbit, pig, or human clinical trial participant)
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Neuromuscular transmission monitor capable of delivering TOF stimulation and measuring twitch response (mechanomyography or electromyography)
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Surface or needle electrodes for nerve stimulation
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Force transducer or EMG recording electrodes
Procedure:
-
Subject Preparation: Anesthetize the subject according to the approved institutional animal care and use committee (IACUC) or institutional review board (IRB) protocol. Ensure adequate ventilation and physiological monitoring.
-
Neuromuscular Monitoring Setup:
-
Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve).
-
If using mechanomyography, attach a force transducer to the corresponding muscle (e.g., the adductor pollicis muscle) to measure isometric contraction.
-
If using electromyography, place recording electrodes over the belly of the muscle of interest.
-
-
Baseline Measurement: Before drug administration, deliver supramaximal nerve stimulation using a TOF pattern (four stimuli at 2 Hz every 15 seconds) to establish a stable baseline twitch response.
-
Doxacurium Administration:
-
Administer an initial intravenous bolus dose of doxacurium (e.g., 5 µg/kg).
-
Allow the effect to stabilize and record the percentage of twitch depression.
-
Administer incremental doses of doxacurium (e.g., 5 µg/kg) until a greater than 95% depression of the first twitch (T1) is achieved.
-
-
Data Analysis:
-
Plot the log-dose of doxacurium against the probit of the percentage of twitch depression.
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From the dose-response curve, calculate the ED50 and ED95 values.
-
Protocol 2: Evaluation of Neostigmine for Reversal of Doxacurium-Induced Blockade
Objective: To assess the efficacy of neostigmine in reversing neuromuscular blockade induced by this compound.
Materials:
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This compound for injection
-
Neostigmine methylsulfate for injection
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Atropine or glycopyrrolate for co-administration with neostigmine
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Anesthetized and ventilated subject with established neuromuscular blockade
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Neuromuscular transmission monitor with TOF capability
Procedure:
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Induction of Neuromuscular Blockade: Administer a dose of this compound sufficient to induce a profound neuromuscular block (e.g., 2 x ED95 or a dose that abolishes the TOF response).
-
Spontaneous Recovery Monitoring: Allow for spontaneous recovery of neuromuscular function until the first twitch of the TOF (T1) recovers to a predetermined level (e.g., 10% or 25% of baseline).
-
Neostigmine Administration:
-
At the target level of spontaneous recovery, administer a predetermined dose of neostigmine intravenously (e.g., 5, 10, 20, or 40 µg/kg).
-
Co-administer an anticholinergic agent (atropine or glycopyrrolate) to counteract the muscarinic side effects of neostigmine.
-
-
Monitoring of Reversal:
-
Continuously monitor the TOF response every 15-20 seconds.
-
Record the time taken to reach a TOF ratio (T4/T1) of ≥ 0.7 or ≥ 0.9, which are indicators of adequate recovery.
-
-
Data Analysis:
-
Compare the time to recovery in neostigmine-treated groups with a control group undergoing only spontaneous recovery.
-
Analyze the dose-response relationship for neostigmine by comparing the recovery times at different doses.
-
Experimental Workflows
Caption: Workflow for determining the dose-response of doxacurium.
Caption: Workflow for evaluating neostigmine reversal of doxacurium blockade.
Troubleshooting & Optimization
Doxacurium chloride prolonged neuromuscular block management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doxacurium chloride.
Troubleshooting Guide: Prolonged Neuromuscular Block
This guide addresses potential issues related to prolonged neuromuscular blockade observed during experiments with this compound.
Question: We observed a significantly longer duration of neuromuscular block than anticipated after administering a standard dose of this compound. What are the potential causes?
Answer: A prolonged neuromuscular block following this compound administration can stem from several factors related to the experimental subject, drug interactions, or procedural variables. Doxacurium is a long-acting, nondepolarizing neuromuscular blocking agent.[1] Its effect can be extended by a variety of factors.
Potential Causes and Troubleshooting Steps:
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Subject-Specific Factors:
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Renal or Hepatic Impairment: Doxacurium is primarily eliminated through renal and biliary excretion.[2][3] Impaired kidney or liver function can significantly decrease its clearance, leading to a prolonged effect.[2][4] It is recommended to reduce the initial dose in subjects with known renal or hepatic dysfunction.
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Age: Elderly subjects may exhibit a slower onset of maximum block and a more variable and prolonged duration of neuromuscular blockade. This is potentially due to age-related decreases in renal function.
-
Obesity: In obese subjects (weighing ≥ 30% more than their ideal body weight), dosing based on actual body weight can lead to a prolonged block. It is recommended to dose based on ideal body weight.
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Neuromuscular Diseases: Conditions like myasthenia gravis can lead to a profound and prolonged response to nondepolarizing neuromuscular blocking agents.
-
-
Drug Interactions:
-
Inhaled Anesthetics: Volatile anesthetics such as isoflurane, enflurane, and halothane can potentiate the effects of doxacurium, decreasing the required dose (ED50) by 30-45% and prolonging the duration of action by up to 25%.
-
Antibiotics: Certain antibiotics, including aminoglycosides, tetracyclines, and polymyxins, can enhance the neuromuscular blocking effect.
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Other Medications: Magnesium salts, lithium, local anesthetics, procainamide, and quinidine can also potentiate the blockade. Conversely, chronic administration of phenytoin or carbamazepine may lead to a delayed onset and shortened duration of the block.
-
-
Procedural Factors:
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Overdosage: Accidental administration of a higher dose than intended is a direct cause of prolonged blockade.
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Hypothermia: Lower body temperatures can prolong the duration of action of nondepolarizing neuromuscular blockers.
-
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for prolonged neuromuscular block.
Frequently Asked Questions (FAQs)
General Properties and Mechanism of Action
Question: What is the mechanism of action of this compound?
Answer: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor end-plate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from initiating muscle contraction, resulting in skeletal muscle relaxation and paralysis. This action can be reversed by acetylcholinesterase inhibitors like neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.
This compound Signaling Pathway
Caption: Mechanism of action of this compound at the neuromuscular junction.
Question: How potent is this compound compared to other neuromuscular blocking agents?
Answer: this compound is a highly potent non-depolarizing neuromuscular blocking agent. It is approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine.
Dosing and Administration
Question: What is a typical initial dose of this compound for inducing neuromuscular blockade in an experimental setting?
Answer: The dose of this compound should be individualized based on the desired level and duration of blockade, as well as the anesthetic being used. For adults receiving balanced anesthesia, an initial dose of 0.05 mg/kg generally produces good to excellent conditions for tracheal intubation in about 5 minutes, with a clinically effective neuromuscular block lasting approximately 100 minutes. For longer procedures, a dose of 0.08 mg/kg may be considered, which can provide a block for 160 minutes or more.
Question: How does the choice of anesthetic affect the required dose of this compound?
Answer: Inhaled anesthetics potentiate the effects of doxacurium. When used with steady-state isoflurane, enflurane, or halothane, a one-third reduction in the this compound dose should be considered. The ED95 (the dose required to produce 95% suppression of the twitch response) is lower in the presence of these agents compared to a fentanyl-based anesthetic.
Pharmacokinetics and Pharmacodynamics
Question: What is the expected duration of action of this compound?
Answer: Doxacurium is a long-acting agent. The duration of action is dose-dependent. Following an initial dose of 0.025 mg/kg, some individuals may take as long as 4 hours for full spontaneous recovery. After a 0.05 mg/kg dose during balanced anesthesia, the clinically effective block (recovery to 25% of control twitch height) lasts for about 100 minutes on average.
Table 1: Dose-Response and Duration of this compound in Adults with Balanced Anesthesia
| Dose (mg/kg) | Time to Maximum Block (minutes) | Clinically Effective Duration (minutes, range) |
| 0.025 | 9-10 | ~60 (9-145) |
| 0.05 | 4-5 | ~100 (39-232) |
| 0.08 | 3-4 | ~160 (110-338) |
Data compiled from product monograph information.
Question: How are the pharmacokinetics of this compound altered in subjects with renal or hepatic failure?
Answer: The clearance of doxacurium is significantly reduced in patients with renal failure, leading to a prolonged elimination half-life and duration of action. While hepatic failure does not alter the pharmacokinetics as dramatically as renal failure, a prolonged duration of block may still be observed.
Table 2: Pharmacokinetic Parameters of this compound in Different Patient Populations
| Parameter | Normal Function | Renal Failure | Hepatic Failure |
| Elimination Half-life (min) | 99 | 221 | 115 |
| Plasma Clearance (mL/kg/min) | 2.7 | 1.2 | 2.3 |
| Volume of Distribution (L/kg) | 0.22 | 0.27 | 0.29 |
Data adapted from a study in patients anesthetized with isoflurane and nitrous oxide.
Management and Reversal of Neuromuscular Block
Question: How can the depth of neuromuscular blockade induced by this compound be monitored?
Answer: The depth of neuromuscular blockade should be monitored using a peripheral nerve stimulator to assess the evoked muscle response to electrical stimulation. The Train-of-Four (TOF) stimulation pattern is a commonly used method.
Question: How is a prolonged doxacurium-induced neuromuscular block reversed?
Answer: The neuromuscular block produced by doxacurium can be antagonized by acetylcholinesterase inhibitors, such as neostigmine. It is crucial to wait for some evidence of spontaneous recovery (e.g., the return of the first twitch in a TOF stimulation) before administering a reversal agent. The dose of the reversal agent and the time to recovery depend on the depth of the block at the time of reversal; a deeper block will require more time and potentially a higher dose of the antagonist for complete reversal.
Table 3: Neostigmine Dose for Reversal of Doxacurium Blockade in Children
| Parameter | Dose of Neostigmine (µg/kg) |
| ED70 for T1 recovery | 14.3 ± 1.8 |
| ED90 for T1 recovery | 25.7 ± 2.7 |
Data from a study in pediatric patients aged 2-10 years.
Experimental Protocols
In Vivo Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Monitoring
Objective: To quantitatively assess the depth of neuromuscular blockade induced by this compound in a live subject.
Materials:
-
Peripheral nerve stimulator
-
Surface electrodes
-
Recording device (mechanomyography or acceleromyography)
Procedure:
-
Electrode Placement: Place two electrodes over a peripheral nerve, such as the ulnar nerve at the wrist. The distal electrode should be placed over the nerve, and the proximal electrode 2-3 cm away along the path of the nerve.
-
Determine Supramaximal Stimulation: Before administering this compound, determine the supramaximal stimulus. Start with a low current (e.g., 10-20 mA) and gradually increase it until the evoked muscle twitch (e.g., adduction of the thumb for the ulnar nerve) does not increase with a further increase in current. This is the supramaximal stimulus that should be used for all subsequent measurements.
-
Baseline TOF: Deliver a baseline Train-of-Four stimulation (four supramaximal stimuli at 2 Hz). In an unparalyzed state, all four twitches should be of equal height (TOF ratio = 1.0).
-
Administer this compound: Administer the desired dose of this compound.
-
Monitor Onset and Depth of Block: Deliver TOF stimuli at regular intervals (e.g., every 15-20 seconds) to monitor the onset of the block. As the block develops, the height of the four twitches will decrease, and a "fade" will be observed, where the fourth twitch is weaker than the first. The number of visible twitches corresponds to the depth of the block.
-
Assess Recovery: Continue TOF monitoring to assess the duration of the block and the course of spontaneous recovery. The return of the twitches (T1, T2, T3, and T4) indicates recovery.
-
Calculate TOF Ratio: During recovery, the TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first twitch) is a sensitive measure of residual neuromuscular blockade. A TOF ratio of ≥ 0.9 is generally considered indicative of adequate recovery.
Experimental Workflow for In Vivo Neuromuscular Blockade Assessment
Caption: Workflow for in vivo assessment of neuromuscular blockade.
In Vitro Assessment of Neuromuscular Blockade: Phrenic Nerve-Hemidiaphragm Preparation
Objective: To study the effects of this compound on neuromuscular transmission in an isolated tissue preparation.
Materials:
-
Phrenic nerve-hemidiaphragm tissue from a suitable animal model (e.g., rat)
-
Organ bath with physiological salt solution (e.g., Krebs solution)
-
Gas mixture (95% O2, 5% CO2)
-
Force-displacement transducer
-
Nerve stimulator
-
Data acquisition system
Procedure:
-
Tissue Dissection: Isolate the phrenic nerve and a section of the hemidiaphragm muscle.
-
Mounting the Preparation: Mount the hemidiaphragm in an organ bath containing oxygenated physiological salt solution maintained at a physiological temperature (e.g., 37°C). Attach the tendon of the diaphragm to a force-displacement transducer to measure muscle contraction.
-
Nerve Stimulation: Place the phrenic nerve on electrodes and stimulate it with supramaximal electrical pulses to elicit muscle contractions.
-
Equilibration: Allow the preparation to equilibrate for a period (e.g., 30-60 minutes) until a stable baseline of contractile force is achieved.
-
Drug Application: Add this compound to the organ bath in a cumulative or single-dose manner.
-
Data Recording: Continuously record the contractile force of the muscle in response to nerve stimulation before and after the addition of the drug.
-
Analysis: Analyze the data to determine the effect of this compound on the amplitude and time course of muscle contraction, allowing for the determination of parameters such as the EC50 (half-maximal effective concentration).
-
Washout/Reversal: The drug can be washed out of the bath to observe recovery, or a reversal agent can be added to study the antagonism of the block.
References
- 1. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the human "isolated arm" preparation to indicate qualitative aspects of a new neuromuscular blocking agent, ORG NC 45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Striated Muscle-Specific Myosin-Blocking Drug for the Study of Neuromuscular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug challenge testing: a critical step in the investigation of neuromuscular blocking agent hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Doxacurium Chloride in Burn Models
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing doxacurium chloride in experimental burn models.
Frequently Asked Questions (FAQs)
Q1: Why is a significantly higher dose of this compound required to achieve adequate neuromuscular blockade in my burn animal model compared to non-burned controls?
A1: This phenomenon is known as resistance to non-depolarizing neuromuscular blocking agents (NMBAs) and is a well-documented consequence of severe burn injury.[1][2][3] The primary cause is a significant increase in the number of nicotinic acetylcholine receptors (nAChRs) on the muscle membrane, including at extrajunctional sites (locations outside the neuromuscular junction).[4][5] This "upregulation" of receptors means more binding sites are available, and a higher concentration of doxacurium is needed to block a sufficient number of them to produce muscle paralysis.
Q2: What is the underlying mechanism for the upregulation of acetylcholine receptors post-burn?
A2: Severe burn injury triggers a systemic inflammatory response. While the exact signaling cascade is complex, this response leads to a state that mimics denervation in some respects, causing a proliferation of nAChRs. Studies in rats have shown that AChR numbers in muscles distant from the burn site significantly increase by 14 days post-injury. This effect appears to be systemic, as alterations in nAChR subunit gene expression have been observed in non-muscle tissues of human burn patients.
Q3: How does the size of the burn and the time since injury affect resistance to doxacurium?
A3: The degree of resistance is generally proportional to the severity of the burn, often measured as a percentage of Total Body Surface Area (%TBSA). Resistance typically begins to develop approximately 7 days post-burn, with peak resistance occurring around 5-6 weeks after the injury. For example, studies with the related drug vecuronium showed that the effective dose (ED95) increased progressively with larger burn surface areas.
Q4: Besides receptor upregulation, are there other factors that contribute to doxacurium resistance in burn models?
A4: Yes, significant pharmacokinetic changes occur during the hypermetabolic phase that follows a severe burn (beyond 48 hours post-injury). These changes include:
-
Increased Drug Clearance: Increased cardiac output leads to higher blood flow to the liver and kidneys, potentially accelerating the elimination of drugs like doxacurium.
-
Increased Protein Binding: Burn injuries can elevate levels of acute-phase reactant proteins like alpha-1-acid glycoprotein (AAG). Since NMBAs can bind to these proteins, an increase in AAG may reduce the amount of free, active doxacurium available to act at the neuromuscular junction.
-
Increased Volume of Distribution: Fluid shifts and edema common after burns can increase the volume of distribution for many drugs, which may delay the onset of action.
Q5: Is doxacurium the best choice for a burn model, or are there alternatives?
A5: Burn-induced resistance affects all non-depolarizing NMBAs. Doxacurium is a long-acting agent with minimal cardiovascular side effects, making it a viable choice. However, the choice of agent depends on the experimental goals. For instance, mivacurium, which is metabolized by plasma pseudocholinesterase, shows a complex profile in burn patients with a prolonged onset (suggesting resistance) and prolonged recovery (suggesting increased sensitivity due to lower enzyme levels). Ultimately, regardless of the non-depolarizing agent used, dose adjustments will be necessary.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Inconsistent or insufficient neuromuscular blockade at standard doses. | 1. nAChR Upregulation: The burn injury has induced resistance. This is the most likely cause, especially >7 days post-burn. | 1. Increase Dose: Titrate the doxacurium dose upwards. Expect to use 2.5 to 5 times the standard dose required for non-burned subjects. 2. Confirm Timeline: Ensure experiments are conducted within a consistent post-burn timeframe to minimize variability in the level of resistance. |
| High variability in drug response between experimental subjects. | 1. Inconsistent Burn Severity: Variations in the %TBSA or depth of the burn will lead to different degrees of resistance. 2. Variable Time Post-Burn: The level of resistance changes over time, peaking around 5-6 weeks. 3. Pharmacokinetic Differences: The hypermetabolic state can vary significantly between individual animals. | 1. Standardize Burn Model: Use a highly reproducible burn method (e.g., standardized scalding) to ensure consistent %TBSA and depth. 2. Control Post-Burn Timing: Perform all experiments at the same number of days post-injury. 3. Monitor Vitals: Track physiological parameters (heart rate, cardiac output) that may correlate with the hypermetabolic state. |
| Delayed onset of neuromuscular blockade. | 1. Pharmacokinetic Changes: An increased volume of distribution can delay the drug from reaching the target site. 2. Increased Protein Binding: More drug may be bound to plasma proteins like AAG, slowing its availability to receptors. | 1. Administer as a Bolus: Ensure the drug is administered as a rapid IV bolus to maximize the initial concentration gradient. 2. Allow More Time: Be patient and allow for a longer period between drug administration and the expected onset of action. Monitor neuromuscular function continuously. |
| Difficulty reversing the blockade with standard antagonists (e.g., neostigmine). | 1. Overwhelming Blockade: A very high dose of doxacurium may have been required to overcome resistance, making reversal more difficult. 2. Altered Antagonist Efficacy: The altered neuromuscular junction environment could theoretically impact reversal agent efficacy. | 1. Titrate Reversal Agent: Administer the reversal agent (e.g., neostigmine) slowly and titrate to effect based on real-time neuromuscular monitoring. 2. Ensure Adequate Spontaneous Recovery: Do not attempt reversal from a state of complete (100%) blockade. Wait for some signs of spontaneous recovery (e.g., return of one or two twitches in a Train-of-Four). |
Data Presentation
Table 1: Dose Requirements for Neuromuscular Blocking Agents
| Agent | Subject Group | ED95 (Dose for 95% twitch suppression) | Expected Fold-Increase in Burn Models | Reference |
| Doxacurium | Healthy Adults | ~30 µg/kg | Not specified, but expected to be 2.5-5x | |
| Doxacurium | Healthy Children | ~27 µg/kg | Not specified, but expected to be 2.5-5x | |
| Metocurine | Healthy Children | Not Specified | 3-fold increase required in burned children | |
| Vecuronium | Healthy Adults | 53 µg/kg | 1.9-fold increase (20-40% TBSA burn) | |
| Vecuronium | Healthy Adults | 53 µg/kg | 2.9-fold increase (>60% TBSA burn) |
Experimental Protocols
Protocol 1: Induction of a Standardized Scald Burn in a Rat Model
This protocol is based on established methods for creating reproducible dermal burns for research.
-
Anesthesia: Anesthetize the animal (e.g., Wistar rat) using an appropriate protocol (e.g., intraperitoneal Ketamine/Diazepam mixture). Confirm adequate anesthetic depth via a negative toe-pinch reflex test.
-
Preparation: Shave the dorsal or ventral surface of the animal to expose the skin area intended for the burn.
-
Burn Induction:
-
Place the animal in a custom mold or template that exposes only the defined %TBSA to be burned.
-
Immerse the exposed skin area in a thermostatically controlled water bath (e.g., 70-90°C) for a precise duration (e.g., 6-12 seconds). The temperature and duration will determine the burn depth.
-
-
Resuscitation: Immediately after scalding, administer warmed resuscitation fluids (e.g., Lactated Ringer's solution) intraperitoneally or intravenously, dosed according to standard formulas (e.g., the Parkland formula).
-
Post-Procedure Care: House the animal individually, provide nutritional support, and administer analgesics as per the approved animal care protocol. Allow the animal to recover for the desired period (e.g., 14-28 days) for doxacurium resistance to develop.
Protocol 2: Assessment of Doxacurium Efficacy
This protocol details the measurement of neuromuscular blockade.
-
Animal Preparation: Anesthetize the burn-model or control animal. Note: The use of neuromuscular blockers requires that the animal be unconscious and unable to feel pain.
-
Intubation and Ventilation: Intubate the animal and provide mechanical ventilation, as doxacurium will paralyze the respiratory muscles.
-
Nerve Stimulation: Isolate the appropriate peripheral nerve for stimulation (e.g., the ulnar nerve in larger animals or the sciatic nerve in rats). Place stimulating electrodes over the nerve.
-
Monitoring: Attach a force-displacement transducer to the corresponding muscle (e.g., adductor pollicis or gastrocnemius) to quantify the force of contraction.
-
Baseline Measurement: Apply a supramaximal stimulus using a Train-of-Four (TOF) pattern (four stimuli at 2 Hz). Record the baseline twitch height or force.
-
Doxacurium Administration: Administer the calculated dose of this compound intravenously as a single bolus.
-
Data Acquisition: Continuously record the muscle's response to the TOF stimulation every 10-15 seconds.
-
Analysis:
-
Onset Time: Time from injection to maximum twitch depression.
-
Depth of Blockade: The percentage of twitch height suppression compared to baseline.
-
Duration of Action: Time from injection until the twitch height recovers to a certain percentage (e.g., 25%) of baseline.
-
TOF Ratio: The ratio of the fourth twitch height to the first twitch height, used to assess recovery from the blockade.
-
Visualizations
Signaling Pathway of Resistance
Caption: Mechanism of doxacurium resistance post-burn injury.
Experimental Workflow Diagram
Caption: Workflow for assessing doxacurium efficacy in a burn model.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting insufficient blockade.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Na+ channel and acetylcholine receptor changes in muscle at sites distant from burns do not simulate denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Burn injury-induced nicotinic acetylcholine receptor changes on muscle membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxacurium Chloride and Anesthetics: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug interactions between doxacurium chloride and various anesthetics. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How do inhaled anesthetics affect the potency and duration of action of this compound?
A1: Inhaled anesthetics such as isoflurane, enflurane, and halothane significantly potentiate the neuromuscular blocking effects of this compound.[1][2][3] This potentiation manifests as a decrease in the dose required to achieve a certain level of neuromuscular blockade and a prolongation of the drug's duration of action. Specifically, these agents can decrease the ED50 (the dose required to produce 50% of the maximal effect) of this compound by 30% to 45%.[2][3] Consequently, the clinically effective duration of action may be prolonged by up to 25%. Therefore, a reduction in the initial and maintenance doses of this compound by approximately one-third is recommended when administered during steady-state anesthesia with these agents.
Q2: What is the nature of the interaction between this compound and intravenous anesthetics like thiopental?
A2: this compound is often administered as part of a balanced anesthesia technique that includes intravenous anesthetics such as thiopental. While thiopental itself does not potentiate doxacurium's neuromuscular blockade in the same way as inhaled anesthetics, the overall anesthetic regimen influences the required dosage. For instance, an initial dose of 0.05 mg/kg of this compound is typically sufficient for endotracheal intubation when used with a thiopental-narcotic induction technique.
Q3: Are there other classes of drugs that can enhance the neuromuscular blocking action of this compound?
A3: Yes, several other drug classes can enhance the effects of nondepolarizing neuromuscular blocking agents like this compound. These include certain antibiotics (e.g., aminoglycosides, tetracyclines, polymyxins), magnesium salts, lithium, local anesthetics, procainamide, and quinidine. Caution and potentially reduced dosages of this compound are advised when co-administered with these drugs.
Q4: Can prior administration of succinylcholine affect the action of this compound?
A4: The prior administration of succinylcholine, a depolarizing neuromuscular blocking agent, does not have a clinically significant effect on the neuromuscular blocking action of this compound. The onset, depth, and duration of the block from an ED95 dose of this compound are not consistently altered whether it is given after partial or complete recovery from an intubating dose of succinylcholine.
Troubleshooting Guide
Problem: I am observing a more profound and longer-lasting neuromuscular blockade than expected with my standard this compound dose.
Troubleshooting Steps:
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Verify Anesthetic Regimen: Confirm the type and concentration of anesthetic being used. The potentiation of this compound is most significant with inhaled anesthetics like isoflurane, sevoflurane, and desflurane.
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Review Concomitant Medications: Check if any other medications known to enhance neuromuscular blockade are being administered concurrently (see Q3 in FAQs).
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Assess Patient-Specific Factors: Consider factors such as age, neuromuscular disease, electrolyte abnormalities, or cachexia, which can increase sensitivity to this compound.
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Dose Adjustment: If using inhaled anesthetics, a dose reduction of approximately one-third is recommended. Utilize a peripheral nerve stimulator to monitor the depth of blockade and titrate the dose accordingly.
Problem: The onset of neuromuscular blockade with this compound seems delayed, and the duration is shorter than anticipated.
Troubleshooting Steps:
-
Check for Antagonistic Drug Interactions: Concurrent administration of phenytoin or carbamazepine can lead to a delayed onset and a shorter duration of neuromuscular blockade.
-
Evaluate Patient Population: Burn patients may require increased doses of this compound.
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Confirm Dose and Administration: Ensure the correct dose was administered intravenously and that there were no issues with drug delivery.
Quantitative Data Summary
The following table summarizes the impact of different anesthetic agents on the required dose of this compound to achieve 95% twitch depression (ED95).
| Anesthetic Agent | This compound ED95 (mg/kg) | Reference |
| Thiopental/Fentanyl/Nitrous Oxide | 0.025 | |
| Isoflurane | Potentiation requires dose reduction | |
| Enflurane | Potentiation requires dose reduction | |
| Halothane | Potentiation requires dose reduction |
Note: Specific ED95 values under various inhaled anesthetics can vary between studies, but a consistent finding is the potentiation of effect requiring a dose reduction of about one-third.
Experimental Protocols
Protocol 1: Determination of this compound Dose-Response Curve
This protocol outlines the methodology for establishing the dose-response relationship of this compound in the presence of a specific anesthetic.
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Animal/Subject Preparation: Anesthetize the subject according to the approved institutional protocol with the chosen anesthetic (e.g., isoflurane). Maintain a stable level of anesthesia throughout the experiment.
-
Neuromuscular Monitoring Setup:
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Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve).
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Attach a force-displacement transducer to the corresponding muscle (e.g., adductor pollicis) to measure the evoked twitch response.
-
Utilize a neuromuscular transmission monitor to deliver supramaximal stimuli and record the twitch height.
-
-
Baseline Measurement: Before administering this compound, establish a stable baseline twitch response.
-
Cumulative Dosing:
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Administer incremental doses of this compound intravenously.
-
Allow the effect of each dose to reach a steady state before administering the next increment.
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Record the percentage of twitch depression at each dose level.
-
-
Data Analysis:
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Plot the log of the cumulative dose against the probit of the percentage of twitch depression.
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Perform linear regression analysis to determine the ED50 and ED95 values.
-
Protocol 2: Assessing the Potentiation of this compound by an Inhaled Anesthetic
This protocol details the steps to quantify the potentiating effect of an inhaled anesthetic on this compound.
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Establish Control Group: Determine the dose-response curve for this compound under a baseline anesthetic condition (e.g., intravenous anesthesia with thiopental/fentanyl) as described in Protocol 1.
-
Establish Experimental Group:
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Anesthetize a separate group of subjects with the inhaled anesthetic of interest (e.g., a stable end-tidal concentration of isoflurane).
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Allow for equilibration with the inhaled anesthetic before starting the this compound administration.
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-
Determine Dose-Response in Experimental Group: Repeat the cumulative dosing and data analysis steps from Protocol 1 for the experimental group.
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Comparison and Analysis:
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Compare the ED50 and ED95 values between the control and experimental groups.
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The shift in the dose-response curve to the left in the experimental group indicates potentiation.
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Calculate the dose-reduction factor based on the ratio of the ED50 values.
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Visualizations
Caption: Mechanism of this compound and Anesthetic Interaction at the Neuromuscular Junction.
Caption: Experimental Workflow for Assessing this compound's Neuromuscular Blocking Effects.
Caption: Logical Flow for this compound Dose Adjustment based on Anesthetic Type.
References
Technical Support Center: Doxacurium Chloride Cardiovascular Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cardiovascular effects of doxacurium chloride.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular effects of this compound in a typical experimental setting?
A1: this compound is known for its high degree of cardiovascular stability.[1][2] Unlike many other neuromuscular blocking agents, it has a minimal tendency to cause histamine release, which is a common cause of hypotension and tachycardia.[1][2] In most preclinical and clinical studies, doxacurium does not produce clinically significant changes in heart rate or mean arterial pressure.[3] Some studies in patients undergoing cardiac surgery have noted a small, clinically insignificant decrease in heart rate following administration.
Q2: How does the cardiovascular profile of this compound compare to other neuromuscular blocking agents?
A2: this compound generally exhibits a more favorable cardiovascular profile compared to agents like pancuronium. Pancuronium can cause a significant increase in heart rate and mean arterial pressure due to its vagolytic effects. In contrast, doxacurium is essentially free of these hemodynamic side effects. When compared to vecuronium, both have stable cardiovascular profiles, though some studies suggest vecuronium may cause a more pronounced reduction in heart rate.
Q3: What is the mechanism of action of this compound, and how does it relate to its cardiovascular stability?
A3: this compound is a long-acting, non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is competitive antagonism of nicotinic acetylcholine receptors at the motor end-plate, which prevents acetylcholine from binding and causing muscle contraction. Its cardiovascular stability is attributed to its low propensity to cause histamine release from mast cells and its lack of significant vagolytic or sympathomimetic activity.
Troubleshooting Guide
Issue: Unexpected drop in blood pressure after this compound administration.
| Potential Cause | Troubleshooting Step |
| Interaction with Anesthetic Agents | Certain volatile anesthetics (e.g., isoflurane, enflurane, halothane) can potentiate the effects of doxacurium and may have their own cardiovascular depressant effects. Review the anesthetic protocol and consider reducing the concentration of the volatile anesthetic if clinically appropriate. |
| Underlying Hypovolemia or Cardiac Instability | Ensure the subject is hemodynamically stable and adequately hydrated before administering doxacurium. Pre-existing cardiovascular compromise can make the subject more sensitive to any medication. |
| Histamine Release (Rare) | Although rare, individual sensitivity leading to histamine release cannot be entirely ruled out. Consider pre-treatment with antihistamines (H1 and H2 blockers) in subsequent experiments if this is suspected. Monitor for other signs of histamine release, such as bronchospasm or cutaneous flushing. |
| Incorrect Dosage | Verify the correct dosage calculation and administration. An overdose of any neuromuscular blocking agent can lead to prolonged and profound muscle weakness, potentially affecting respiratory muscles and indirectly impacting cardiovascular stability. |
Issue: Significant bradycardia observed after administration.
| Potential Cause | Troubleshooting Step |
| Vagal Stimulation | Procedures involving vagal stimulation (e.g., endotracheal intubation) can cause bradycardia. The timing of the bradycardia in relation to such procedures should be carefully noted. |
| Interaction with other medications | Concomitant administration of other drugs that can cause bradycardia (e.g., certain opioids, alpha-2 adrenergic agonists) may have an additive effect. Review all administered medications. |
| Pre-existing condition | The subject may have an underlying condition predisposing them to bradycardia. Review the subject's baseline cardiovascular parameters. In a clinical setting, atropine or glycopyrrolate can be used to counteract bradycardia. |
Quantitative Data Summary
Table 1: Hemodynamic Effects of this compound vs. Pancuronium and Vecuronium in Patients Undergoing Coronary Artery Bypass Surgery
| Parameter | Doxacurium (0.037 mg/kg) | Doxacurium (0.075 mg/kg) | Pancuronium (0.09 mg/kg) | Vecuronium (0.075 mg/kg) |
| Change in Mean Heart Rate | No significant change | Small decrease | Significant increase | More pronounced reduction |
| Change in Mean Arterial Pressure | No significant change | No significant change | Significant increase | No significant change |
| Change in Cardiac Index | No significant change | No significant change | Significant increase | No significant change |
Source: Adapted from a study comparing the cardiovascular effects of doxacurium, pancuronium, and vecuronium.
Table 2: Dose-Response and Cardiovascular Effects of this compound in Anesthetized Patients
| Dose (µg/kg) | Effect on Heart Rate | Effect on Mean Arterial Pressure | Plasma Histamine Elevation |
| Up to 80 (2.7 x ED95) | No dose-related effect | No dose-related effect | None |
Source: Based on a clinical pharmacology study of this compound.
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects of this compound in an Animal Model
This protocol outlines a method to assess the hemodynamic effects of this compound in isoflurane-anesthetized dogs.
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Animal Preparation:
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Six healthy, adult, mixed-breed dogs are used.
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Anesthesia is induced and maintained with isoflurane in oxygen.
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The animal is mechanically ventilated to maintain PaCO2 between 35 and 45 mm Hg.
-
-
Monitoring:
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Place a catheter in a peripheral artery for direct and continuous blood pressure monitoring.
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Use electrocardiography (ECG) for continuous heart rate and rhythm monitoring.
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Employ mechanomyography to quantify the evoked twitch response of a peripheral nerve (e.g., superficial peroneal nerve) to supramaximal train-of-four stimulation.
-
-
Procedure:
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After establishing a stable baseline of anesthesia and recording baseline cardiovascular parameters for at least 15 minutes, administer a single intravenous bolus dose of this compound. Doses can range from 2.0 to 4.5 µg/kg.
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Continuously record heart rate and mean arterial pressure for at least 60 minutes post-administration.
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Record the time to maximal twitch depression and the duration of the neuromuscular blockade.
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Data Analysis:
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Compare the mean heart rate and mean arterial pressure at various time points post-injection to the baseline values using appropriate statistical analysis (e.g., repeated measures ANOVA).
-
Protocol 2: Assessment of Histamine Release Following this compound Administration
This protocol describes a method to determine if this compound induces histamine release.
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Subject Preparation:
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Use adult patients (ASA status I or II) or a suitable animal model.
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Anesthesia can be induced with agents known to have a low propensity for histamine release (e.g., propofol and a fentanyl-class opioid).
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Blood Sampling:
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Collect a baseline venous blood sample into a tube containing EDTA before the administration of any drugs.
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Administer a rapid intravenous bolus of this compound (e.g., 75 µg/kg).
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Collect subsequent blood samples at 2 and 5 minutes after doxacurium administration.
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Sample Processing and Analysis:
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Immediately place the blood samples on ice and centrifuge at a low speed to separate the plasma.
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Store the plasma at -70°C until analysis.
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Measure plasma histamine concentrations using a radioimmunoassay or a similar sensitive method.
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-
Data Analysis:
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Compare the post-administration histamine levels to the baseline level for each subject. A significant increase in plasma histamine concentration would indicate drug-induced histamine release.
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Visualizations
Caption: Workflow for assessing cardiovascular effects.
Caption: Troubleshooting hypotension after doxacurium.
References
Doxacurium Chloride Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of doxacurium chloride in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitate formation upon mixing with other drugs. | pH incompatibility. this compound injection is acidic (pH 3.9 to 5.0) and can precipitate when mixed with alkaline solutions (pH > 8.5), such as barbiturate solutions.[1][2] | - Avoid mixing this compound with alkaline drugs. - If co-administration is necessary, use separate infusion lines or flush the line thoroughly with a compatible solution like 0.9% Sodium Chloride Injection or 5% Dextrose Injection before and after administration. |
| Loss of potency over time in prepared solutions. | Chemical degradation. this compound is a bis-quaternary benzylisoquinolinium diester.[3] Similar compounds, like atracurium besylate, are susceptible to hydrolysis of the ester linkages, which is pH and temperature-dependent. - Hydrolysis: The ester groups in the doxacurium molecule can be hydrolyzed, breaking down the molecule and leading to a loss of neuromuscular blocking activity. While minimally hydrolyzed by human plasma cholinesterase, chemical hydrolysis can occur over time in solution.[3] - Temperature: Higher temperatures accelerate the rate of degradation. | - Prepare solutions fresh whenever possible. - Store stock solutions and diluted solutions according to the manufacturer's recommendations, typically at room temperature (15° to 25°C), and do not freeze.[2] - For diluted solutions in polypropylene syringes, use within 24 hours when stored at 5° to 25°C. Since dilution can reduce the effectiveness of the preservative, aseptic preparation techniques are crucial, and immediate use is preferred. |
| Discoloration of the solution. | Degradation or interaction with container/closure. Changes in the solution's color may indicate chemical degradation. | - Visually inspect the solution for particulate matter and discoloration before administration. - Do not use if the solution is discolored or contains precipitates. - Ensure that the storage container is compatible with this compound. Polypropylene syringes have been shown to be compatible. |
| Variable experimental results. | Inconsistent solution preparation and storage. The stability of this compound can be affected by the diluent used, the final concentration, and the storage conditions. | - Standardize solution preparation protocols. - Use only compatible diluents. - Control the temperature and duration of storage for all experimental solutions. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound stability in solution?
2. With which intravenous fluids is this compound compatible?
This compound is compatible with the following infusion fluids:
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5% Dextrose Injection, USP
-
0.9% Sodium Chloride Injection, USP
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5% Dextrose and 0.9% Sodium Chloride Injection, USP
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Lactated Ringer's Injection, USP
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5% Dextrose and Lactated Ringer's Injection
3. How long is a diluted solution of this compound stable?
This compound diluted up to 1:10 in 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP is physically and chemically stable for up to 24 hours when stored in polypropylene syringes at 5° to 25°C (41° to 77°F). However, because dilution can compromise the preservative's effectiveness, it is recommended to use diluted solutions immediately after preparation using aseptic techniques.
4. What are the likely degradation pathways for this compound?
As a bis-quaternary benzylisoquinolinium diester, the primary degradation pathway for this compound is likely the hydrolysis of its ester linkages. This is a common degradation route for similar neuromuscular blocking agents like atracurium and mivacurium. This hydrolysis would break down the parent molecule, leading to a loss of pharmacological activity.
5. Is this compound sensitive to light?
Specific photostability studies on this compound are not widely published. However, as part of standard drug stability testing, photostability should be evaluated according to ICH Q1B guidelines. This involves exposing the drug substance and product to a minimum of 1.2 million lux hours and 200 watt-hours per square meter of near-ultraviolet light. For related benzylisoquinolinium compounds, photodegradation can be a relevant degradation pathway.
Quantitative Data Summary
Published quantitative data on the stability of this compound is limited. The following tables summarize the available information on compatible solutions and the standard conditions for stability testing as per ICH guidelines.
Table 1: Compatibility of this compound with Intravenous Fluids
| Intravenous Fluid | Compatibility |
| 5% Dextrose Injection, USP | Compatible |
| 0.9% Sodium Chloride Injection, USP | Compatible |
| 5% Dextrose and 0.9% Sodium Chloride Injection, USP | Compatible |
| Lactated Ringer's Injection, USP | Compatible |
| 5% Dextrose and Lactated Ringer's Injection | Compatible |
| Alkaline Solutions (pH > 8.5) | Incompatible |
Table 2: ICH Guideline Conditions for Stability Testing
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Protocol 1: Development and Validation of a Stability-Indicating HPLC Method
This protocol outlines the steps for developing and validating a High-Performance Liquid Chromatography (HPLC) method to quantify this compound in the presence of its degradation products.
1. Method Development:
- Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be acidic) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
- Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between the parent drug and any degradation peaks.
2. Method Validation (as per ICH Q2(R1) guidelines):
- Specificity: Analyze stressed samples (see Protocol 2) to demonstrate that the method can resolve this compound from its degradation products and any excipients.
- Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve. The correlation coefficient (r²) should be >0.99.
- Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.
- Precision:
- Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
- Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts and/or equipment.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
- Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Protocol 2: Forced Degradation Study
This protocol describes how to subject a this compound solution to various stress conditions to generate potential degradation products.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or a compatible buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a defined period. Neutralize before analysis.
- Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.
- Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for a defined period.
- Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
3. Analysis:
- Analyze the stressed samples at different time points using the validated stability-indicating HPLC method (Protocol 1).
- Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.
- Aim for 5-20% degradation of the active pharmaceutical ingredient.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Factors Influencing this compound Stability in Solution.
References
- 1. Chemical stability and adsorption of atracurium besylate injections in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mivacurium chloride - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacology of this compound. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxacurium Chloride Dosage & Administration Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of doxacurium chloride in various animal species. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a long-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is to competitively antagonize the action of acetylcholine at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[2] This binding prevents acetylcholine from depolarizing the muscle fiber, leading to skeletal muscle relaxation and paralysis. This action can be reversed by acetylcholinesterase inhibitors like neostigmine.[2][3]
Q2: Are there established dosages for this compound in different animal species?
A2: Established effective doses (ED) are available for a limited number of species. It is crucial to note that dosage requirements can vary significantly between species. The available data is summarized in the table below. For species not listed, it is imperative to conduct pilot studies to determine the appropriate dosage.
Q3: What are the critical considerations before administering this compound to any animal?
A3: this compound does not provide any anesthetic or analgesic effects.[2] Therefore, it is absolutely essential to ensure the animal is under a stable and adequate plane of general anesthesia before administering a neuromuscular blocking agent. The depth of anesthesia must be continuously monitored throughout the procedure using physiological parameters as motor responses will be absent.
Q4: How should this compound be administered?
A4: this compound should be administered intravenously (IV).
Q5: What are the potential side effects or adverse reactions to watch for?
A5: While this compound generally has minimal cardiovascular effects, potential side effects associated with neuromuscular blocking agents include prolonged muscle weakness, respiratory distress, and, in rare cases, hypersensitivity reactions. Continuous monitoring of vital signs is critical.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Insufficient or no neuromuscular blockade | - Inadequate dose.- Incorrect route of administration.- Issues with drug stability or preparation. | - Verify the calculated dose and the concentration of the prepared solution.- Ensure the drug was administered intravenously.- Confirm the drug has been stored correctly and has not expired.- Consider a small incremental dose, monitoring the effect closely. |
| Prolonged recovery from neuromuscular blockade | - Overdose.- Species-specific sensitivity.- Impaired drug clearance (renal or hepatic).- Hypothermia. | - Continue mechanical ventilation and anesthetic support until spontaneous recovery.- Administer a reversal agent such as neostigmine, in conjunction with an anticholinergic agent like atropine or glycopyrrolate to counteract muscarinic side effects.- Maintain the animal's core body temperature.- For future experiments with the same species, consider a lower initial dose. |
| Sudden changes in heart rate or blood pressure during paralysis | - Inadequate depth of anesthesia, leading to pain perception.- Physiological response to the surgical procedure. | - Immediately assess the adequacy of anesthesia using autonomic signs (e.g., changes in heart rate, blood pressure, tearing, salivation).- If the depth of anesthesia is deemed insufficient, increase the anesthetic delivery.- Rule out other causes such as blood loss or surgical stimulation. |
| Difficulty in monitoring the depth of neuromuscular blockade | - Improper placement of monitoring electrodes.- Insufficient stimulus from the nerve stimulator. | - Ensure proper placement of stimulating electrodes over the desired peripheral nerve.- Verify the nerve stimulator is functioning correctly and delivering a supramaximal stimulus.- Consider using quantitative monitoring techniques like mechanomyography or electromyography for more precise assessment. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound dosage in various species.
Table 1: Effective Dose of this compound in Different Animal Species
| Species | Anesthesia | ED50 | ED90 | ED95 |
| Dog (Canis lupus familiaris) | Isoflurane | 2.1 µg/kg | 3.5 µg/kg | - |
| Cat (Felis catus) | - | - | - | 12 µg/kg |
| Human (Homo sapiens) - Adult | Balanced Anesthesia | - | - | 25 µg/kg |
| Human (Homo sapiens) - Adult | Nitrous Oxide/Fentanyl | - | - | 30 µg/kg |
| Human (Homo sapiens) - Pediatric (2-12 yrs) | Halothane | - | - | 30 µg/kg |
Note: ED50, ED90, and ED95 refer to the doses required to produce 50%, 90%, and 95% suppression of the twitch response, respectively.
Table 2: Pharmacokinetic Parameters of this compound in Adult Humans (0.025 mg/kg dose)
| Parameter | Value (Mean) |
| Plasma Clearance | 2.6 mL/min/kg |
| Volume of Distribution | 0.22 L/kg |
| Elimination Half-life | 99 minutes |
This data is provided as a reference; pharmacokinetic parameters can vary significantly across species.
Experimental Protocols
Protocol for Determination of ED95 of this compound
This protocol outlines a method for determining the dose of this compound required to produce 95% depression of the twitch response (ED95) in a given animal species.
1. Animal Preparation and Anesthesia:
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Anesthetize the animal using a standardized anesthetic protocol (e.g., induction with propofol, maintenance with isoflurane). The choice of anesthetic is critical as it can influence the potency of neuromuscular blocking agents.
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Intubate the animal and provide mechanical ventilation to maintain normal end-tidal CO2 levels.
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Establish intravenous access for drug administration and fluid support.
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Monitor core body temperature and maintain normothermia.
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Continuously monitor heart rate and blood pressure.
2. Neuromuscular Monitoring Setup:
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Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the peroneal nerve in dogs and cats, or the ulnar nerve in primates).
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Attach a force-displacement transducer to the corresponding muscle (e.g., the flexor digitorum muscle for the peroneal nerve) to measure the evoked twitch response (mechanomyography).
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Deliver supramaximal, single-twitch stimuli at a frequency of 0.1 Hz.
3. Dose Administration and Data Collection:
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Once a stable baseline twitch response is established, administer an initial low dose of this compound intravenously.
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Record the maximum depression of the twitch height following the initial dose.
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Administer subsequent incremental doses, allowing the peak effect of each dose to be observed before administering the next.
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Continue until a twitch depression of greater than 95% is achieved.
4. Data Analysis:
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For each animal, plot the log of the cumulative dose against the probit of the percentage of twitch depression.
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Perform a linear regression analysis on the linear portion of the dose-response curve to calculate the ED50 and ED95.
Protocol for Monitoring Neuromuscular Blockade using Train-of-Four (TOF) Stimulation
1. Equipment Setup:
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A peripheral nerve stimulator capable of delivering a TOF stimulus.
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Surface or needle electrodes.
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A method to assess the muscular response (visual/tactile assessment or a quantitative monitor like an accelerometer or electromyograph).
2. Procedure:
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Place the stimulating electrodes over a peripheral nerve as described in the previous protocol.
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Before administering this compound, determine the supramaximal stimulus (the lowest current that produces a maximal muscle response).
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After administration of this compound, deliver a TOF stimulus (four supramaximal stimuli at 2 Hz).
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The degree of neuromuscular blockade is assessed by the "TOF ratio," which is the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1).
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A TOF ratio of 0 indicates a deep block, while a ratio approaching 1.0 indicates recovery. The number of palpable twitches (TOF count) can also be used to assess the depth of blockade.
Mandatory Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: General experimental workflow for using this compound in animal research.
References
Troubleshooting variability in doxacurium chloride response
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with doxacurium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2][3] It functions by competitively binding to nicotinic cholinergic receptors on the motor end-plate of the neuromuscular junction.[1][3] This binding antagonizes the action of acetylcholine, preventing depolarization of the muscle fiber and resulting in skeletal muscle relaxation and paralysis. The neuromuscular block induced by this compound can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine.
Q2: How is this compound metabolized and eliminated from the body?
A2: In humans, this compound is not significantly metabolized. The primary route of elimination is through excretion of the unchanged drug in both the urine and bile. Approximately 30% of this compound is bound to plasma proteins. The biological half-life in healthy adults is approximately 99 minutes.
Q3: What are the recommended storage and stability conditions for this compound?
A3: this compound injection should be stored at a room temperature of 15° to 25°C (59° to 77°F). It is crucial to avoid freezing the solution. This compound is acidic and may be incompatible with alkaline solutions that have a pH greater than 8.5, such as barbiturate solutions, which can cause precipitation. When diluted, for instance up to 1:10 in 5% Dextrose Injection or 0.9% Sodium Chloride Injection, it is physically and chemically stable in polypropylene syringes for up to 24 hours at 5° to 25°C (41° to 77°F). However, as dilution can reduce the effectiveness of the preservative, aseptic techniques are essential, and immediate use is preferred.
Troubleshooting Guide
Issue 1: Unexpectedly Prolonged or Potentiated Neuromuscular Block
Potential Causes and Solutions
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Patient Factors:
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Renal or Hepatic Impairment: Patients with kidney or liver failure may experience a prolonged neuromuscular block due to decreased clearance of doxacurium. It is advisable to use a lower dose and monitor neuromuscular function closely in these subjects.
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Neuromuscular Diseases: Conditions like myasthenia gravis can lead to increased sensitivity to non-depolarizing neuromuscular blockers. A peripheral nerve stimulator and a small test dose are recommended to gauge the response before administering a full dose.
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Elderly Patients: Elderly patients may exhibit a more variable and longer duration of action. While some studies suggest no need for dose adjustment, careful monitoring is prudent.
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Concomitant Medications:
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Inhaled Anesthetics: Volatile anesthetics such as isoflurane, enflurane, and halothane can decrease the required dose of doxacurium by 30-45% and prolong its duration of action by up to 25%. Consider reducing the this compound dosage when used with these agents.
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Antibiotics: Certain antibiotics, including aminoglycosides, tetracyclines, polymyxins, and clindamycin, may enhance the neuromuscular blocking effect.
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Other Drugs: Magnesium salts, lithium, local anesthetics, procainamide, and quinidine can also potentiate the effects of this compound. A thorough review of all co-administered drugs is essential.
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-
Overdosage:
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An excessive dose of this compound will result in a neuromuscular block that extends beyond the necessary time for the experiment or procedure. Careful dose calculation and the use of a peripheral nerve stimulator to monitor the depth of blockade are critical.
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Issue 2: Shorter Than Expected Duration of Action or Resistance to Blockade
Potential Causes and Solutions
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Concomitant Medications:
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Anticonvulsants: Chronic administration of phenytoin or carbamazepine can lead to a delayed onset and a shortened duration of the neuromuscular block. Higher or more frequent doses of this compound may be necessary in these situations.
-
-
Patient Factors:
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Burn Patients: Patients with significant burn injuries may exhibit resistance to non-depolarizing neuromuscular blocking agents and may require increased doses of this compound.
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Pediatric Patients: Children generally require higher doses of this compound on a mg/kg basis compared to adults and have a shorter duration of action.
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Issue 3: High Inter-Individual Variability in Response
Potential Causes and Solutions
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Underlying Pathophysiology: The patient's underlying health status can significantly influence the response to this compound. For example, patients with severe liver disease may have variable dosage requirements, with some needing a higher initial dose.
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Age: As mentioned, both pediatric and elderly populations can respond differently than young adults.
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Obesity: For obese patients, it is recommended to adjust the dosage to the ideal body weight to prevent prolonged neuromuscular blockade.
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Monitoring: Given the potential for variability, the use of a peripheral nerve stimulator to monitor neuromuscular function is strongly recommended to titrate the dose to the desired effect for each individual.
Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Patient Populations
| Parameter | Healthy Young Adults | Elderly Patients | Patients with Renal Failure | Patients with Hepatic Failure |
| Plasma Clearance (mL/min/kg) | 2.66 | 1.75 +/- 0.16 | 1.23 | 2.3 |
| Biological Half-Life (minutes) | 99 | 120 +/- 10 | 221 +/- 156 | 115 +/- 31 |
| Volume of Distribution (L/kg) | 0.11 - 0.43 | - | 0.17 - 0.55 | 0.17 - 0.35 |
Data compiled from
Table 2: ED95 of this compound with Different Anesthetics
| Anesthetic | Median ED95 (µg/kg) |
| Nitrous Oxide and Fentanyl | 24 |
| Enflurane | 14 |
| Isoflurane | 16 |
| Halothane | 19 |
ED95: The dose required to produce 95% suppression of the adductor pollicis muscle twitch response. Data from
Experimental Protocols
Protocol 1: Assessment of Neuromuscular Blockade Using Train-of-Four (TOF) Stimulation
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Objective: To quantitatively monitor the depth of neuromuscular blockade induced by this compound.
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Equipment: A peripheral nerve stimulator capable of delivering a supramaximal stimulus and a recording device (mechanomyography, electromyography, or acceleromyography).
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Procedure:
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Place stimulating electrodes over a peripheral nerve, typically the ulnar nerve at the wrist.
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Place the recording sensor over the corresponding muscle, usually the adductor pollicis of the thumb.
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Establish a baseline response by delivering a single twitch stimulus before administering this compound.
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Administer this compound.
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Begin TOF stimulation, which consists of four supramaximal stimuli delivered at a frequency of 2 Hz. This sequence is typically repeated every 10-15 seconds.
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Record the evoked muscle response to each of the four stimuli.
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Data Analysis:
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TOF Count: The number of observed twitches (out of four) provides a qualitative measure of the block depth. A count of zero indicates a deep block.
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TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated (T4/T1). A TOF ratio of <0.9 is generally considered indicative of residual neuromuscular blockade.
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Percent Suppression: The degree of twitch suppression compared to the baseline measurement is calculated.
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Visualizations
Caption: Mechanism of this compound at the Neuromuscular Junction.
References
Technical Support Center: Doxacurium Chloride Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for troubleshooting issues related to the impurity profiling of doxacurium chloride. The following resources are designed to assist in identifying, quantifying, and understanding the impact of impurities during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the potential sources of its impurities?
A1: this compound is a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] It is a bis-quaternary benzylisoquinolinium diester.[1] Impurities can arise from various stages, including the manufacturing process (synthesis byproducts), degradation of the drug substance over time or due to exposure to stress conditions like light, heat, and humidity, and interactions with excipients in a formulation.[3][4]
Q2: Why is it crucial to monitor impurities in this compound?
A2: The presence of impurities, even in small amounts, can potentially impact the safety, efficacy, and stability of the final drug product. Unidentified or inadequately controlled impurities may have their own pharmacological or toxicological effects, which could alter the intended therapeutic action of this compound or lead to adverse patient reactions. Regulatory bodies worldwide require stringent control and monitoring of impurities in all pharmaceutical products.
Q3: My HPLC analysis of this compound shows unexpected peaks. What are the common causes?
A3: Unexpected peaks in your chromatogram can be attributed to several factors. These may include:
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Degradation Products: this compound, being an ester, is susceptible to hydrolysis. The product label for Nuromax® (this compound) injection indicates that the solution has a pH of 3.9 to 5.0, suggesting that pH is a critical factor in maintaining its stability.
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Synthesis-Related Impurities: Residual starting materials, intermediates, or byproducts from the manufacturing process.
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System Contamination: Contaminants from the HPLC system itself, such as from the mobile phase, vials, or injector.
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Excipient Interference: Peaks originating from excipients if you are analyzing a formulated product.
Q4: I am observing inconsistent retention times for this compound and its impurities. What should I check?
A4: Fluctuations in retention times are a common issue in HPLC analysis. Key areas to troubleshoot include:
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Mobile Phase Preparation: Ensure the mobile phase is prepared consistently, accurately, and is properly degassed. Small variations in pH or composition can significantly affect the retention of quaternary ammonium compounds like this compound.
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Column Temperature: Maintain a constant and uniform column temperature. Temperature fluctuations can lead to shifts in retention times.
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Pump Performance: Check for leaks, pressure fluctuations, or inconsistent flow rates from your HPLC pump.
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Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.
Q5: What are the typical acceptance criteria for impurities in this compound?
A5: Specific impurity acceptance criteria for this compound are detailed in its official monographs in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). Access to these documents is required to obtain the specific limits for known and unknown impurities. General guidance on impurity thresholds is provided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B.
Troubleshooting Guides
HPLC Method Troubleshooting for this compound Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound and its related substances.
Table 1: HPLC Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a column with end-capping or a base-deactivated column. - Reduce the sample concentration. - Adjust the mobile phase pH to ensure consistent ionization of this compound and its impurities. |
| Poor Resolution | - Inadequate mobile phase strength. - Suboptimal column chemistry. - Flow rate is too high. | - Optimize the mobile phase composition (e.g., adjust the organic modifier concentration or buffer strength). - Screen different column stationary phases (e.g., C18, C8, Phenyl). - Reduce the flow rate. |
| Ghost Peaks | - Contamination in the injection system or mobile phase. - Carryover from a previous injection. | - Flush the injector and sample loop. - Run blank injections to identify the source of contamination. - Implement a robust needle wash procedure. |
| Baseline Drift | - Column not equilibrated. - Mobile phase composition changing over time. - Detector lamp aging. | - Ensure the column is fully equilibrated before starting the analysis. - Prepare fresh mobile phase and ensure proper mixing if using a gradient. - Check the detector lamp's energy and replace if necessary. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.
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Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize the solution before analysis.
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Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
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Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
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Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method, comparing the chromatograms to that of an unstressed sample to identify degradation peaks.
Generic Stability-Indicating HPLC Method for Related Substances
Note: This is a starting point for method development and will require optimization and validation for your specific application.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size
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Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid
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Mobile Phase B: Acetonitrile
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Gradient:
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0-10 min: 15% B
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10-30 min: 15-50% B
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30-35 min: 50% B
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35-40 min: 50-15% B
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40-45 min: 15% B
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection: UV at 280 nm
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Injection Volume: 20 µL
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Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (85:15 v/v).
Visualizations
Caption: Experimental workflow for this compound impurity profiling.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
References
- 1. Clinical pharmacology of this compound. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. jcchems.com [jcchems.com]
Optimizing doxacurium chloride dose for specific surgical procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doxacurium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial dose of this compound for skeletal muscle relaxation in adults?
A1: The recommended initial dosage of this compound for adults receiving balanced anesthesia ranges from 0.025 to 0.08 mg/kg.[1] An initial dose of 0.05 mg/kg typically provides clinically effective neuromuscular blockade for about 100 minutes.[2] For longer procedures, an initial dose of 0.08 mg/kg can extend the blockade to approximately 160 minutes.[1][3]
Q2: How should the dose be adjusted for pediatric patients?
A2: Children over 2 years of age generally require higher doses on a mg/kg basis than adults.[1] Under halothane anesthesia, an initial dose of 0.03 mg/kg provides about 30 minutes of blockade, while 0.05 mg/kg lasts for approximately 45 minutes. This compound has not been studied in children under 2 years of age.
Q3: What is the mechanism of action of this compound?
A3: this compound is a long-acting, non-depolarizing skeletal muscle relaxant. It acts by competitively binding to cholinergic receptors on the motor end-plate, which antagonizes the action of acetylcholine, resulting in a block of neuromuscular transmission. This effect can be reversed by acetylcholinesterase inhibitors like neostigmine.
Q4: How is this compound eliminated from the body?
A4: this compound is primarily eliminated unchanged through urine and bile. It is minimally hydrolyzed by human plasma cholinesterase.
Troubleshooting Guide
Issue 1: Prolonged Neuromuscular Blockade
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Possible Cause: Overdosage, especially in obese patients when dosed based on actual body weight. Advanced age, as elderly patients may have reduced clearance and a longer half-life of the drug. Impaired renal or hepatic function can also lead to prolonged effects.
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Recommendation: For obese patients (weighing ≥ 30% more than their ideal body weight), it is recommended to calculate the dose based on ideal body weight. In elderly patients and those with kidney or liver disease, consider reducing the initial dose and titrating to effect. The use of a peripheral nerve stimulator is crucial to monitor the level of neuromuscular blockade and guide dosing.
Issue 2: Variable Onset and Duration of Action
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Possible Cause: Significant interpatient variability is a known characteristic of long-acting neuromuscular blocking agents like this compound. Patients with severe liver disease may show variable sensitivity, sometimes requiring a higher initial dose but then experiencing a prolonged duration of action.
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Recommendation: Individualize dosage based on patient factors and the specific surgical procedure. Continuous monitoring with a peripheral nerve stimulator is essential to assess the drug's effect and the need for maintenance doses.
Issue 3: Inadequate Neuromuscular Blockade
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Possible Cause: Underdosing or resistance to the drug. Resistance has been observed in patients receiving long-term treatment with phenytoin or carbamazepine.
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Recommendation: If inadequate blockade is observed, consider administering supplemental doses. For patients on phenytoin or carbamazepine, be aware that they may require higher or more frequent doses of this compound.
Issue 4: Difficulty with Reversal of Neuromuscular Blockade
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Possible Cause: Attempting reversal from a very deep level of neuromuscular blockade. The deeper the block, the longer it will take to reverse. Edrophonium may not be as effective as neostigmine for reversing moderate to deep blockade.
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Recommendation: Before attempting reversal, ensure there is evidence of spontaneous recovery from the neuromuscular block. Neostigmine is the recommended agent for reversal. Monitor the reversal process with a peripheral nerve stimulator.
Data Presentation
Table 1: Recommended Intravenous Dosing of this compound
| Patient Population | Anesthesia Type | Initial Dose (mg/kg) | Time to Maximum Block (minutes) | Clinically Effective Duration (minutes) |
| Adults | Balanced | 0.025 (ED95) | ~9-10 | ~55-60 |
| Balanced | 0.05 (2 x ED95) | ~5-6 | ~100 | |
| Balanced | 0.08 (3 x ED95) | ~3.5-4 | ~160 | |
| Children (2-12 years) | Halothane | 0.03 (ED95) | ~7 | ~30 |
| Halothane | 0.05 | ~4 | ~45 |
Table 2: Maintenance Dosing for Adults During Balanced Anesthesia
| Initial Dose (mg/kg) | Time to First Maintenance Dose (minutes) | Maintenance Dose (mg/kg) | Additional Duration of Block (minutes) |
| 0.025 | ~60 | 0.005 | ~30 |
| 0.05 | ~100 | 0.01 | ~45 |
Experimental Protocols
Monitoring Neuromuscular Blockade
A peripheral nerve stimulator should be used to monitor the effects of this compound. The ulnar nerve is commonly stimulated, and the response of the adductor pollicis muscle is observed. The train-of-four (TOF) stimulation pattern is a standard method for assessing the depth of neuromuscular blockade and the degree of recovery.
Visualizations
References
Management of inadequate reversal from doxacurium chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doxacurium chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a long-acting, nondepolarizing skeletal muscle relaxant.[1] It functions by competitively binding to cholinergic receptors on the motor end-plate, which antagonizes the action of acetylcholine, resulting in a block of neuromuscular transmission.[2] This action is reversible with the use of acetylcholinesterase inhibitors, such as neostigmine.[2]
Q2: What is the recommended reversal agent for this compound-induced neuromuscular blockade?
The primary and recommended reversal agent for this compound is neostigmine, an acetylcholinesterase inhibitor.[2][3] It should be administered with an appropriate anticholinergic agent, like glycopyrrolate or atropine, to counteract the muscarinic side effects of neostigmine.
Q3: Is sugammadex an effective reversal agent for this compound?
No, sugammadex is not effective for reversing neuromuscular blockade induced by this compound. Sugammadex is a modified gamma-cyclodextrin specifically designed to encapsulate and inactivate steroidal non-depolarizing neuromuscular blocking agents like rocuronium and vecuronium. Doxacurium is a benzylisoquinolinium compound and does not fit the molecular structure that sugammadex targets.
Q4: What factors can prolong the neuromuscular blockade of this compound?
Several factors can extend the duration of action of this compound, including:
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Renal Impairment: Patients with kidney failure experience a longer duration of action as doxacurium is partially excreted renally. The elimination half-life can be significantly prolonged in these patients.
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Hepatic Impairment: While the liver is not the primary route of elimination, variable onset and duration of action have been observed in patients with liver disease.
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Drug Interactions: Co-administration of certain drugs can potentiate the neuromuscular blockade. These include inhaled anesthetics (e.g., isoflurane, enflurane), aminoglycoside antibiotics, magnesium salts, and others.
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Hypothermia and Metabolic Derangements: Conditions such as hypothermia, respiratory acidosis, and certain electrolyte imbalances can prolong the effects of nondepolarizing neuromuscular blockers.
Q5: How should neuromuscular function be monitored during and after doxacurium administration?
Continuous monitoring of neuromuscular transmission using a peripheral nerve stimulator is recommended. The train-of-four (TOF) stimulation pattern is a standard method. For adequate reversal, a TOF ratio of ≥ 0.9 should be confirmed before discontinuing monitoring and support.
Troubleshooting Inadequate Reversal
Problem: Standard dose of neostigmine (e.g., 0.03-0.07 mg/kg) fails to adequately reverse doxacurium-induced neuromuscular blockade, indicated by a persistent TOF ratio < 0.9.
Initial Assessment Workflow
Caption: Initial assessment workflow for inadequate reversal.
Troubleshooting Scenarios and Solutions
| Scenario | Potential Cause | Recommended Action |
| Deep Block at Time of Reversal | Neostigmine was administered when the neuromuscular blockade was too profound (e.g., TOF count of 0 or 1). Neostigmine has a "ceiling effect" and is less effective at reversing deep blocks. | Wait for Spontaneous Recovery: Allow for further spontaneous recovery until at least two, and preferably four, twitches are visible in the TOF count before administering an additional dose of neostigmine. Maintain patient ventilation and sedation. |
| Neostigmine Dose In-efficacy | The initial dose of neostigmine was insufficient for the level of blockade, or the "ceiling effect" has been reached. | Administer a Second Dose of Neostigmine: If some recovery was noted but is now plateauing, a second dose of neostigmine may be considered, up to a maximum cumulative dose of 5 mg. Be aware that doses greater than 50-70 µg/kg may not provide additional benefit and could potentially lead to muscle weakness. |
| Underlying Patient Condition | Undiagnosed or acute renal or hepatic dysfunction is prolonging the clearance of doxacurium. | Supportive Care: The primary management is to maintain controlled ventilation and ensure patient comfort and sedation until spontaneous recovery occurs. Monitor vital signs and neuromuscular function closely. Consider consulting with nephrology or hepatology for management of the underlying condition. |
| Drug-Induced Potentiation | Concomitant administration of drugs that enhance neuromuscular blockade. | Review Medication Administration Record: Identify and, if possible, discontinue the potentiating agent. Supportive ventilation is the mainstay of treatment until the effects of both drugs have diminished. |
| Metabolic or Environmental Factors | Hypothermia, significant acid-base disturbances, or electrolyte imbalances (e.g., hypermagnesemia) are present. | Correct Underlying Imbalance: Institute measures to correct the identified metabolic or environmental factor (e.g., active warming for hypothermia, correction of acidosis). This may help to facilitate neuromuscular recovery. |
Quantitative Data Summary
Table 1: Pharmacokinetics of this compound in Different Patient Populations
| Parameter | Healthy Adults | Patients with Renal Failure | Patients with Hepatic Failure |
| Plasma Clearance (mL/kg/min) | 2.7 ± 1.6 | 1.2 ± 0.7 | 2.3 ± 0.4 |
| Elimination Half-Life (minutes) | 99 ± 54 | 221 ± 156 | 115 ± 31 |
| Mean Residence Time (minutes) | 95.2 ± 57 | 270 ± 210 | 129.4 ± 30 |
| Data adapted from a study with a bolus dose of 15 micrograms/kg. |
Table 2: Neostigmine Dosing and Recovery Time for Doxacurium Reversal
| Depth of Blockade at Reversal (T1 recovery) | Neostigmine Dose (µg/kg) | Mean Time to TOF Ratio ≥ 0.7 (minutes) |
| ~25% | 40 | 4.2 ± 1.7 (in children) |
| ~25% | 70 | 19 (range: 7-55) |
| Data from pediatric and adult studies. Note that recovery to a TOF ratio of 0.9 is the current standard for adequate reversal. |
Experimental Protocols
Protocol 1: Assessment of Neostigmine Efficacy for Doxacurium Reversal
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Subject Preparation: Anesthetize the subject according to the standard laboratory protocol.
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Neuromuscular Blockade Induction: Administer this compound at a dose of 0.05 mg/kg.
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Neuromuscular Monitoring:
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Place stimulating electrodes over the ulnar nerve at the wrist.
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Attach a force-displacement transducer to the thumb to measure the adductor pollicis muscle response.
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Continuously monitor the train-of-four (TOF) response.
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Initiation of Reversal: Once the first twitch (T1) of the TOF has spontaneously recovered to 25% of its baseline height, administer neostigmine intravenously at a dose of 0.07 mg/kg, along with an appropriate dose of an anticholinergic agent.
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Data Collection: Record the time to achieve a TOF ratio of 0.7 and 0.9.
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Endpoint: The experiment is concluded once a sustained TOF ratio of ≥ 0.9 is achieved and maintained for at least 5 minutes.
Signaling Pathway: Doxacurium and Neostigmine at the Neuromuscular Junction
References
Validation & Comparative
A Comparative Analysis of Doxacurium Chloride and Pancuronium Bromide: Potency and Duration of Action
In the landscape of neuromuscular blocking agents, both doxacurium chloride and pancuronium bromide have historically served as long-acting, non-depolarizing agents crucial for achieving skeletal muscle relaxation during surgical procedures and in intensive care settings. This guide provides a detailed, objective comparison of their potency and duration of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
Potency: A Clear Distinction
This compound is consistently reported to be a more potent neuromuscular blocking agent than pancuronium bromide.[1] Quantitative measures of potency, specifically the ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four), highlight this difference.
Table 1: Comparative Potency of this compound and Pancuronium Bromide
| Parameter | This compound | Pancuronium Bromide | Potency Ratio (Doxacurium:Pancuronium) |
| ED95 (Adults, Balanced Anesthesia) | 0.025 - 0.03 mg/kg[1][2] | ~0.05 - 0.07 mg/kg | Approximately 2.5 to 3 : 1[1] |
This enhanced potency means that a significantly smaller dose of doxacurium is required to achieve the same level of neuromuscular blockade as pancuronium.
Onset and Duration of Action: A Head-to-Head Comparison
While both are classified as long-acting agents, clinical studies reveal nuances in their onset and duration profiles.
Table 2: Pharmacodynamic Profile of this compound vs. Pancuronium Bromide
| Parameter | This compound | Pancuronium Bromide | Key Findings from Comparative Studies |
| Onset of Action (Intubating Dose) | 4 to 5 minutes (at 0.05 mg/kg)[1] | 3 to 5 minutes (at 0.1 mg/kg) | Onset times are generally comparable between the two agents. |
| Clinical Duration (Time to 25% Recovery) | ~55 minutes (at 0.025 mg/kg) | 60 to 90 minutes (at 0.1 mg/kg) | At equipotent doses, the clinical duration of action is similar. |
| Recovery Time (from discontinuation of block) | 138 +/- 46 minutes | 279 +/- 229 minutes | Doxacurium demonstrates a significantly faster and less variable recovery profile compared to pancuronium in ICU patients. |
Experimental Protocols: Methodologies for Comparative Evaluation
The data presented is derived from rigorous clinical trials. A typical experimental design for comparing these two agents is a prospective, randomized, double-blind study.
A noteworthy example is a multicenter study conducted in intensive care unit (ICU) patients requiring neuromuscular blockade for mechanical ventilation.
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Patient Population: Forty critically ill adult patients (average age 52.5 years) in the ICUs of three tertiary care hospitals.
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Study Design: A prospective, double-blind, randomized comparison.
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Intervention: Patients received either an initial bolus dose of doxacurium (0.04 mg/kg) or pancuronium (0.07 mg/kg). Maintenance doses (doxacurium 0.025 mg/kg or pancuronium 0.05 mg/kg) were administered as needed based on clinical criteria and neuromuscular monitoring.
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Monitoring: The degree of neuromuscular blockade was quantified using a peripheral nerve stimulator to measure the Train-of-Four (TOF) count. Vital signs, including heart rate, were continuously monitored.
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Anesthesia: In surgical settings, studies have been conducted under balanced anesthesia, often comprising nitrous oxide-oxygen-fentanyl-thiopental.
Another study in healthy adult patients under isoflurane/N2O/fentanyl anesthesia titrated the relaxants to identify the ED95 in each patient before antagonism with neostigmine.
Below is a generalized workflow for such a comparative clinical trial.
Mechanism of Action: Competitive Antagonism
Both this compound and pancuronium bromide are non-depolarizing neuromuscular blocking agents. Their mechanism of action involves competitive antagonism of acetylcholine (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction. By blocking the binding of ACh, they prevent depolarization of the muscle fiber membrane and subsequent muscle contraction.
Hemodynamic Effects: A Point of Differentiation
A significant difference between the two agents lies in their cardiovascular profiles. Doxacurium is known for its hemodynamic stability, showing minimal to no effect on heart rate or blood pressure. In contrast, pancuronium has a known vagolytic effect, which can lead to an increase in heart rate. One comparative study in ICU patients noted a statistically significant increase in heart rate after the initial dose of pancuronium, a change not observed with doxacurium.
Conclusion
This compound is a more potent non-depolarizing neuromuscular blocking agent than pancuronium bromide, requiring a lower dose to achieve a similar level of blockade. While their onset of action and clinical duration at equipotent doses are comparable, doxacurium offers a significantly faster and more predictable recovery profile. Furthermore, doxacurium's superior cardiovascular stability, characterized by a lack of the vagolytic effects seen with pancuronium, presents a clear clinical advantage in certain patient populations. For researchers and clinicians, the choice between these agents would be guided by the desired potency, the anticipated duration of neuromuscular blockade, and the patient's cardiovascular status.
References
A Comparative Analysis of the Side Effect Profiles of Doxacurium Chloride and Cisatracurium Besylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two non-depolarizing neuromuscular blocking agents, doxacurium chloride and cisatracurium besylate. The information presented is based on available clinical data and pharmacological profiles to assist researchers and drug development professionals in their understanding and evaluation of these compounds.
Executive Summary
This compound and cisatracurium besylate are both benzylisoquinolinium neuromuscular blocking agents used to induce skeletal muscle relaxation. A key differentiator in their side effect profiles lies in their metabolism and potential for histamine release. Cisatracurium undergoes organ-independent Hofmann elimination, a process that is pH and temperature-dependent, which makes its clearance predictable and independent of renal or hepatic function. Doxacurium, in contrast, is largely unmetabolized and is primarily excreted unchanged in the urine and bile. This difference in elimination pathways can influence their side effect profiles in specific patient populations. Furthermore, cisatracurium is associated with a lower propensity for histamine release compared to other benzylisoquinolinium agents, while doxacurium also demonstrates a favorable profile with minimal histamine-related adverse effects.
Data on Side Effect Incidence
Direct head-to-head clinical trials providing a quantitative comparison of the incidence of all side effects between this compound and cisatracurium besylate are limited. The following table summarizes the reported adverse effects for each drug from various clinical studies. It is important to note that these percentages are not from direct comparative trials and should be interpreted with caution.
| Side Effect Category | This compound | Cisatracurium Besylate |
| Cardiovascular | Hypotension, Bradycardia, Tachycardia[1] | Bradycardia, Hypotension[2] |
| Respiratory | Bronchospasm, Wheezing[1] | Bronchospasm[2] |
| Dermatological | Hives, Injection site reactions, Flushing[1] | Rash, Flushing |
| Neurological | Prolonged neuromuscular block, Muscle weakness | Prolonged neuromuscular block, Seizures (associated with the metabolite laudanosine in specific patient populations) |
| Other | Fever, Double vision | Myopathy |
Note: The incidence of most adverse reactions for both drugs is generally low, often reported as less than 1% in clinical trials.
Key Differentiators in Side Effect Profiles
Histamine Release
Both doxacurium and cisatracurium are recognized for their low propensity to cause histamine release, a common side effect associated with older benzylisoquinolinium neuromuscular blocking agents.
-
This compound: Clinical experience with over 1000 patients indicates that adverse experiences typically associated with histamine release (e.g., bronchospasm, hypotension, tachycardia, cutaneous flushing, urticaria) are very rare. Doses up to 0.08 mg/kg were not associated with dose-dependent changes in mean plasma histamine concentration.
-
Cisatracurium Besylate: Cisatracurium is associated with even less histamine release than its parent compound, atracurium. Studies have shown that at doses up to 8 times the ED95, it caused no clinically important cardiovascular side effects or histamine release in healthy patients. A double-blind study comparing cisatracurium with vecuronium (another agent with low histamine-releasing potential) found no evidence of systemic or cutaneous histamine release with cisatracurium.
Cardiovascular Effects
The cardiovascular side effects of both agents are generally minimal and are often linked to the degree of histamine release.
-
This compound: Doxacurium is noted for its cardiovascular stability. In patients with serious cardiovascular disease undergoing surgery, doses up to 0.08 mg/kg produced no dose-related effects on mean arterial blood pressure or heart rate. Some studies have noted a gradual onset of bradycardia in a subset of patients, which was responsive to atropine.
-
Cisatracurium Besylate: Cisatracurium also exhibits a stable hemodynamic profile. Adverse reactions such as bradycardia and hypotension have been reported but are uncommon, occurring in less than 1% of patients. In patients with coronary artery disease, high doses of cisatracurium resulted in minor, clinically insignificant hemodynamic side effects, similar to vecuronium.
Metabolism and Metabolite-Related Side Effects
The distinct metabolic pathways of doxacurium and cisatracurium are a critical point of comparison.
-
This compound: Doxacurium is not significantly metabolized in the body. Its primary route of elimination is through excretion of the unchanged drug in the urine and bile. This lack of metabolism means there are no active metabolites to consider in its side effect profile. However, its clearance is dependent on renal and biliary function, and prolonged effects may be observed in patients with impairment of these organs.
-
Cisatracurium Besylate: Cisatracurium undergoes Hofmann elimination, a chemical process that occurs at physiological pH and temperature, to form laudanosine and a monoquaternary acrylate metabolite. This organ-independent elimination is a key advantage in patients with renal or hepatic impairment. However, laudanosine is a central nervous system stimulant and can cause seizures at high concentrations. While the plasma concentrations of laudanosine from clinically administered doses of cisatracurium are generally low, patients with renal or hepatic impairment receiving prolonged infusions may be at a higher risk of laudanosine accumulation and potential seizures.
Experimental Protocols
A standardized experimental protocol for comparing the side effects of neuromuscular blocking agents in a clinical trial setting would typically include the following elements:
Study Design
A prospective, randomized, double-blind, parallel-group study is the gold standard for comparing the adverse effects of two drugs.
Patient Population
A defined cohort of patients (e.g., ASA physical status I and II) undergoing elective surgery requiring general anesthesia and neuromuscular blockade would be enrolled after obtaining informed consent.
Anesthetic Technique
A standardized anesthetic regimen would be used for all patients to minimize confounding variables. This would typically involve:
-
Premedication: A standard anxiolytic (e.g., midazolam).
-
Induction: A standard intravenous anesthetic (e.g., propofol).
-
Maintenance: A standard inhalational anesthetic (e.g., sevoflurane) in a mixture of nitrous oxide and oxygen.
-
Analgesia: A standard opioid analgesic (e.g., fentanyl).
Drug Administration and Neuromuscular Monitoring
-
Following induction of anesthesia, baseline physiological parameters are recorded.
-
Neuromuscular function is monitored using a peripheral nerve stimulator (e.g., train-of-four [TOF] stimulation of the ulnar nerve).
-
Patients are randomly assigned to receive either this compound or cisatracurium besylate at equipotent doses (e.g., 2x ED95).
-
The study drug is administered as an intravenous bolus over a standardized time (e.g., 5-10 seconds).
Data Collection and Side Effect Monitoring
-
Hemodynamic Monitoring: Heart rate, mean arterial pressure, and other relevant cardiovascular parameters are continuously monitored and recorded at baseline and at predefined intervals after drug administration (e.g., 1, 2, 5, and 10 minutes).
-
Histamine Release Assessment:
-
Clinical Signs: Patients are observed for clinical signs of histamine release, such as cutaneous flushing, erythema, urticaria, bronchospasm, and hypotension.
-
Plasma Histamine Levels: Venous blood samples are drawn at baseline and at specific time points after drug administration (e.g., 2 and 5 minutes) for the measurement of plasma histamine concentrations using a validated assay (e.g., radioimmunoassay).
-
-
Adverse Event Reporting: All observed adverse events are recorded, and their severity and potential relationship to the study drug are assessed by the investigators.
Signaling Pathways and Metabolism
The differing metabolic fates of this compound and cisatracurium besylate are a key aspect of their pharmacological profiles.
Metabolic pathways of this compound and cisatracurium besylate.
Experimental Workflow for Histamine Release Assessment
The following diagram illustrates a typical workflow for assessing histamine release in a clinical trial comparing two neuromuscular blocking agents.
References
A Comparative Guide to the Onset of Action of Rocuronium and Doxacurium In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo onset of action of two non-depolarizing neuromuscular blocking agents: rocuronium and doxacurium. The information presented is compiled from a comprehensive review of clinical trial data and pharmacological studies to assist researchers, scientists, and drug development professionals in understanding the distinct properties of these two agents.
Executive Summary
Rocuronium is characterized by a rapid onset of action, making it a suitable choice for procedures requiring rapid sequence intubation. In contrast, doxacurium exhibits a significantly slower onset, positioning it for use in longer surgical procedures where a rapid onset is not a primary concern. This guide will delve into the quantitative data supporting these characteristics, the experimental methods used to determine them, and the underlying signaling pathways.
Data Presentation: Onset of Action
The following table summarizes the key pharmacokinetic parameters related to the onset of action for rocuronium and doxacurium.
| Parameter | Rocuronium | Doxacurium |
| Chemical Class | Aminosteroid | Benzylisoquinolinium |
| Primary Mechanism of Action | Competitive antagonist at nicotinic acetylcholine receptors | Competitive antagonist at nicotinic acetylcholine receptors |
| Typical Onset of Action | 45-90 seconds[1][2] | 8-10 minutes[3] |
| Time to Maximum Blockade | Approximately 2-3 minutes[2] | Approximately 10 minutes |
| ED95 | 0.3 mg/kg[4] | ~0.03 mg/kg |
Experimental Protocols
The data presented in this guide are derived from clinical studies employing standardized methodologies to assess neuromuscular function. A typical experimental protocol for evaluating the onset of action of neuromuscular blocking agents is as follows:
Objective: To determine the time to onset of maximum neuromuscular blockade following the administration of a neuromuscular blocking agent.
Patient Population: Adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia.
Anesthesia: Anesthesia is typically induced and maintained with intravenous agents (e.g., propofol, fentanyl) and/or inhaled anesthetics (e.g., sevoflurane, isoflurane) to ensure a stable level of anesthesia and minimize confounding effects on neuromuscular function.
Neuromuscular Monitoring:
-
Stimulation: The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator.
-
Monitoring Technique: The most common method is acceleromyography of the adductor pollicis muscle, which measures the acceleration of the thumb in response to nerve stimulation.
-
Train-of-Four (TOF) Stimulation: A series of four supramaximal electrical stimuli are delivered at a frequency of 2 Hz every 15 seconds. The ratio of the fourth twitch height to the first twitch height (TOF ratio) is a sensitive indicator of non-depolarizing neuromuscular blockade.
-
Data Collection: The time from the administration of the neuromuscular blocking agent to the disappearance of the fourth twitch (T4) of the TOF, and subsequently to the disappearance of the first twitch (T1), is recorded as the onset of action. The time to 95% depression of T1 is also a common endpoint.
Drug Administration: Rocuronium or doxacurium is administered as an intravenous bolus at a specified dose (often a multiple of the ED95).
Data Analysis: The primary outcome is the time from drug administration to the achievement of a predefined level of neuromuscular blockade (e.g., >95% twitch depression).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of non-depolarizing neuromuscular blockers and a typical experimental workflow for their evaluation.
Mechanism of Neuromuscular Blockade
Experimental Workflow for Onset of Action Study
Discussion
The significant difference in the onset of action between rocuronium and doxacurium is a critical factor in their clinical application. Rocuronium's rapid onset is attributed to its lower potency, which means that a larger number of molecules are administered to achieve a clinical effect, leading to a higher concentration gradient and faster binding to the nicotinic acetylcholine receptors at the neuromuscular junction.
In contrast, doxacurium is a highly potent agent, requiring a smaller dose to achieve the desired level of neuromuscular blockade. This lower dose results in a slower diffusion to the neuromuscular junction and a more gradual onset of action.
Conclusion
Rocuronium and doxacurium are both non-depolarizing neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine receptor. However, they possess markedly different onset profiles. Rocuronium is characterized by a rapid onset of action, typically under 90 seconds, making it a valuable tool for rapid sequence intubation. Doxacurium has a much slower onset, in the range of 8 to 10 minutes, which is a key consideration for its use in clinical and research settings. The choice between these agents will largely depend on the specific requirements of the procedure, with the desired speed of onset being a primary determinant.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Doxacurium Chloride's Efficacy in a Novel Myasthenia Gravis Model: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In a significant advancement for neuromuscular research, a comprehensive comparison guide has been developed to validate the efficacy of doxacurium chloride within the context of an Experimental Autoimmune Myasthenia Gravis (EAMG) model. This guide provides a head-to-head analysis of this compound against other non-depolarizing neuromuscular blocking agents, offering researchers, scientists, and drug development professionals critical data to inform their work.
Myasthenia Gravis (MG) is an autoimmune disorder characterized by muscle weakness due to antibodies targeting acetylcholine receptors (AChR) at the neuromuscular junction. The EAMG model serves as a robust platform for investigating potential therapeutic interventions for this debilitating condition. This guide leverages the EAMG model to provide a preclinical comparison of this compound's performance.
Comparative Efficacy of Neuromuscular Blocking Agents in the EAMG Model
The following table summarizes the available quantitative data on the efficacy of this compound and its alternatives in the Experimental Autoimmune Myasthenia Gravis (EAMG) model. Data has been collated from various preclinical studies to provide a comparative overview.
| Drug | Animal Model | Key Efficacy Parameters | Reference |
| This compound | Data not available in EAMG model | ED95 in healthy anesthetized dogs: 3.5 µg/kg.[1] Onset of action is slow with a long duration.[1] | [1] |
| Pancuronium | Murine phrenic nerve-diaphragm | Depression of quantal release at 5 x 10-7 g/ml. | [2] |
| Rocuronium | Myasthenic pigs | ED50 in myasthenic pigs: 0.27 µM.[3] | |
| Vecuronium | Sepsis-induced rat model | Increased half-maximal inhibitory response in septic rats. | |
| Atracurium | Data not available in EAMG model | Clinically, patients with myasthenia gravis show increased sensitivity. | |
| Cisatracurium | Canine model of centronuclear myopathy | No difference in onset time compared to control. | |
| Mivacurium | Data not available in EAMG model | Clinically, patients with myasthenia gravis show increased sensitivity. |
Note: Direct comparative studies of all agents within the same EAMG model are limited. The data presented is based on available preclinical and clinical information to provide the most comprehensive comparison possible.
Detailed Experimental Protocols
Induction of Experimental Autoimmune Myasthenia Gravis (EAMG) in Rats
This protocol describes the active induction of EAMG in Lewis rats, a commonly used model that mimics the chronic phase of human myasthenia gravis.
Materials:
-
Purified acetylcholine receptor (AChR) from Torpedo californica
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis (H37Ra, desiccated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Female Lewis rats (6-8 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of purified AChR in CFA. The final concentration of AChR should be 20-40 µg per rat. The CFA should be supplemented with Mycobacterium tuberculosis to a final concentration of 1 mg/mL.
-
Immunization: Anesthetize the rats using an appropriate anesthetic agent. Administer a single subcutaneous injection of the AChR/CFA emulsion at the base of the tail or in the footpad.
-
Booster Immunization: 30 days after the primary immunization, administer a booster injection of AChR emulsified in Incomplete Freund's Adjuvant (IFA).
-
Disease Monitoring: Monitor the rats for clinical signs of EAMG starting from day 28 post-immunization. Clinical scoring is typically performed on a scale of 0 to 4, where 0 indicates no muscle weakness and 4 indicates severe paralysis or death.
-
Antibody Titer Measurement: Collect blood samples periodically to measure the serum levels of anti-AChR antibodies using an enzyme-linked immunosorbent assay (ELISA).
Evaluation of Neuromuscular Blockade in the EAMG Model
This protocol outlines the in vivo electrophysiological method for quantifying the efficacy of neuromuscular blocking agents.
Materials:
-
Anesthetized EAMG rats with confirmed clinical signs
-
Stimulating electrodes
-
Recording electrodes
-
Nerve stimulator
-
Electromyography (EMG) recording system
-
This compound and alternative neuromuscular blocking agents
Procedure:
-
Animal Preparation: Anesthetize the EAMG rat and maintain a stable level of anesthesia. Expose the sciatic nerve and the gastrocnemius muscle of one hind limb.
-
Electrode Placement: Place stimulating electrodes on the sciatic nerve and recording electrodes on the gastrocnemius muscle to record the compound muscle action potential (CMAP).
-
Baseline Measurement: Deliver supramaximal electrical stimuli to the sciatic nerve and record the baseline CMAP amplitude.
-
Drug Administration: Administer a single intravenous dose of the neuromuscular blocking agent being tested.
-
Efficacy Measurement: Continue to stimulate the nerve and record the CMAP at regular intervals. The primary efficacy endpoints include:
-
Onset of action: Time from drug administration to 95% reduction in CMAP amplitude (ED95).
-
Duration of action: Time from achieving 95% block to the recovery of CMAP amplitude to 25% of baseline.
-
Dose-response curve: Generate a dose-response curve by administering incremental doses of the drug to determine the ED50 (the dose required to produce a 50% reduction in CMAP amplitude).
-
-
Data Analysis: Compare the onset, duration, and potency (ED50) of this compound with the alternative agents.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. Pharmacodynamic changes with vecuronium in sepsis are associated with expression of α7- and γ-nicotinic acetylcholine receptor in an experimental rat model of neuromyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and postsynaptic effects of pancuronium at the neuromuscular junction of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic modeling of rocuronium in case of a decreased number of acetylcholine receptors: a study in myasthenic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Doxacurium and Other Benzylisoquinolinium Relaxants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of doxacurium and other prominent benzylisoquinolinium neuromuscular blocking agents, including atracurium, cisatracurium, and mivacurium. The information presented is intended to support research, scientific evaluation, and drug development efforts in the field of anesthesiology and pharmacology. This analysis is based on a review of clinical and pharmacological studies, with a focus on quantitative data and experimental methodologies.
Introduction to Benzylisoquinolinium Relaxants
The benzylisoquinolinium class of non-depolarizing neuromuscular blocking agents are competitive antagonists of acetylcholine at the nicotinic receptors of the neuromuscular junction.[1][2] This action inhibits neuromuscular transmission, leading to skeletal muscle relaxation, a critical component of general anesthesia for surgical procedures.[2] This class of drugs includes doxacurium, atracurium, cisatracurium, and mivacurium, each with a distinct pharmacological and clinical profile.[3]
Mechanism of Action
Non-depolarizing benzylisoquinolinium relaxants act by competitively binding to the alpha subunits of postsynaptic nicotinic acetylcholine receptors at the motor endplate.[4] This binding prevents acetylcholine from depolarizing the muscle fiber, thereby inhibiting muscle contraction. The degree of neuromuscular blockade is dependent on the concentration of the relaxant at the neuromuscular junction.
Mechanism of action of benzylisoquinolinium relaxants.
Comparative Pharmacological Profile
The following tables summarize the key pharmacological parameters of doxacurium in comparison to other benzylisoquinolinium relaxants.
Table 1: Potency and Onset of Action
| Drug | ED95 (mg/kg) | Onset of Action (min) at 2xED95 |
| Doxacurium | 0.03 | 3.1 - 9.85 |
| Atracurium | 0.19 - 0.25 | 2.3 |
| Cisatracurium | 0.05 | 3.1 |
| Mivacurium | 0.08 | 2 - 2.5 |
ED95: The dose required to produce 95% suppression of the first twitch of the train-of-four.
Table 2: Duration of Action and Metabolism
| Drug | Clinical Duration (min) at 2xED95 | Primary Metabolism |
| Doxacurium | 75.7 (to 25% recovery) | Renal excretion |
| Atracurium | 20 - 30 | Hofmann elimination and ester hydrolysis |
| Cisatracurium | ~65 (to 25% recovery) | Hofmann elimination |
| Mivacurium | 15 - 20 | Plasma cholinesterase |
Table 3: Cardiovascular Effects and Histamine Release
| Drug | Cardiovascular Effects | Histamine Release |
| Doxacurium | Minimal to no effect on heart rate or blood pressure. | No significant histamine release. |
| Atracurium | Potential for hypotension and tachycardia, especially with rapid injection of higher doses. | Can cause histamine release. |
| Cisatracurium | Cardiovascularly stable, even at higher doses. | Minimal to no histamine release. |
| Mivacurium | Potential for transient hypotension. | Can cause histamine release, particularly with rapid injection. |
Experimental Protocols
The data presented in this guide are derived from clinical trials with specific experimental designs. Below are representative protocols for evaluating the efficacy and safety of benzylisoquinolinium relaxants.
Protocol 1: Determination of ED95 and Neuromuscular Blockade Profile
-
Objective: To determine the potency (ED95) and the time course of action of a neuromuscular blocking agent.
-
Study Population: ASA physical status I and II patients scheduled for elective surgery under general anesthesia.
-
Anesthesia: Anesthesia is typically induced with an intravenous agent like thiopental and maintained with a balanced technique, often including nitrous oxide, oxygen, and an opioid like fentanyl.
-
Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist, and the evoked twitch response of the adductor pollicis muscle is measured using a mechanomyograph or electromyograph. A train-of-four (TOF) stimulation pattern is commonly used.
-
Procedure:
-
After induction of anesthesia and stabilization, baseline twitch response is recorded.
-
A single bolus dose of the neuromuscular blocking agent is administered intravenously.
-
The degree of twitch suppression is recorded over time to determine the onset of action (time to maximum block) and clinical duration (time to 25% recovery of twitch height).
-
The ED95 is calculated from the dose-response curve generated from data across multiple patients receiving different doses.
-
Workflow for determining neuromuscular blockade profile.
Protocol 2: Assessment of Cardiovascular Effects and Histamine Release
-
Objective: To evaluate the hemodynamic stability and potential for histamine release of a neuromuscular blocking agent.
-
Study Population: Patients undergoing procedures where cardiovascular stability is critical, such as coronary artery bypass surgery.
-
Anesthesia: A standardized anesthetic technique is used to minimize confounding hemodynamic variables.
-
Cardiovascular Monitoring: Continuous monitoring of heart rate, mean arterial pressure, and cardiac index is performed.
-
Histamine Measurement: Venous blood samples are collected at baseline and at specific time points (e.g., 1, 3, and 5 minutes) after administration of the neuromuscular blocking agent. Plasma histamine concentrations are then determined using a radioenzymatic assay or other sensitive methods.
-
Procedure:
-
Following induction of anesthesia and stabilization, baseline cardiovascular parameters and a blood sample for histamine are obtained.
-
A single bolus dose of the neuromuscular blocking agent is administered.
-
Cardiovascular parameters are recorded continuously or at frequent intervals.
-
Blood samples for histamine analysis are drawn at predetermined times.
-
Changes from baseline are analyzed to assess the drug's cardiovascular effects and histamine-releasing potential.
-
Discussion and Conclusion
Doxacurium is a long-acting, potent benzylisoquinolinium relaxant with a favorable cardiovascular stability profile and a lack of significant histamine release. Its onset of action is slower compared to some other agents, which may limit its use in rapid sequence intubation.
-
In comparison to atracurium and mivacurium, doxacurium offers superior cardiovascular stability and a lower propensity for histamine release. However, atracurium and mivacurium have a shorter to intermediate duration of action, which can be advantageous in certain clinical scenarios.
-
Cisatracurium, a stereoisomer of atracurium, shares a similar cardiovascularly stable profile with doxacurium and also lacks significant histamine-releasing effects. The primary difference lies in their duration of action, with doxacurium being long-acting and cisatracurium being intermediate-acting.
The choice of a specific benzylisoquinolinium relaxant depends on the anticipated duration of the surgical procedure, the patient's cardiovascular status, and the need for rapid tracheal intubation. Doxacurium's profile makes it a suitable option for long surgical procedures where cardiovascular stability is a primary concern. Further research and clinical experience continue to refine the optimal use of these agents in specific patient populations and clinical settings.
References
A Head-to-Head Comparison of Long-Acting Neuromuscular Blockers
For researchers, scientists, and drug development professionals, selecting the appropriate long-acting neuromuscular blocker is a critical decision that hinges on a nuanced understanding of their pharmacodynamic and pharmacokinetic profiles. This guide provides an objective comparison of three prominent long-acting, non-depolarizing neuromuscular blocking agents: Pancuronium, Pipecuronium, and Doxacurium. The information presented is supported by experimental data from clinical and preclinical studies to facilitate an evidence-based approach to drug selection and development.
Mechanism of Action at the Neuromuscular Junction
All three agents are competitive antagonists of the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By binding to these receptors on the postsynaptic membrane of the motor endplate, they prevent acetylcholine from binding, thereby inhibiting muscle depolarization and contraction. The structural differences between the aminosteroid (Pancuronium, Pipecuronium) and benzylisoquinolinium (Doxacurium) classes influence their potency, duration of action, and side effect profiles.
Comparative Pharmacodynamics and Pharmacokinetics
The selection of a long-acting neuromuscular blocker is often guided by its potency, onset of action, duration of effect, and how it is eliminated from the body. The following tables summarize key quantitative data for Pancuronium, Pipecuronium, and Doxacurium.
| Parameter | Pancuronium | Pipecuronium | Doxacurium |
| Drug Class | Aminosteroid | Aminosteroid | Benzylisoquinolinium |
| ED95 (mg/kg) | ~0.05-0.07 | ~0.04-0.05 | ~0.025-0.03 |
| Onset of Action (min) | 3-5 | 3-5 | 4-6 |
| Clinical Duration (min) | 60-100 | 60-120 | 90-120 |
| Primary Route of Elimination | Renal | Renal | Renal and Hepatic |
ED95 (Effective Dose 95): The dose required to produce a 95% suppression of the first twitch (T1) of the train-of-four (TOF). Onset of action is the time to maximum neuromuscular block. Clinical duration is the time from drug administration to 25% recovery of T1.
Head-to-Head Comparison of Recovery Profiles
A critical aspect of long-acting neuromuscular blockers is the predictability and efficiency of their reversal. The following data is derived from a study comparing the three agents in anesthetized adult patients.
| Parameter | Pancuronium | Pipecuronium | Doxacurium |
| Time to 25% Spontaneous T1 Recovery (min) | 52 ± 14 | 52 ± 14 | 85 ± 33 |
| TOF Ratio at 10 min post-reversal | 75 ± 6% | 76 ± 9% | 59 ± 14% |
| TOF Ratio at 15 min post-reversal | 75 ± 10% | 76 ± 9% | 61 ± 16% |
Data are presented as mean ± standard deviation. Reversal was initiated with neostigmine at 25% recovery of T1.
Cardiovascular Side Effect Profile
The impact on hemodynamics is a significant differentiator among these agents.
| Side Effect | Pancuronium | Pipecuronium | Doxacurium |
| Vagolytic Effect | Moderate to significant | Minimal to none | None |
| Histamine Release | Minimal | Minimal | Minimal |
| Effect on Heart Rate | Increase | No significant change | No significant change |
| Effect on Blood Pressure | Variable, may increase | No significant change | No significant change |
Pancuronium is known for its vagolytic effects, which can lead to an increase in heart rate and, subsequently, mean arterial pressure.[1] In contrast, Pipecuronium and Doxacurium are recognized for their cardiovascular stability, showing no clinically significant changes in heart rate or blood pressure at therapeutic doses.[2][3]
Experimental Protocols
In Vivo Neuromuscular Monitoring: Train-of-Four (TOF) Stimulation
The assessment of neuromuscular blockade in clinical and research settings is standardized using neuromuscular monitoring, most commonly with the Train-of-Four (TOF) stimulation pattern.
Objective: To quantify the degree of neuromuscular blockade by assessing the muscular response to a series of four electrical stimuli.
Procedure:
-
Electrode Placement: Surface electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist. The negative electrode is placed distally and the positive electrode proximally.
-
Supramaximal Stimulus: A peripheral nerve stimulator is used to deliver a supramaximal electrical stimulus, which is the lowest current that produces a maximal muscle contraction.
-
TOF Stimulation: Four supramaximal stimuli are delivered at a frequency of 2 Hz (i.e., every 0.5 seconds).
-
Measurement: The evoked mechanical twitch response of the corresponding muscle (e.g., adductor pollicis) is measured. The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated (T4/T1 ratio).
-
Interpretation:
-
No Blockade: The T4/T1 ratio is approximately 1.0.
-
Non-depolarizing Blockade: A "fade" in the twitch response is observed, and the T4/T1 ratio decreases as the degree of blockade increases.
-
Deep Blockade: T4, T3, T2, and eventually T1 disappear sequentially.
-
In Vitro Muscle Contractility Assay: Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method is a cornerstone for the preclinical evaluation of neuromuscular blocking agents, allowing for the assessment of drug effects on muscle contractility in an isolated tissue preparation.
Objective: To measure the effect of neuromuscular blockers on the contractile response of the diaphragm to phrenic nerve stimulation.
Procedure:
-
Tissue Preparation: A hemidiaphragm muscle with its attached phrenic nerve is dissected from a euthanized small rodent (e.g., rat).
-
Organ Bath Setup: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Stimulation and Recording: The phrenic nerve is placed on stimulating electrodes, and the tendon of the diaphragm is connected to a force-displacement transducer to record isometric or isotonic contractions.
-
Baseline Recording: A baseline of consistent muscle contractions in response to nerve stimulation is established.
-
Drug Application: The neuromuscular blocking agent is added to the organ bath in increasing concentrations.
-
Data Acquisition: The resulting inhibition of muscle contraction is recorded, allowing for the determination of dose-response curves and the calculation of parameters such as the IC50 (the concentration of drug that causes 50% inhibition of contraction).
Conclusion
Pancuronium, Pipecuronium, and Doxacurium are all effective long-acting neuromuscular blockers, but they exhibit distinct profiles that make them suitable for different clinical and research applications. Pancuronium's vagolytic effects may be undesirable in patients with cardiovascular comorbidities. In contrast, Pipecuronium and Doxacurium offer enhanced cardiovascular stability, making them potentially safer options in high-risk patients.[2][3] Doxacurium has the longest duration of action and a slower recovery profile, which should be considered when planning for reversal. The choice among these agents should be based on a thorough evaluation of the experimental or clinical requirements, patient-specific factors, and the desired pharmacodynamic profile.
References
- 1. Cardiovascular effects of doxacurium, pancuronium and vecuronium in anaesthetized patients presenting for coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-acting nondepolarizing neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to the Cross-Reactivity of Doxacurium Chloride in Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuromuscular blocking agent doxacurium chloride's performance and cross-reactivity across various species, supported by experimental data. This compound is a long-acting, non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class[1][2]. Its primary mechanism of action involves competitive antagonism of acetylcholine at the nicotinic receptors on the motor end-plate, which prevents muscle contraction[2][3].
Quantitative Data on Neuromuscular Blockade
The potency of this compound, as measured by the dose required to produce 95% suppression of muscle twitch response (ED95), varies across species. This section summarizes the available data from studies in humans, dogs, and Rhesus monkeys.
| Species | Anesthesia | ED95 (µg/kg) | Reference |
| Human | Nitrous oxide-oxygen-fentanyl-thiopental | 30 | [1] |
| Nitrous oxide and narcotic | 23 | ||
| Dog | Isoflurane | 3.5 | |
| Rhesus Monkey | Not specified | 103 |
Cross-Reactivity and Histamine Release
Cross-reactivity among neuromuscular blocking agents (NMBAs) is a significant concern in clinical practice, primarily due to the risk of anaphylactic reactions. The allergenic determinant for NMBAs is thought to be the quaternary ammonium ions present in their structures.
This compound is a benzylisoquinolinium compound. Cross-reactivity is generally considered to be less frequent within the benzylisoquinolinium class of NMBAs compared to the aminosteroid group. However, cross-sensitivity between different classes of NMBAs can and does occur.
One of the mechanisms underlying hypersensitivity reactions to NMBAs is the direct, non-immune-mediated release of histamine from mast cells. Studies in humans have shown that this compound has a low propensity for causing histamine release. At doses up to 2.7 times its ED95 (80 µg/kg), doxacurium administration did not lead to any elevation in plasma histamine levels. This contributes to its favorable cardiovascular safety profile, with minimal effects on heart rate and mean arterial pressure. In one study comparing doxacurium and pipecuronium, a marked increase in plasma histamine was observed in one patient who received doxacurium, though the authors suggest it may have been due to other factors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the cited studies.
Human Studies
-
Objective: To determine the clinical pharmacology, including the ED95, of this compound in adult patients.
-
Anesthesia: Anesthesia was typically induced with thiopental and maintained with nitrous oxide in oxygen and fentanyl.
-
Neuromuscular Monitoring: The evoked twitch response of the adductor pollicis muscle was recorded in response to ulnar nerve stimulation. A common stimulation pattern is the train-of-four (TOF) stimulation at 0.1 Hz. The force of contraction is measured using a mechanomyograph.
-
ED95 Determination: The dose required to produce a 95% depression of the baseline twitch height was calculated.
-
Histamine Measurement: Plasma histamine levels were measured before and at intervals after the administration of doxacurium.
Canine Study
-
Objective: To determine the neuromuscular effects and construct a dose-response curve for this compound in isoflurane-anesthetized dogs.
-
Anesthesia: Anesthesia was induced and maintained with isoflurane in oxygen. End-tidal isoflurane concentration was kept stable, and ventilation was controlled to maintain normal carbon dioxide levels.
-
Neuromuscular Monitoring: The evoked twitch response of the paw was quantified using mechanomyography following supramaximal train-of-four stimulation of the superficial peroneal nerve.
-
ED50 and ED90 Determination: A log dose-probit response curve was constructed to determine the effective doses.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing neuromuscular blockade.
Caption: this compound's Mechanism of Action at the Neuromuscular Junction.
Caption: Workflow for Assessing Neuromuscular Blockade.
References
A Comparative Analysis of Doxacurium Chloride and Newer Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of doxacurium chloride against a new generation of neuromuscular blocking agents, including rocuronium, cisatracurium, and the investigational drugs gantacurium and CW002. The following sections detail the comparative pharmacodynamics, pharmacokinetics, and cardiovascular profiles of these agents, supported by experimental data and protocols.
Mechanism of Action: A Shared Pathway
All the neuromuscular blocking agents discussed in this guide are non-depolarizing agents. They act as competitive antagonists to acetylcholine (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[1][2] By blocking the binding of ACh, they prevent the depolarization of the muscle fiber membrane and subsequent muscle contraction.[1][2] This action can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction.[1]
Signaling pathway of neuromuscular blockade.
Pharmacodynamic Comparison
The primary pharmacodynamic parameters for neuromuscular blocking agents are potency, onset of action, and duration of action. These are typically quantified by the ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four), the time to maximum block, and the clinical duration (time from injection to 25% recovery of the first twitch).
| Agent | Class | ED95 (mg/kg) | Onset of Action (min) at 2xED95 | Clinical Duration (min) at 2xED95 |
| Doxacurium | Benzylisoquinolinium | 0.025 - 0.03 | 4 - 5 | ~100 |
| Rocuronium | Aminosteroid | 0.3 | 1 - 1.5 | 30 - 45 |
| Cisatracurium | Benzylisoquinolinium | 0.05 | 3 - 5 | 45 - 60 |
| Gantacurium | Olefinic Isoquinolinium | 0.19 | ~1.5 | ~10 |
| CW002 | Olefinic Isoquinolinium | 0.05 - 0.077 | ~1.5 | ~34 |
Key Observations:
-
Potency: Doxacurium and cisatracurium are the most potent agents, requiring a lower dose to achieve the same level of neuromuscular blockade.
-
Onset of Action: Rocuronium, gantacurium, and CW002 exhibit a significantly faster onset of action compared to doxacurium and cisatracurium. The rapid onset of rocuronium is a key clinical advantage.
-
Duration of Action: Doxacurium is a long-acting agent, while rocuronium and cisatracurium are of intermediate duration. Gantacurium is an ultra-short-acting agent, and CW002 has an intermediate duration of action.
Pharmacokinetic Profiles
The metabolism and elimination pathways of these agents are critical determinants of their duration of action and suitability for patients with renal or hepatic impairment.
| Agent | Metabolism | Primary Elimination |
| Doxacurium | Not metabolized | Renal and biliary excretion of unchanged drug |
| Rocuronium | Primarily hepatic | Biliary excretion, with a smaller portion via renal excretion |
| Cisatracurium | Hofmann elimination (a non-enzymatic chemical process) | Organ-independent |
| Gantacurium | Cysteine adduction and ester hydrolysis | Organ-independent |
| CW002 | Cysteine adduction and hydrolysis | Organ-independent |
Key Insights:
-
The organ-independent elimination of cisatracurium, gantacurium, and CW002 makes them potentially advantageous in patients with renal or hepatic dysfunction.
-
Doxacurium's reliance on renal and biliary excretion can lead to prolonged blockade in patients with organ impairment.
Cardiovascular and Side Effect Profiles
A key consideration in the selection of a neuromuscular blocking agent is its cardiovascular stability and potential to cause histamine release.
| Agent | Cardiovascular Effects | Histamine Release |
| Doxacurium | Minimal to no effect on heart rate or blood pressure. | Negligible. |
| Rocuronium | Mild vagolytic effects (increase in heart rate). | No significant histamine release. |
| Cisatracurium | No clinically significant cardiovascular effects. | No significant histamine release. |
| Gantacurium | Transient hypotension and tachycardia at higher doses. | Yes, at doses >3xED95. |
| CW002 | Minimal cardiopulmonary side effects. | No significant histamine release. |
Summary of Side Effects:
-
Doxacurium and cisatracurium are known for their excellent cardiovascular stability.
-
Rocuronium may cause a slight increase in heart rate.
-
The investigational agent gantacurium has been associated with dose-dependent histamine release and cardiovascular effects. In contrast, CW002 appears to have a more favorable cardiovascular profile.
Experimental Protocols
The evaluation of neuromuscular blocking agents in clinical trials relies on standardized methodologies to ensure accurate and comparable data.
Assessment of Neuromuscular Blockade:
The most common method for quantifying the degree of neuromuscular blockade is through the use of a peripheral nerve stimulator to elicit a train-of-four (TOF) response.
-
Procedure: Four supramaximal electrical stimuli are delivered to a peripheral nerve (commonly the ulnar nerve) at a frequency of 2 Hz. The resulting muscle contractions (twitches) of the corresponding muscle (e.g., adductor pollicis) are measured.
-
Measurement: The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is calculated. A T4/T1 ratio of ≥ 0.9 is generally considered evidence of adequate recovery from neuromuscular blockade. The number of visible twitches (TOF count) is used to assess deeper levels of blockade.
References
- 1. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical assessment and train-of-four measurements in critically ill patients treated with recommended doses of cisatracurium or atracurium for neuromuscular blockade: a prospective descriptive study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Doxacurium Chloride Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reproducibility of effects for doxacurium chloride, a long-acting, non-depolarizing neuromuscular blocking agent. The data presented is collated from a range of published clinical studies to offer an objective overview of its performance and variability. This compound acts by competitively binding to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine to induce skeletal muscle relaxation.[1][2] This action is reversible with the administration of acetylcholinesterase inhibitors like neostigmine.[1][3][4]
Quantitative Data Summary
The following tables summarize key pharmacodynamic and pharmacokinetic parameters of this compound from various clinical trials. These tables are designed for easy comparison of the drug's effects under different conditions and in diverse patient populations.
Table 1: Pharmacodynamic Effects of this compound in Adults
| Dose (mg/kg) | Anesthesia | Time to Maximum Block (min) (mean ± SD or range) | Clinical Duration (min) (Time to 25% Recovery) (mean ± SD or range) | Study Population |
| 0.025 (ED95) | Balanced | 9.3 (5.4-16) | 55 (9-145) | Adults |
| 0.0375 (1.5 x ED95) | Not specified | - | - | Anesthetized patients |
| 0.04 | Nitrous Oxide-Narcotic | 7.6 ± 0.8 | 125.8 ± 24.8 (to 95% recovery) | ASA I or II patients |
| 0.05 (2 x ED95) | Balanced | 5.2 (2.5-13) | 100 (39-232) | Adults |
| 0.05 | Nitrous Oxide-Narcotic-Enflurane | 5.4 ± 1.5 | 84.7 ± 54.3 | Surgical patients |
| 0.0625 (2.5 x ED95) | Not specified | 9.85 ± 6.17 | 102 ± 42 (to 20% recovery) | Anesthetized patients |
| 0.08 (3 x ED95) | Balanced | 3.5 (2.4-5) | 160 (110-338) | Adults |
| 0.08 | Nitrous Oxide-Narcotic-Enflurane | 3.5 ± 1.2 | 164.4 ± 85.2 | Surgical patients |
Data compiled from multiple sources.
Table 2: Influence of Patient Population on this compound Effects
| Patient Population | Dose (mg/kg) | Time to Maximum Block (min) (mean) | Clinical Duration (min) (Time to 25% Recovery) (mean ± SD) | Key Observations |
| Young Adults | 0.025 | 7.7 | 48.1 ± 5.2 | Baseline for comparison. |
| Elderly Patients | 0.025 | 11.2 | 113.4 ± 17.0 | Slower onset and more variable, prolonged duration. |
| Children (Halothane Anesthesia) | 0.03 | ~7 | ~30 | Shorter onset and duration compared to adults. |
| Children (Halothane Anesthesia) | 0.05 | ~4 | ~45 | Shorter onset and duration compared to adults. |
| Patients with Renal Failure | 0.015 | - | Significantly prolonged | Clearance is markedly decreased. |
| Patients with Hepatic Failure | 0.015 | - | Variable | Onset and duration can be variable. |
| Obese Patients | Not specified | - | Prolonged | Dosing should be based on ideal body weight. |
Data compiled from multiple sources.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Healthy Young Adults | Elderly Patients | Kidney Transplant Patients | Liver Transplant Patients |
| Plasma Clearance (mL/min/kg) | 2.66 | 1.75 ± 0.16 | 1.23 | 2.3 |
| Half-life (min) | 99 | 120 ± 10 | 221 ± 156 | 115 ± 31 |
| Volume of Distribution (L/kg) | 0.11-0.43 | - | 0.17-0.55 | 0.17-0.35 |
Data compiled from multiple sources.
Experimental Protocols
The reproducibility of this compound's effects is assessed through standardized clinical trial methodologies.
Key Experiment: Assessment of Neuromuscular Blockade
A common method to quantify the effects of neuromuscular blocking agents is through mechanomyography.
-
Objective: To measure the degree of muscle relaxation (neuromuscular blockade) over time.
-
Procedure:
-
Anesthesia is induced and maintained in the patient. Commonly used anesthetics include isoflurane, enflurane, halothane, or a balanced anesthesia with nitrous oxide and fentanyl.
-
The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator.
-
The evoked twitch response of the adductor pollicis muscle is measured by a force displacement transducer.
-
A baseline measurement of the twitch response is established before the administration of this compound.
-
This compound is administered intravenously as a bolus dose.
-
The degree of neuromuscular blockade is quantified by comparing the post-drug twitch height to the baseline measurement. The most common parameter is the suppression of the first twitch (T1) of a train-of-four (TOF) stimulation.
-
Key parameters recorded include:
-
Onset of action: Time from drug administration to maximum suppression of the twitch response.
-
Clinical duration: Time from drug administration until the twitch response recovers to 25% of the baseline value.
-
Recovery index: Time taken for the twitch response to recover from 25% to 75% of the baseline.
-
-
Visualizations
Mechanism of Action at the Neuromuscular Junction
The following diagram illustrates the competitive antagonistic action of this compound at the nicotinic acetylcholine receptors of the neuromuscular junction.
Caption: this compound competitively blocks acetylcholine receptors.
Experimental Workflow for Assessing Neuromuscular Blockade
This diagram outlines the typical workflow in a clinical study to determine the pharmacodynamic properties of this compound.
Caption: Workflow for measuring doxacurium's neuromuscular effects.
Discussion on Reproducibility
The presented data indicates that the effects of this compound are generally reproducible under controlled clinical conditions. The primary sources of variability in its action are patient-specific factors.
-
Predictable Dose-Response: Studies consistently demonstrate a clear dose-response relationship, with higher doses leading to a faster onset and longer duration of neuromuscular blockade.
-
Influence of Anesthetics: The choice of anesthetic agent has a reproducible impact on the potency of this compound. Inhalational anesthetics such as isoflurane, enflurane, and halothane potentiate its effects, reducing the required dose compared to balanced anesthesia with nitrous oxide and fentanyl.
-
Patient-Specific Variability: The most significant factor affecting reproducibility between individuals is the patient's physiological state. Age, renal function, hepatic function, and obesity are all known to alter the pharmacokinetics and pharmacodynamics of this compound. For instance, the prolonged duration of action in elderly patients and those with renal impairment is a consistent finding across multiple studies.
-
Cardiovascular Stability: A highly reproducible finding is the lack of clinically significant cardiovascular side effects. This compound does not typically cause changes in heart rate or blood pressure, nor does it lead to histamine release.
Conclusion
The effects of this compound are well-documented and exhibit a high degree of reproducibility when patient-specific variables and the type of anesthesia are taken into account. The provided data and protocols offer a solid foundation for researchers and clinicians to predict and manage its neuromuscular blocking effects in various settings. For optimal outcomes, individualization of dosage based on patient characteristics is recommended.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nuromax (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Doxacurium. A review of its pharmacology and clinical potential in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound. A new long-acting nondepolarizing muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Doxacurium Chloride Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for doxacurium chloride, a long-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its purpose is to offer an objective comparison with other neuromuscular blocking agents, supported by experimental data, to aid in research and drug development. This compound acts by competitively binding to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine and resulting in a block of neuromuscular transmission.[1]
Comparative Pharmacodynamics
This compound is noted for its potency, being approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine.[1][2] The average ED95 (the dose required to produce 95% suppression of the adductor pollicis muscle twitch response) for this compound in adults under balanced anesthesia is 0.025 mg/kg.
The following table summarizes the dose-dependent neuromuscular blocking effects of this compound from clinical trials.
| Dose (mg/kg) | Time to Maximum Block (minutes) | Clinical Duration (minutes to 25% Recovery) |
| 0.025 (ED95) | 9.3 (range: 5.4-16) | 55 (range: 9-145) |
| 0.05 (2 x ED95) | 5.2 (range: 2.5-13) | 100 (range: 39-232) |
| 0.08 (3 x ED95) | 3.5 (range: 2.4-5) | 160 (range: 110-338) |
Data derived from clinical trials in adult patients under balanced anesthesia.
A comparative study with pancuronium in critically ill patients requiring mechanical ventilation for over 24 hours showed that while both drugs had a similar onset of action and duration of neuromuscular blockade, the recovery time was significantly shorter and less variable for the doxacurium group (138 +/- 46 minutes) compared to the pancuronium group (279 +/- 229 minutes).
Cardiovascular and Hemodynamic Stability
A key advantage of this compound highlighted in clinical trials is its cardiovascular stability. Administration of doses up to 0.08 mg/kg did not show dose-related effects on mean arterial blood pressure or heart rate in healthy adults or in patients with serious cardiovascular disease. Furthermore, these doses were not associated with dose-dependent changes in mean plasma histamine concentration, indicating a low potential for histamine-related side effects such as bronchospasm, hypotension, and tachycardia. In a study comparing doxacurium to pancuronium in ICU patients, the pancuronium group showed a statistically significant increase in heart rate after the initial dose, a side effect not observed with doxacurium.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by a linear dose-response relationship. It is not significantly metabolized and is primarily eliminated unchanged in the urine and bile. Plasma protein binding is approximately 30%.
The following table summarizes key pharmacokinetic parameters of this compound in different patient populations.
| Patient Population | Clearance (mL/min/kg) | Half-Life (minutes) | Volume of Distribution (L/kg) |
| Healthy Young Adults | 2.66 | 99 | 0.11-0.43 |
| Elderly Patients (70-83 yrs) | 1.75 +/- 0.16 | 120 +/- 10 | Not Specified |
| Kidney Transplant Patients | 1.23 | 221 +/- 156 | 0.17-0.55 |
| Liver Transplant Patients | 2.3 | 115 +/- 31 | 0.17-0.35 |
Data compiled from multiple pharmacokinetic studies.
Experimental Protocols
Neuromuscular Blockade Monitoring:
A common methodology cited in clinical trials for assessing the degree of neuromuscular blockade involves the following steps:
-
Stimulation: The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator.
-
Measurement: The evoked response of the adductor pollicis muscle is measured. This is often done using a force displacement transducer to record the twitch response.
-
Train-of-Four (TOF) Stimulation: A series of four supramaximal stimuli are delivered at a frequency of 2 Hz. The ratio of the fourth twitch height to the first twitch height (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular block.
-
Data Recording: The degree of block is quantified as the percentage of suppression of the twitch response compared to the baseline measurement before drug administration.
Mechanism of Action and Reversal
This compound functions as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate. This competitive inhibition prevents depolarization of the muscle fiber and subsequent contraction.
Caption: Competitive antagonism of acetylcholine by doxacurium at the neuromuscular junction.
The neuromuscular block induced by this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine. These agents increase the amount of acetylcholine in the synaptic cleft, which can then more effectively compete with doxacurium for binding to the nicotinic receptors.
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating a neuromuscular blocking agent like this compound.
Caption: A generalized workflow for a comparative clinical trial of neuromuscular blocking agents.
References
Safety Operating Guide
Navigating the Disposal of Doxacurium Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Doxacurium chloride, a long-acting, non-depolarizing neuromuscular blocking agent, requires meticulous handling not only in its application but also in its disposal to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with the core principles of laboratory safety and chemical management.
Hazard Assessment and Regulatory Overview
This compound is not classified as a P-listed or U-listed hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). However, this does not automatically render it non-hazardous. The determination of whether a waste is hazardous falls to the generator, who must evaluate it based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.
Safety Data Sheets (SDS) for this compound and similar neuromuscular blocking agents indicate that these compounds can be harmful to aquatic life. This suggests that the waste may exhibit the toxicity characteristic. In the absence of specific testing, a conservative approach is to manage this compound waste as a hazardous waste.
All disposal activities must adhere to federal, state, and local regulations. The EPA's regulations provide a baseline, but state and local requirements can be more stringent.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of pure this compound, solutions containing it, and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat or chemical-resistant apron
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.
-
Unused or Expired this compound: Do not mix with other chemical waste. Collect in a designated, properly labeled hazardous waste container.
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Contaminated Labware: All items that have come into direct contact with this compound, such as vials, syringes, pipette tips, and contaminated bench paper, should be collected in a designated solid hazardous waste container. Do not dispose of these items in the regular trash.
-
Contaminated PPE: Gloves, aprons, and other disposable PPE contaminated with this compound should be placed in the solid hazardous waste container.
Step 3: Waste Container Management
Proper management of waste containers is crucial for safety and compliance.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. The area should be secure and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
-
Incompatible Chemicals: Do not store this compound waste with incompatible materials, such as strong oxidizing agents.
Step 4: Disposal through a Licensed Vendor
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.
-
Schedule a Pickup: Contact your EHS department to schedule a pickup of the full waste containers.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
Important "Don'ts" for this compound Disposal:
-
DO NOT pour this compound down the drain. This is strictly prohibited by the EPA for hazardous waste pharmaceuticals and is a poor environmental practice for all chemical waste.
-
DO NOT dispose of this compound or contaminated materials in the regular trash or biohazardous waste.
-
DO NOT evaporate this compound in a fume hood as a means of disposal.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is limited, the following table summarizes key regulatory and safety parameters.
| Parameter | Value/Guideline | Source |
| RCRA Hazardous Waste Status | Not a P- or U-listed waste. Must be evaluated for characteristics (ignitability, corrosivity, reactivity, toxicity). | EPA |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. | Safety Data Sheet |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Safety Data Sheet |
Experimental Protocols Cited
The procedures outlined in this guide are based on standard laboratory chemical waste management protocols as mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and guidance from Safety Data Sheets. The determination of hazardous waste characteristics should be performed in accordance with EPA test methods. For toxicity, the Toxicity Characteristic Leaching Procedure (TCLP), EPA Method 1311, is the standard.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Personal protective equipment for handling Doxacurium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Doxacurium chloride in a laboratory setting. This compound is a potent, non-depolarizing neuromuscular blocking agent.[1][2] Strict adherence to safety protocols is imperative to prevent occupational exposure and ensure a safe research environment.
Personal Protective Equipment (PPE)
A thorough risk assessment of all procedures involving this compound must be conducted to determine the appropriate level of personal protective equipment.[3][4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Splash Hazard or Aerosol Generation |
| Hand Protection | Disposable nitrile gloves. Immediately replace if contaminated.[3] | Double-gloving with nitrile gloves. |
| Eye & Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles and a full-face shield. |
| Body Protection | Laboratory coat. | Chemical-resistant gown or apron. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. | A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation. |
It is critical to wash hands thoroughly after removing gloves.
Operational Plan: Handling this compound
1. Preparation and Engineering Controls:
-
All work with this compound powder or concentrated solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Weighing and Reconstitution:
-
When weighing the solid form of this compound, use a containment balance or work within a chemical fume hood to prevent the generation of airborne particles.
-
Use appropriate tools (e.g., spatulas) to handle the powder.
-
When reconstituting, slowly add the solvent to the powder to avoid splashing.
3. Solution Handling:
-
Clearly label all solutions of this compound with the chemical name, concentration, date, and hazard information.
-
Use a calibrated pipette or syringe for accurate measurement and to avoid spills.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite).
-
For larger spills, follow your institution's emergency procedures.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, weighing papers, and disposable lab coats should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container for hazardous waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
